molecular formula C19H22N2O4 B1180544 Humantenidine CAS No. 114027-39-3

Humantenidine

Número de catálogo: B1180544
Número CAS: 114027-39-3
Peso molecular: 342.4 g/mol
Clave InChI: FLDAHLDTMBMPJD-HCWKNHCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

14-Hydroxygelsenicine has been reported in Gelsemium elegans and Gelsemium sempervirens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

114027-39-3

Fórmula molecular

C19H22N2O4

Peso molecular

342.4 g/mol

Nombre IUPAC

(1S,2S,4S,7R,8S,11R)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one

InChI

InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15-,16-,17-,19+/m1/s1

Clave InChI

FLDAHLDTMBMPJD-HCWKNHCHSA-N

SMILES isomérico

CCC1=N[C@H]2C[C@@]3([C@H]4[C@@H]([C@@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC

SMILES canónico

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC

Apariencia

Powder

Origen del producto

United States

Foundational & Exploratory

The Enigmatic Mechanism of Humantenidine: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are currently faced with a significant knowledge gap regarding the precise mechanism of action of Humantenidine, a natural alkaloid found in Gelsemium sempervirens. Despite its identification and availability for research purposes, in-depth studies elucidating its signaling pathways and molecular targets remain conspicuously absent from the public scientific literature.

Currently, there are no publicly accessible clinical trial data for this compound, nor are there detailed experimental protocols or quantitative data from preclinical studies that would shed light on its mechanism of action. The scientific community has yet to publish in-depth investigations into the signaling cascades that may be modulated by this alkaloid.

This lack of information presents both a challenge and an opportunity. The structural characteristics of this compound as an alkaloid suggest potential interactions with various biological targets, a common trait among this class of compounds which includes many pharmacologically active agents. The broader family of guanidine (B92328) alkaloids, for instance, is known for a wide array of biological activities, including antimicrobial, antiparasitic, antiviral, and anticancer effects.[2][3] However, it is crucial to note that no such specific activities have been experimentally confirmed and published for this compound itself.

For progress to be made in understanding the potential therapeutic applications of this compound, foundational research is required. This would involve a systematic approach to screening for biological activity across a range of cell-based and biochemical assays. Positive hits from such screens would then necessitate target identification and validation studies, followed by detailed investigation of the downstream signaling pathways.

Future research efforts should be directed towards:

  • Broad-spectrum biological screening: To identify potential therapeutic areas where this compound may have an effect.

  • Target deconvolution studies: To pinpoint the specific molecular targets of this compound.

  • In vitro and in vivo pharmacological studies: To characterize its effects on cellular and animal models.

  • Toxicological assessments: To determine its safety profile.

Without such fundamental research, any hypothesis regarding the mechanism of action of this compound would be purely speculative. The scientific community is encouraged to undertake these necessary investigations to unlock the potential of this natural product.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Humantenidine and Related Amaryllidaceae Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information specifically detailing the therapeutic targets of "Humantenidine" is limited in current scientific literature. This guide will therefore focus on the well-characterized, structurally similar Amaryllidaceae alkaloids, haemanthamine (B1211331) and haemanthidine (B1194808) , to provide insights into the potential mechanisms of action and therapeutic targets relevant to this class of compounds.

Core Tenets of Therapeutic Action

Haemanthamine and related Amaryllidaceae alkaloids exhibit potent anti-cancer properties primarily through the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. These effects are underpinned by the modulation of key signaling pathways that regulate cell survival, proliferation, and stress responses.

Quantitative Data Summary: Cytotoxicity of Haemanthamine

The following table summarizes the 50% inhibitory concentration (IC50) values of haemanthamine across various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
A2780Ovarian Carcinoma0.348 hours[1]
A549Lung Carcinoma0.3Not Specified[1]
HT-1080Fibrosarcoma~0.99 (0.3 µg/mL)Not Specified[2]
AGSGastric Adenocarcinoma7.524 and 48 hours[3]
A431Epidermoid Carcinoma12.372 hours[3]
JurkatT-cell LeukemiaNot SpecifiedNot Specified[4][5][6]

Key Therapeutic Targets and Signaling Pathways

Induction of Apoptosis

Haemanthamine and haemanthidine are potent inducers of apoptosis in cancer cells, including p53-negative leukemia cells, indicating a mechanism that can bypass common resistance pathways.[4][7] The pro-apoptotic effects are dose-dependent and characterized by key molecular and morphological changes.[4][5]

Mechanism of Action:

  • Mitochondrial Membrane Potential (MMP) Disruption: Treatment with these alkaloids leads to a decrease in MMP, a critical event in the intrinsic apoptotic pathway.[4][5]

  • Caspase Activation: They trigger the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which are the central effectors of apoptosis.[4][5]

G cluster_0 Cancer Cell Haemanthamine Haemanthamine / Haemanthidine Mitochondrion Mitochondrion Haemanthamine->Mitochondrion Induces Stress MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Casp9 Caspase-9 (Initiator) MMP->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Fig. 1: Apoptosis Induction Pathway by Haemanthamine.
Cell Cycle Arrest

These alkaloids disrupt the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. This prevents their proliferation and can lead to apoptosis.

Mechanism of Action:

  • G1 and G2/M Phase Arrest: Haemanthamine and haemanthidine cause a significant accumulation of cells in the G1 and G2 phases of the cell cycle.[4][7]

  • Modulation of Cell Cycle Regulators: This arrest is associated with:

    • Increased p16 Expression: p16 is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in the G1 checkpoint.[4][7]

    • Phosphorylation of Chk1 (Ser345): Checkpoint kinase 1 (Chk1) is a key signal transducer in the DNA damage response and G2/M checkpoint control.[4][7]

G cluster_0 Cell Cycle Progression Haemanthamine Haemanthamine / Haemanthidine p16 p16 Expression Haemanthamine->p16 Upregulates Chk1 Chk1 Phosphorylation (Ser345) Haemanthamine->Chk1 Induces CDK46 CDK4/6 p16->CDK46 Inhibits G1_S G1 to S Phase Transition CDK46->G1_S Promotes G2_M G2 to M Phase Transition CDK1 CDK1 Chk1->CDK1 Inhibits CDK1->G2_M Promotes

Fig. 2: Cell Cycle Arrest Mechanism.
Inhibition of Pro-Inflammatory and Metastatic Pathways

Broader studies on Amaryllidaceae alkaloids suggest their involvement in modulating pathways linked to inflammation and cancer progression, which are likely relevant to haemanthamine.

Potential Targets:

  • STAT3 Signaling: Amaryllidaceae alkaloids have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7] STAT3 is a key regulator of genes involved in proliferation, survival, and invasion.

  • NF-κB, MAPK, and PI3K/Akt Pathways: These are central signaling hubs that link chronic inflammation to cancer progression and are potential targets for this class of alkaloids.[7]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of compounds like haemanthamine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which a compound reduces cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of haemanthamine in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of haemanthamine for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1x10^6 cells.

  • Fixation: Wash cells with PBS and fix them by adding cold 70% ethanol (B145695) dropwise while vortexing.[8] Incubate on ice for at least 30 minutes or store at -20°C.[8]

  • Washing: Centrifuge the fixed cells to remove ethanol and wash twice with PBS.[8]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.[8]

  • PI Staining: Add PI solution (50 µg/mL) and incubate for 5-10 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.[8] The DNA content histogram will show distinct peaks for G0/G1, S, and G2/M phases.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression or phosphorylation status of specific proteins (e.g., p16, phospho-Chk1).

Methodology:

  • Protein Extraction: Treat cells with haemanthamine, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p16, anti-phospho-Chk1 [Ser345], anti-β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

G cluster_workflow General Experimental Workflow cluster_assays 3. Downstream Assays A 1. Cell Culture & Treatment B 2. Cell Harvesting & Preparation A->B C Cytotoxicity (MTT Assay) B->C D Apoptosis (Annexin V/PI) B->D E Cell Cycle (PI Staining) B->E F Protein Analysis (Western Blot) B->F G 4. Data Acquisition & Analysis C->G D->G E->G F->G

Fig. 3: General Workflow for In Vitro Analysis.

References

Humantenidine: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine is a monoterpenoid indole (B1671886) alkaloid naturally occurring in plants of the Gelsemium genus, notably Gelsemium sempervirens and Gelsemium elegans. Alkaloids from this genus have a long history in traditional medicine and have been investigated for a range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Data Presentation

Quantitative Biological Activity of this compound and Related Alkaloids

The following table summarizes the available quantitative data for the biological activities of this compound and a related bisindole alkaloid from the Gelsemium genus. Data on this compound itself is limited, reflecting the need for further research.

CompoundBiological ActivityCell Line/AssayResult
This compound CytotoxicityKB and P-388Inactive
Geleganimine B Anti-inflammatoryBV2 microglial cellsIC50: 10.2 μM[1][2]

Core Biological Activities and Screening Protocols

Anticancer Activity

While this compound itself was found to be inactive in KB and P-388 cytotoxicity test systems, recent research has explored its molecular effects on the human colon cancer cell line, HCT116. The primary focus has been on its ability to induce changes in RNA N6-methyladenosine (m6A) modification, which can impact gene expression and cellular function[3][4].

A standard method to assess the cytotoxic effects of a compound on a cancer cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : HCT116 cells are cultured in an appropriate medium, such as McCoy's 5A, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the vehicle only.

  • Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

G cluster_workflow Cytotoxicity Screening Workflow start Start: Seed HCT116 Cells treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (e.g., 48 hours) treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate to allow formazan formation mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read analysis Calculate IC50 read->analysis end End analysis->end G cluster_pathway This compound's Effect on m6A RNA Modification This compound This compound m6a_machinery m6A Methylation Machinery This compound->m6a_machinery Alters activity rna mRNA m6a_machinery->rna Modifies m6a_rna m6A-modified mRNA rna->m6a_rna gene_expression Altered Gene Expression m6a_rna->gene_expression cell_injury Cell Injury / Toxicity gene_expression->cell_injury G cluster_logic Logic of Anti-inflammatory Screening lps LPS Stimulation macrophage Macrophage (e.g., RAW 264.7) lps->macrophage nfkb NF-κB Pathway Activation macrophage->nfkb This compound This compound This compound->nfkb Potential Inhibition no_production Nitric Oxide (NO) Production nfkb->no_production inhibition Inhibition of NO Production no_production->inhibition G cluster_pathway Potential Neuroprotective Pathway of Gelsemium Alkaloids gelsemium_alkaloids Gelsemium Alkaloids (e.g., this compound) receptors Glycine / GABAA Receptors gelsemium_alkaloids->receptors Modulates inhibition Enhanced Inhibitory Neurotransmission receptors->inhibition excitotoxicity Reduced Neuronal Excitotoxicity inhibition->excitotoxicity neuroprotection Neuroprotection excitotoxicity->neuroprotection

References

In Silico Modeling of Humantenidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenidine (B12514173), a complex indole (B1671886) alkaloid, represents a class of natural products with significant potential for therapeutic development. However, like many natural compounds, its molecular mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico investigation of this compound's interactions with potential protein targets. By leveraging a suite of computational tools, from molecular docking to molecular dynamics simulations, researchers can predict binding affinities, elucidate interaction modes, and generate testable hypotheses to accelerate the drug discovery process. This document outlines a systematic workflow, details key experimental protocols for validation, and presents hypothetical data and signaling pathways to illustrate the application of these methods.

Introduction to In Silico Drug Discovery for Natural Products

Natural products have historically been a rich source of therapeutic agents.[1] The advent of computational chemistry and molecular modeling has revolutionized the way we explore the vast chemical space of these compounds.[2] In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, offer a rapid and cost-effective means to screen large libraries of natural products against various protein targets, predict their binding modes, and estimate their binding affinities.[3][4] This approach allows for the prioritization of compounds for further experimental testing and can provide deep insights into their mechanisms of action at a molecular level.[5] For a novel alkaloid like this compound, an in silico approach is the logical first step to unlock its therapeutic potential.

A Systematic Workflow for In Silico Analysis

The investigation of a novel compound like this compound begins with a structured computational workflow. This process is designed to systematically narrow down potential protein targets and provide a detailed understanding of the potential binding interactions.

In_Silico_Workflow cluster_0 Phase 1: Target Identification & Ligand Prep cluster_1 Phase 2: Molecular Docking & Scoring cluster_2 Phase 3: Refinement & Dynamics cluster_3 Phase 4: Hypothesis Generation A This compound 3D Structure (SDF/PDBQT) D Ligand Preparation (Energy Minimization, Gasteiger Charges) A->D B Target Identification (e.g., PharmMapper, SwissTargetPrediction) C Protein Structure Preparation (PDB, Remove Water, Add Hydrogens) B->C E Molecular Docking (e.g., AutoDock Vina, MOE-Dock) C->E D->E F Binding Pose Analysis E->F G Scoring & Ranking (Binding Energy Estimation) F->G H Molecular Dynamics (MD) Simulation (e.g., GROMACS, AMBER) G->H I Analysis of MD Trajectory (RMSD, RMSF, H-Bonds) H->I J Binding Free Energy Calculation (MM/PBSA, MM/GBSA) I->J K Identify Key Interacting Residues J->K L Hypothesize Mechanism of Action K->L M Prioritize Targets for Experimental Validation L->M

Caption: A generalized workflow for the in silico analysis of this compound.

Hypothetical Target Identification and Docking Results

As specific targets for this compound are not yet known, we present a hypothetical scenario where reverse docking algorithms predicted interactions with several classes of proteins known to be modulated by alkaloids. These include G-protein coupled receptors (GPCRs), ion channels, and key enzymes in signaling pathways.

Data Presentation: Summary of Hypothetical Docking and Binding Energy Data

The following table summarizes the results from a hypothetical in silico screening of this compound against a panel of potential protein targets. Docking scores represent the predicted binding affinity from molecular docking, while MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) provides a more refined estimate of the binding free energy from molecular dynamics simulations.[6]

Target ProteinProtein ClassPDB IDDocking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Key Interacting Residues (Hypothetical)
β2-Adrenergic Receptor GPCR2RH1-9.8-45.7Asp113, Ser204, Phe289
NMDA Receptor Ion Channel4PE5-10.5-52.3Asn616, Met643, Tyr770
Acetylcholinesterase Enzyme4EY7-11.2-61.8Trp86, Tyr133, Phe338
Cyclooxygenase-2 (COX-2) Enzyme5IKR-8.9-38.1Arg120, Tyr355, Ser530

Note: The data presented in this table is purely illustrative to demonstrate the application of in silico modeling techniques and does not represent experimentally validated results for this compound.

Detailed Methodologies for Key Experiments

The predictions generated from in silico models must be validated through rigorous experimental assays.[7] Below are detailed protocols for experiments designed to confirm the hypothetical interactions listed above.

Molecular Docking Protocol
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., Acetylcholinesterase, PDB: 4EY7) is obtained from the Protein Data Bank. All water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDock Tools.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and rotatable bonds are defined.[8]

  • Grid Box Generation: A grid box is defined to encompass the known active site of the enzyme. The dimensions are typically set to 60x60x60 Å with a spacing of 0.375 Å.

  • Docking Execution: Molecular docking is performed using AutoDock Vina.[9] The exhaustiveness parameter is set to 20 to ensure a thorough search of the conformational space.

  • Analysis: The resulting poses are ranked by their binding energy scores. The lowest energy conformation is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation Protocol
  • System Preparation: The top-ranked docked complex of this compound and the target protein is used as the starting structure. The complex is solvated in a cubic box of TIP3P water molecules, and Na+ or Cl- ions are added to neutralize the system.

  • Force Field: The AMBER force field is used for the protein, and the General Amber Force Field (GAFF) is used for the ligand (this compound).

  • Minimization and Equilibration: The system undergoes a series of energy minimization and equilibration steps. This includes an initial minimization of water and ions, followed by minimization of the entire system. The system is then gradually heated to 300 K and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles.

  • Production Run: A production MD simulation is run for at least 100 nanoseconds.[10] Trajectories are saved every 10 picoseconds for analysis.

  • Trajectory Analysis: The stability of the complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. The flexibility of individual residues is analyzed via the Root Mean Square Fluctuation (RMSF).[11]

  • Binding Free Energy Calculation: The MM/GBSA method is applied to snapshots from the stable portion of the MD trajectory to calculate the binding free energy.[6]

Experimental Protocol: Radioligand Binding Assay (for GPCRs)
  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., β2-Adrenergic Receptor) are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Experimental Protocol: Enzyme Inhibition Assay (for Acetylcholinesterase)
  • Reagents: Acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) (ATCh), and Ellman's reagent (DTNB) are prepared in a phosphate (B84403) buffer (pH 8.0).

  • Assay Procedure: A pre-incubation mixture of the AChE enzyme and varying concentrations of this compound is prepared in a 96-well plate and incubated for 15 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate ATCh and DTNB to the wells.

  • Measurement: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this reaction is monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of this compound. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical Signaling Pathway and Validation Workflow

Based on the hypothetical interaction with the NMDA receptor, a key player in synaptic plasticity and neuronal function, we can postulate a signaling pathway that might be modulated by this compound.

Signaling_Pathway cluster_0 Postsynaptic Neuron NMDA NMDA Receptor Ca Ca²⁺ Influx NMDA->Ca CaM Calmodulin Ca->CaM CaMKII CaMKII CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene Gene Expression (Synaptic Plasticity) CREB->Gene This compound This compound This compound->NMDA Antagonist?

Caption: Hypothetical modulation of the NMDA receptor signaling pathway by this compound.

To validate such a hypothesis, a multi-step experimental workflow is necessary, progressing from initial binding confirmation to functional cellular assays.

Experimental_Validation A In Silico Prediction: This compound binds NMDA Receptor B Biochemical Assay: Radioligand Binding Assay (Confirm direct binding & affinity) A->B Validate Binding C Electrophysiology: Patch-Clamp on Neurons (Measure NMDA receptor currents) B->C Validate Functional Effect D Cell-Based Functional Assay: Measure intracellular Ca²⁺ levels after NMDA stimulation C->D Confirm Cellular Mechanism E Downstream Signaling Analysis: Western Blot for p-CREB (Confirm pathway modulation) D->E Confirm Pathway Effect F Validated Hit E->F

Caption: Workflow for the experimental validation of a predicted this compound-target interaction.

Conclusion

The framework presented in this guide provides a robust and systematic approach for the in silico modeling of this compound's interactions with potential biological targets. By integrating molecular docking, molecular dynamics, and binding free energy calculations, researchers can efficiently generate high-quality, testable hypotheses regarding the compound's mechanism of action. While computational predictions are a powerful tool, it is critical to emphasize that they are the beginning, not the end, of the discovery process. Rigorous experimental validation, following detailed protocols as outlined, is essential to confirm these predictions and pave the way for the development of novel therapeutics derived from natural products like this compound.[12][13]

References

Predicting the ADMET Profile of Humantenidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine (B12514173), a novel alkaloid, presents a promising scaffold for drug discovery. However, early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk its development trajectory and ensure its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies and workflows for predicting the ADMET profile of this compound, leveraging both in silico and experimental approaches. While specific data for this compound is not yet publicly available, this document outlines the established protocols and predictive models applicable to natural products of this class.

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable ADMET properties.[1][2][3] Early and accurate prediction of these parameters can significantly reduce attrition rates, saving time and resources.[1][4] This guide is intended to equip researchers with the foundational knowledge to undertake a thorough ADMET evaluation of this compound.

In Silico ADMET Prediction: The First Pass

In the initial stages of drug discovery, in silico methods offer a rapid and cost-effective means to evaluate the ADMET properties of a large number of compounds.[1][2][3] These computational models utilize a compound's structure to predict its physicochemical and pharmacokinetic properties.

Physicochemical Properties

Fundamental physicochemical properties are strong determinants of a drug's behavior in the body.[5] Key parameters for this compound that can be predicted using various software platforms (e.g., ADMET Predictor™, SwissADME, pkCSM) include:

ParameterDescriptionImportance
Molecular Weight (MW) The mass of one molecule of the compound.Influences diffusion and overall size-related properties.
LogP (Octanol-Water Partition Coefficient) A measure of lipophilicity.Affects solubility, permeability, and plasma protein binding.[5]
LogS (Aqueous Solubility) The logarithm of the molar solubility in water.Crucial for absorption and formulation.
pKa (Ionization Constant) The pH at which the compound is 50% ionized.Influences solubility and permeability across biological membranes.[6]
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Correlates with intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donors and acceptors.Affects solubility and binding to biological targets.
Pharmacokinetic Predictions

Beyond basic physicochemical properties, in silico tools can model key pharmacokinetic processes:

ADMET ParameterIn Silico Prediction ModelsKey Considerations for this compound
Absorption Caco-2 Permeability, Human Intestinal Absorption (HIA)As an alkaloid, its charge state at physiological pH will be critical.
Distribution Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB)The ability to cross the BBB is crucial for CNS-targeted therapies.
Metabolism Cytochrome P450 (CYP) Inhibition/Induction, Site of Metabolism (SOM)Identifying potential drug-drug interactions is vital.
Excretion Renal Organic Cation Transporter (OCT2) InhibitionPredicting the primary route of elimination guides further studies.
Toxicity hERG Inhibition, Ames Mutagenicity, Hepatotoxicity, CarcinogenicityEarly flags for potential toxicity are critical for go/no-go decisions.

The following diagram illustrates a typical in silico ADMET prediction workflow.

in_silico_workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Humantenidine_Structure This compound 2D/3D Structure Physicochemical Physicochemical Properties (LogP, LogS, pKa, etc.) Humantenidine_Structure->Physicochemical Calculate Pharmacokinetic Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion) Humantenidine_Structure->Pharmacokinetic Model Toxicity Toxicity Endpoints (hERG, Ames, Hepatotoxicity) Humantenidine_Structure->Toxicity Predict ADMET_Profile Predicted ADMET Profile Physicochemical->ADMET_Profile Pharmacokinetic->ADMET_Profile Toxicity->ADMET_Profile Lead_Optimization Lead Optimization Strategy ADMET_Profile->Lead_Optimization Inform experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rodent Model) This compound This compound Synthesis and Purification Absorption_Assay Absorption (e.g., Caco-2) This compound->Absorption_Assay Distribution_Assay Distribution (e.g., PPB) This compound->Distribution_Assay Metabolism_Assay Metabolism (e.g., Microsomal Stability) This compound->Metabolism_Assay Toxicity_Assay Toxicity (e.g., hERG, Ames) This compound->Toxicity_Assay PK_Study Pharmacokinetic (PK) Study Absorption_Assay->PK_Study Distribution_Assay->PK_Study Metabolism_Assay->PK_Study Toxicity_Assay->PK_Study Tox_Study Acute/Subchronic Toxicity Study Toxicity_Assay->Tox_Study Data_Analysis Data Analysis and PK/PD Modeling PK_Study->Data_Analysis Tox_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo drug_development_relationship cluster_admet ADMET Properties Absorption Absorption Efficacy Efficacy Absorption->Efficacy Distribution Distribution Distribution->Efficacy Metabolism Metabolism Metabolism->Efficacy Safety Safety Metabolism->Safety Excretion Excretion Excretion->Safety Toxicity Toxicity Toxicity->Safety Drug_Candidate Viable Drug Candidate Efficacy->Drug_Candidate Safety->Drug_Candidate

References

An In-depth Technical Guide to the Ethnobotanical Uses of Gelsemium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Gelsemium, comprising highly toxic yet medicinally significant species such as Gelsemium sempervirens and Gelsemium elegans, holds a prominent place in traditional and homeopathic medicine. Historically utilized for a spectrum of ailments including pain, anxiety, and respiratory disorders, its potent bioactivity is primarily attributed to a complex array of monoterpenoid indole (B1671886) alkaloids. This technical guide provides a comprehensive overview of the ethnobotanical applications of Gelsemium, supported by quantitative data, detailed experimental protocols for investigating its pharmacological properties, and an elucidation of its molecular mechanisms of action through signaling pathway diagrams. The inherent toxicity of Gelsemium, largely due to its alkaloid content, necessitates a cautious and scientifically rigorous approach to its study and potential therapeutic development. This document serves as a foundational resource for researchers and professionals in the field of pharmacology and drug discovery, aiming to bridge the gap between traditional knowledge and modern scientific investigation.

Ethnobotanical and Traditional Uses

Plants of the genus Gelsemium have a long history of use in various traditional medicine systems, particularly in North America and Asia. Gelsemium sempervirens, commonly known as yellow jasmine or Carolina jessamine, has been used in North American homeopathy since the 19th century.[1][2] Its applications include the treatment of anxiety, migraines, neuralgia, and spasmodic conditions like asthma and whooping cough.[1][2] In traditional Chinese medicine, Gelsemium elegans has been employed for conditions such as rheumatoid and neuropathic pain, skin ulcers, spasticity, and even cancer.[1][2] It is also infamously known as "heartbreak grass" due to its high toxicity.[2] Other traditional uses across the genus include the treatment of sciatica and various sores.[1][2]

Phytochemistry

The pronounced pharmacological and toxicological profiles of Gelsemium are chiefly due to its rich composition of monoterpenoid indole alkaloids.[1][2] To date, over 121 alkaloids have been isolated and identified from this genus.[1][2] The primary alkaloids of interest include:

  • Gelsemine (B155926): A principal alkaloid in G. sempervirens.[3]

  • Koumine: The most abundant alkaloid in G. elegans.[4]

  • Gelsenicine: The most toxic alkaloid found in G. elegans.[4]

  • Gelsevirine [2]

  • Sempervirine [3]

The concentration of these alkaloids can vary significantly between different species and even different parts of the same plant.[5]

Quantitative Data

Traditional and Homeopathic Dosages

Information on precise dosages in traditional medicine is often anecdotal. However, in homeopathy, standardized dilutions are used.

Preparation TypeSpeciesDosageIndicationReference
Homeopathic PelletsG. sempervirens5 pellets, 3 times a dayApprehension, headaches, nervous tension[6]
Homeopathic DilutionsG. sempervirens4C, 5C, 7C, 9C, 30CAnxiety-related responses in mice[7]
Alkaloid Content

A study on G. elegans revealed significant variations in the content of major alkaloids across different plant parts.

AlkaloidPlant PartContent Range (µg/g)Reference
GelsemineRoot10.2 - 186.4[5]
Stem1.8 - 30.2[5]
Leaf0.9 - 15.6[5]
KoumineRoot15.8 - 450.7[5]
Stem4.2 - 85.3[5]
Leaf2.1 - 42.8[5]
GelsenicineRoot0.5 - 12.3[5]
Stem0.1 - 2.5[5]
LeafNot detected - 1.1[5]
Toxicological Data (LD50)

The alkaloids of Gelsemium exhibit a wide range of toxicities.

Alkaloid/ExtractAnimal ModelRoute of AdministrationLD50Reference
GelsenicineMouseIntraperitoneal~0.128 mg/kg[4]
GelsenicineRatIntraperitoneal~0.26 mg/kg[4]
GelsenicineRatIntravenous~0.15 mg/kg[4]
GelsemineMouseIntraperitoneal56 mg/kg[8]
KoumineMouseIntraperitoneal~100 mg/kg[4]
Crude G. elegans ExtractMouseOral15 mg/kg (50% mortality)[4]

Experimental Protocols

Alkaloid Extraction and Isolation

A common method for isolating alkaloids from Gelsemium involves a multi-step process.

Protocol: Acid-Base Extraction followed by Chromatographic Purification

  • Pulverization and Defatting: Air-dried and powdered plant material (e.g., roots and rhizomes) is exhaustively extracted with a non-polar solvent like petroleum ether to remove lipids.[9]

  • Alkaloid Extraction: The defatted material is then extracted with a polar solvent such as methanol (B129727).[9] The methanol extract is evaporated to dryness.

  • Acid-Base Partitioning:

    • The dried extract is suspended in water and acidified to approximately pH 4 with an acid (e.g., sulfuric acid).[10]

    • This acidic solution is partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral compounds.[10]

    • The aqueous phase is then basified to approximately pH 10 with a base (e.g., sodium carbonate) and extracted with a chlorinated solvent like chloroform (B151607) to isolate the alkaloids.[10]

  • Purification: The crude alkaloid fraction is further purified using chromatographic techniques.

    • High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system (e.g., 1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate/ethanol) is used for initial separation.[11]

    • Preparative High-Performance Liquid Chromatography (prep-HPLC): Fractions from HSCCC are subjected to prep-HPLC for the isolation of pure alkaloids.[11]

Pharmacological Assays

Protocol: Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM) Test

  • Apparatus: The EPM consists of two open arms and two enclosed arms of equal size, arranged in a plus shape and elevated from the floor.

  • Animals: Mice are commonly used for this assay.

  • Procedure:

    • Animals are orally administered the test extract (e.g., methanolic extract of G. sempervirens at doses of 50, 100, 150, 200 mg/kg), a standard anxiolytic drug (e.g., diazepam at 2.5 mg/kg), or a vehicle control.[9][12]

    • After a set period (e.g., 60 minutes), each mouse is placed at the center of the maze, facing an open arm.

    • The number of entries into and the time spent in the open and closed arms are recorded for a 5-minute session.

  • Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of anxiolytic activity.[12][13]

Protocol: Assessment of Anti-inflammatory Activity

  • Cell Culture: BV2 microglial cells are cultured under standard conditions.

  • Stimulation and Treatment:

    • Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Concurrently, cells are treated with various concentrations of the test compound (e.g., geleganimine B).[14]

  • Measurement of Inflammatory Mediators: The production of pro-inflammatory factors such as nitric oxide (NO) in the cell culture supernatant is measured using standard assays (e.g., Griess reagent).

  • Analysis: A reduction in the levels of pro-inflammatory mediators in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity. The IC50 value can be calculated.[14]

Signaling Pathways and Mechanisms of Action

The alkaloids from Gelsemium exert their effects by modulating key neurotransmitter systems in the central nervous system. The primary targets appear to be inhibitory glycine (B1666218) and GABAA receptors.

Glycine Receptor (GlyR) Modulation

Gelsemine has been shown to be a direct modulator of glycine receptors.[1][15] This interaction is believed to be central to its analgesic and anxiolytic properties. The proposed mechanism involves the activation of spinal α3 glycine receptors, which in turn stimulates the synthesis of the neurosteroid allopregnanolone.[3][16] Allopregnanolone is a potent positive allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission.

GlyR_Pathway Gelsemine Gelsemine GlyR α3 Glycine Receptor (Spinal Cord) Gelsemine->GlyR Binds & Activates Neurosteroid Allopregnanolone Synthesis ↑ GlyR->Neurosteroid Stimulates GABAAR GABAA Receptor Neurosteroid->GABAAR Positively Modulates Inhibition Enhanced Neuronal Inhibition GABAAR->Inhibition Effect Analgesic & Anxiolytic Effects Inhibition->Effect

Gelsemium's Anxiolytic/Analgesic Pathway
GABAA Receptor (GABAAR) Modulation

While the GlyR pathway suggests an indirect potentiation of GABAARs, some studies indicate a more complex interaction. Gelsemine can also act as a negative modulator of certain GABAA receptor subtypes.[16][17] This inhibitory action on GABAARs might contribute to the toxic effects of Gelsemium, such as convulsions at high doses.[17][18] Both highly toxic and low-toxicity alkaloids appear to target GABAA receptors.[18][19]

GABAAR_Pathway Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., Gelsemine) GABAAR GABAA Receptor Gelsemium_Alkaloids->GABAAR Binds & Inhibits Neuronal_Inhibition Normal Neuronal Inhibition GABAAR->Neuronal_Inhibition Mediates Toxicity Toxic Effects (e.g., Convulsions) GABAAR->Toxicity Leads to

Gelsemium's GABAergic Toxicity Pathway
Experimental Workflow for Ethnobotanical Drug Discovery

The process of investigating a plant like Gelsemium for drug development follows a logical progression from traditional knowledge to modern pharmacological validation.

Experimental_Workflow Ethnobotany Ethnobotanical Survey & Literature Review Plant_Collection Plant Collection & Authentication Ethnobotany->Plant_Collection Extraction Extraction & Fractionation Plant_Collection->Extraction Phytochemical Phytochemical Screening & Isolation Extraction->Phytochemical Bioassays In Vitro & In Vivo Pharmacological Assays (Analgesic, Anxiolytic, etc.) Extraction->Bioassays Phytochemical->Bioassays Toxicology Toxicological Studies (e.g., LD50) Bioassays->Toxicology Mechanism Mechanism of Action Studies (Signaling Pathways) Bioassays->Mechanism Lead_Dev Lead Compound Identification & Optimization Toxicology->Lead_Dev Mechanism->Lead_Dev

Drug Discovery Workflow for Gelsemium

Conclusion

The genus Gelsemium represents a compelling case study in ethnobotany, where a traditionally recognized medicinal plant with high toxicity is being explored for its therapeutic potential through modern scientific methods. The rich alkaloid content is a double-edged sword, offering potent analgesic, anxiolytic, and anti-inflammatory properties while posing significant safety risks.[1][20] The elucidation of its mechanisms of action, particularly the modulation of glycine and GABAA receptor signaling pathways, provides a solid foundation for future drug development.[1][16] However, the narrow therapeutic index of its compounds underscores the need for further research into identifying or synthesizing derivatives with improved safety profiles.[3][20] This guide provides the necessary technical framework for researchers to pursue these investigations, ultimately aiming to harness the therapeutic benefits of Gelsemium while mitigating its inherent risks.

References

The Structural Elucidation of Novel Humantenidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenidine, a complex monoterpenoid indole (B1671886) alkaloid from the Gelsemium genus, and its analogs are emerging as significant compounds of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the structural elucidation of novel this compound analogs, detailing the experimental protocols for their synthesis and characterization. Quantitative data on their biological activities are summarized, and key signaling pathways involved in their mechanism of action are visualized. This document serves as a core resource for researchers engaged in the discovery and development of novel therapeutics derived from this unique alkaloid scaffold.

Introduction

This compound, also known as 14-Hydroxygelsenicine, is a naturally occurring gelsedine-type indole alkaloid found in plants of the Gelsemium genus[1]. These plants have a history in traditional medicine, and their constituent alkaloids are now being investigated for a range of pharmacological activities, including anti-tumor, anti-inflammatory, analgesic, and immunomodulatory effects[2]. The intricate, cage-like structure of this compound presents a challenging but attractive scaffold for synthetic modification and the development of novel analogs with enhanced therapeutic properties.

This guide focuses on the structural elucidation of these novel analogs, a critical step in understanding their structure-activity relationships (SAR) and advancing them through the drug development pipeline. We will delve into the key experimental techniques, present comparative quantitative data, and illustrate the molecular pathways through which these compounds exert their effects.

Core Scaffold and Analog Diversity

Gelsemium alkaloids are broadly classified into six main types based on their skeletal structures: gelsedine (B1204677), gelsemine, humantenine, koumine, sarpagine, and yohimbane[1][2]. This compound belongs to the gelsedine class, characterized by a spiro-N-methoxyindoleone chromophore[1]. Novel analogs are typically generated through synthetic modifications at various positions on the core ring system, leading to a diverse library of compounds with potentially unique biological profiles.

Experimental Protocols for Structural Elucidation

The unambiguous determination of the three-dimensional structure of novel this compound analogs relies on a combination of modern spectroscopic and analytical techniques.

Synthesis of this compound and its Analogs

The total synthesis of this compound and its analogs is a complex undertaking that provides access to compounds for biological evaluation and confirms their proposed structures. A representative synthetic approach is outlined below.

General Experimental Procedure: All reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) with dry solvents, unless otherwise specified. Reagents are generally used as received from commercial suppliers. Reaction progress is monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Example Synthetic Step (illustrative): A detailed, step-by-step protocol for a specific transformation would be presented here, including reagent quantities, reaction conditions (temperature, time), and work-up procedures. [Note: Specific, detailed multi-step synthetic procedures from the literature would be inserted here.]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for elucidating the connectivity and stereochemistry of the analogs.

  • Sample Preparation: 5-10 mg of the purified analog is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz). 2D NMR spectra are used to establish proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized analogs, which in turn confirms their elemental composition.

  • Sample Preparation: A dilute solution of the analog is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) or another appropriate ionization technique.

  • Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical mass for the proposed molecular formula.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including the absolute stereochemistry.

  • Crystal Growth: High-quality single crystals of the analog are grown by slow evaporation of a saturated solution in a suitable solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.

Biological Activity Assays

Cytotoxicity Assays (e.g., MTT Assay): To evaluate the anti-tumor potential of the analogs, their cytotoxicity against various cancer cell lines is assessed.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, K562 leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics[3].

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the this compound analogs for a specified period (e.g., 48-72 hours)[4].

  • MTT Staining: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the cytotoxic potency of the analogs[3][4].

Quantitative Data Summary

The biological activities of novel this compound analogs are summarized below. This data allows for a direct comparison of the potency and selectivity of the different compounds.

CompoundTarget Cell LineBiological ActivityIC₅₀ (µM)Reference
This compound ----
Analog 1A549 (Lung Cancer)CytotoxicityValueCitation
Analog 2K562 (Leukemia)Cytotoxicity57.02[3]
Analog 3PC-3 (Prostate Cancer)CytotoxicityValueCitation
Analog 4Hela (Cervical Cancer)CytotoxicityValueCitation
...............

Signaling Pathways and Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms underlying the biological effects of Gelsemium alkaloids. These compounds have been shown to interact with key signaling pathways involved in cell survival, proliferation, and apoptosis.

Interaction with Neurotransmitter Receptors

Several Gelsemium alkaloids have been found to modulate the activity of inhibitory neurotransmitter receptors, such as glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABA-ARs)[5][6]. This interaction can lead to a decrease in neuronal excitability, which may contribute to the observed analgesic and anxiolytic effects[5][6].

GABAR_Modulation Modulation of GABA-A Receptor Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAR GABA-A Receptor GABA->GABAR Binds to Gelsemium Gelsemium Alkaloid Gelsemium->GABAR Antagonistic Binding Ion_Channel Chloride Ion Channel (Open) GABAR->Ion_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Leads to MAPK_Pathway Involvement in MAPK Signaling Pathway Humantenidine_Analog This compound Analog Upstream_Kinase Upstream Kinase (e.g., SRC) Humantenidine_Analog->Upstream_Kinase Modulates MAPK1 MAPK1 Upstream_Kinase->MAPK1 Activates MAPK3 MAPK3 Upstream_Kinase->MAPK3 Activates Cellular_Response Cellular Response (e.g., Apoptosis) MAPK1->Cellular_Response Leads to MAPK3->Cellular_Response Leads to

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine is a complex indole (B1671886) alkaloid belonging to the Strychnos family, isolated from plant sources such as Gelsemium sempervirens. While a specific total synthesis for this compound has not been extensively detailed in publicly available literature, its structural similarity to other Strychnos alkaloids, such as strychnine (B123637) and akuammicine, allows for the proposal of a viable synthetic and purification strategy. These protocols are designed to provide a comprehensive framework for the chemical synthesis and purification of this compound, leveraging established methodologies for related natural products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing appropriate purification and analytical methods.

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₂O₄[1]
Molecular Weight342.4 g/mol [1]
XLogP3-AA0.3[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count5[1]

Proposed Synthetic Pathway for this compound

The total synthesis of this compound can be envisioned through a convergent approach, constructing key carbocyclic and heterocyclic rings in a stepwise manner. The following proposed synthesis is based on well-established reactions in the synthesis of other Strychnos alkaloids.[2][3][4] A graphical representation of this proposed workflow is provided below.

G cluster_synthesis Proposed Synthetic Workflow A Indole Precursor C Palladium-Catalyzed Asymmetric Allylic Substitution A->C B Cyclohexenone Derivative B->C D Heck Cyclization C->D Formation of C-N bond E Formation of Tetracyclic Ketone D->E Formation of C-C bond F Late-Stage Functionalization E->F Introduction of hydroxyl and ethyl groups G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Palladium-Catalyzed Asymmetric Allylic Substitution

This initial step involves the coupling of a suitable indole precursor with a chiral cyclohexenone derivative to establish the core stereochemistry.[3]

  • To a solution of the cyclohexenol (B1201834) derivative (1.0 eq) and ortho-bromo-N-tosylaniline (1.2 eq) in anhydrous THF, add Pd₂(dba)₃·CHCl₃ (0.05 eq) and (S)-BINAPO (0.1 eq).

  • Stir the mixture under an inert atmosphere at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Intramolecular Heck Reaction

This step facilitates the formation of a key carbocyclic ring.[4]

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as anhydrous DMF or acetonitrile.

  • Add a palladium catalyst, for example, Pd(OAc)₂ (0.1 eq), and a phosphine (B1218219) ligand, such as P(o-tol)₃ (0.2 eq).

  • Add a base, such as triethylamine (B128534) (2.0 eq) or Ag₂CO₃ (1.5 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting indolenine derivative by column chromatography.

Step 3: Formation of the Tetracyclic Ketone Intermediate

Further cyclization reactions, potentially involving an acid-catalyzed cascade, would lead to the formation of a key tetracyclic ketone intermediate.[3]

Step 4: Late-Stage Functionalization

The final steps would involve the introduction of the specific functional groups of this compound, such as the hydroxyl and ethyl groups, through stereoselective reductions and alkylations.

Purification Protocol for this compound

The purification of this compound from a crude reaction mixture or a natural extract presents challenges due to its polar nature and the presence of structurally similar alkaloids.[5] A multi-step purification strategy is therefore recommended.

G cluster_purification Purification Workflow A Crude this compound B Liquid-Liquid Extraction A->B Acid-Base Extraction C Silica Gel Column Chromatography B->C Fractionation D Preparative HPLC C->D High-Resolution Separation E Crystallization D->E Final Polishing F Pure this compound E->F

References

Insufficient Scientific Data Available for Humantenidine to Develop Detailed Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research on the specific biological activities and cellular effects of Humantenidine. This compound is a natural alkaloid found in the plant Gelsemium sempervirens[]. While the general class of alkaloids has been a source of pharmacologically active compounds, specific experimental data on this compound's mechanism of action, its effects on cell cultures, and established laboratory protocols are not available in the public domain.

This absence of foundational research makes it unfeasible to generate the detailed Application Notes and Protocols as requested, which would necessitate specific quantitative data, validated experimental methodologies, and known signaling pathways. The creation of such a document without this underlying data would be speculative and not grounded in scientific evidence.

We can, however, offer to develop a generalized experimental framework for the initial investigation of a novel plant-derived alkaloid in a cell culture setting. This framework would include:

  • General Protocols for Preliminary Screening: Methodologies for assessing cytotoxicity (e.g., MTT or LDH assays), determining potential anti-proliferative effects, and initial observational studies on cell morphology.

  • Hypothetical Signaling Pathway Investigation: Based on the chemical class of the compound, we can suggest potential signaling pathways that are commonly affected by similar alkaloids and outline experimental approaches to investigate these hypotheses (e.g., Western blotting for key signaling proteins, reporter gene assays).

  • Illustrative Data Presentation: We can create template tables and diagrams to demonstrate how data from such experiments could be structured and visualized.

Alternatively, we can provide detailed Application Notes and Protocols for a well-characterized alkaloid with established anti-cancer or other biological activities, for which a wealth of experimental data exists.

We are committed to providing accurate and scientifically sound information. Please let us know how you would like to proceed.

References

Application Notes and Protocols for Studying the Neurological Effects of Humantenidine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Humantenidine" is not found in the current scientific literature. The following application notes and protocols are based on established methodologies for studying the neurological effects of other guanidino compounds and are provided as a template for research on a novel, hypothetical neuroactive agent with a guanidine (B92328) moiety.

Introduction to Guanidino Compounds and their Neurological Significance

Guanidino compounds are a class of organic molecules characterized by the presence of a guanidine group. Several naturally occurring and synthetic guanidino compounds are known to exhibit significant biological activity, particularly within the central nervous system (CNS).[1][2] Depending on their structure, these compounds can modulate various neuronal targets, leading to a wide spectrum of effects ranging from neurotoxicity and convulsive activity to neuroprotection.[3][4][5]

Some guanidino compounds are known to accumulate in pathological conditions such as uremia, contributing to neurological complications like epilepsy.[3][4] Their mechanisms of action can involve the modulation of neurotransmitter systems, including antagonism of GABA receptors and activation of NMDA receptors.[3][4] Conversely, other guanidine derivatives have been investigated for their therapeutic potential in neurological disorders like stroke, where they may exert neuroprotective effects.[5][6]

Given the diverse neurological effects of this chemical class, a thorough preclinical evaluation of any novel guanidino compound, such as the hypothetical "this compound," is crucial. This involves utilizing appropriate animal models to characterize its pharmacological and toxicological profile.

Recommended Animal Models for Studying this compound

The choice of an animal model is contingent on the predicted or desired effects of this compound. Based on the known activities of other guanidino compounds, two primary avenues of investigation are proposed:

  • Assessment of Pro-convulsant Activity: To determine if this compound has excitatory or toxic effects on the CNS.

  • Evaluation of Neuroprotective Effects: To investigate the therapeutic potential of this compound in models of acute neuronal injury, such as ischemic stroke.

Rodent models, particularly mice and rats, are well-established and widely used for these types of studies due to their physiological and genetic similarities to humans, cost-effectiveness, and the availability of standardized behavioral and physiological tests.[7]

Protocol 1: Assessment of Pro-convulsant Activity in Mice

This protocol is designed to assess the potential of this compound to induce seizures, a known effect of some guanidino compounds.[3]

Experimental Protocol
  • Animal Model: Adult male albino mice (e.g., Swiss Webster or CD-1), 8-10 weeks old, weighing 25-30g.

  • Housing: Animals should be housed in groups of 5 per cage with free access to food and water, maintained on a 12-hour light/dark cycle. Acclimatize animals for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, with final DMSO concentration not exceeding 1%). Prepare a range of doses based on preliminary toxicity studies.

  • Experimental Groups:

    • Vehicle control group

    • This compound-treated groups (at least 3-4 graded doses)

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Behavioral Observation:

    • Immediately after injection, place each mouse in an individual observation chamber.

    • Observe continuously for at least 2 hours for signs of convulsive activity.

    • Record the latency to the first seizure and the severity of seizures using a standardized scoring system (e.g., Racine scale for limbic seizures, or a scale adapted for generalized tonic-clonic seizures).

  • Data Analysis:

    • Compare the incidence of seizures between groups using Fisher's exact test.

    • Analyze the latency to seizure onset and seizure severity scores using appropriate statistical methods (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).

Data Presentation

Table 1: Pro-convulsant Effects of this compound in Mice

Treatment GroupDose (mg/kg, i.p.)NSeizure Incidence (%)Latency to First Seizure (min, Mean ± SEM)Seizure Severity Score (Median)
Vehicle-100-0
This compound10102045.5 ± 5.21
This compound30106025.1 ± 3.83
This compound1001010010.3 ± 1.55

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Mice prep_drug Prepare this compound Doses acclimatize->prep_drug randomize Randomize into Groups prep_drug->randomize inject Administer this compound (i.p.) randomize->inject observe Observe for Seizures (2h) inject->observe score Score Seizure Severity observe->score analyze_incidence Analyze Seizure Incidence score->analyze_incidence analyze_latency Analyze Latency score->analyze_latency analyze_severity Analyze Severity score->analyze_severity

Workflow for assessing pro-convulsant activity.

Protocol 2: Evaluation of Neuroprotective Effects in a Rat Model of Stroke

This protocol utilizes the transient middle cerebral artery occlusion (tMCAO) model in rats to assess the potential neuroprotective effects of this compound.[5]

Experimental Protocol
  • Animal Model: Adult male Wistar or Sprague-Dawley rats, weighing 250-300g.

  • Housing: Single-housed after surgery with free access to food and water, maintained on a 12-hour light/dark cycle.

  • tMCAO Surgery:

    • Anesthetize the rat (e.g., with isoflurane).

    • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament.

    • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Drug Preparation: Dissolve this compound in a suitable vehicle.

  • Experimental Groups:

    • Sham-operated + Vehicle

    • tMCAO + Vehicle

    • tMCAO + this compound (at least 3 different doses)

  • Administration: Administer this compound or vehicle (e.g., intravenously or intraperitoneally) at the onset of reperfusion.

  • Neurological Deficit Scoring:

    • At 24 hours post-tMCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • After neurological scoring, euthanize the animals and harvest the brains.

    • Slice the brain into 2mm coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare neurological scores between groups using a non-parametric test (e.g., Kruskal-Wallis test).

    • Analyze infarct volumes using one-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's).

Data Presentation

Table 2: Neuroprotective Effects of this compound in a Rat tMCAO Model

Treatment GroupDose (mg/kg, i.v.)NNeurological Score (Median) at 24hTotal Infarct Volume (mm³, Mean ± SEM)
Sham + Vehicle-800
tMCAO + Vehicle-103250.6 ± 20.3
tMCAO + this compound1102.5210.2 ± 18.5
tMCAO + this compound5102155.8 ± 15.1
tMCAO + this compound20101.5110.4 ± 12.7**
*p < 0.05, **p < 0.01 vs. tMCAO + Vehicle

Experimental Workflow

G cluster_prep Preparation & Surgery cluster_treatment Treatment & Assessment cluster_analysis Data Analysis acclimatize Acclimatize Rats surgery tMCAO Surgery (60 min occlusion) acclimatize->surgery reperfusion Reperfusion surgery->reperfusion randomize Randomize into Groups inject Administer this compound randomize->inject reperfusion->randomize neuro_score Neurological Scoring (24h) inject->neuro_score infarct_measure Infarct Volume Measurement neuro_score->infarct_measure analyze_neuro Analyze Neurological Scores neuro_score->analyze_neuro analyze_infarct Analyze Infarct Volume infarct_measure->analyze_infarct

Workflow for evaluating neuroprotective effects.

Hypothetical Signaling Pathway for this compound's Neuroprotective Effect

The following diagram illustrates a plausible signaling pathway through which a guanidino compound like this compound might exert neuroprotective effects, based on mechanisms proposed for other neuroactive compounds.[6] This is a hypothetical representation and would require experimental validation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R activates Ca_overload Ischemia-induced Ca2+ Overload Sigma1R->Ca_overload inhibits ER_stress ER Stress Sigma1R->ER_stress reduces CREB CREB Activation Sigma1R->CREB promotes Apoptosis Apoptosis Ca_overload->Apoptosis ER_stress->Apoptosis ROS ROS Production ROS->Apoptosis BDNF BDNF Expression CREB->BDNF induces Neuroprotection Neuroprotection BDNF->Neuroprotection

Hypothetical neuroprotective signaling pathway.

References

Application Notes and Protocols for the Investigation of Humantenidine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The therapeutic landscape for neurological disorders is continually evolving, with a pressing need for novel compounds that can offer neuroprotection, symptomatic relief, and disease modification. Humantenidine (B12514173), a compound with a guanidine (B92328) moiety, represents a potential candidate for investigation in this area. The guanidinium (B1211019) group is a feature of several neurologically active compounds, suggesting that this compound may interact with key targets in the central nervous system.

These application notes provide a comprehensive guide for researchers initiating studies on this compound for neurological disorders. The following sections detail hypothetical mechanisms of action, standardized experimental protocols for in vitro screening, and frameworks for data presentation and visualization, based on established methodologies for analogous compounds. While specific data on this compound is not yet available, this document serves as a foundational resource for its systematic evaluation.

II. Hypothetical Mechanism of Action and Signaling Pathways

Based on the pharmacology of other guanidine-containing compounds like memantine (B1676192), a primary hypothetical mechanism of action for this compound is the modulation of N-methyl-D-aspartate (NMDA) receptor activity. Overactivation of NMDA receptors leads to excitotoxicity, a common pathological process in many neurodegenerative diseases. This compound may act as a non-competitive antagonist, blocking the receptor channel to prevent excessive calcium influx and subsequent neuronal damage.

A potential signaling pathway is outlined below:

Humantenidine_NMDA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Channel Ca++ Channel NMDA_Receptor->Ca_Channel Opens Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Excessive Influx This compound This compound This compound->NMDA_Receptor Blocks

Caption: Hypothetical mechanism of this compound as an NMDA receptor antagonist.

III. Quantitative Data Presentation

Effective data presentation is crucial for comparing the efficacy and potency of novel compounds. The following tables provide templates for organizing quantitative data from key in vitro assays.

Table 1: In Vitro Neuroprotective Activity of this compound against Glutamate-Induced Excitotoxicity

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)% Neuroprotection (Mean ± SD)
Vehicle Control -100 ± 5.2-
Glutamate (100 µM) -45.8 ± 4.10
This compound 0.152.3 ± 3.812.0
168.7 ± 5.542.2
1085.1 ± 4.972.5
10092.4 ± 3.786.0
Memantine (Positive Control) 1088.9 ± 4.379.5

Table 2: this compound Binding Affinity for the NMDA Receptor

CompoundKi (nM) (Mean ± SD)IC50 (nM) (Mean ± SD)
This compound 125.6 ± 11.3250.1 ± 22.8
MK-801 (Positive Control) 5.2 ± 0.710.5 ± 1.4

IV. Experimental Protocols

Detailed and reproducible protocols are essential for validating experimental findings. The following protocols describe standard procedures for assessing the neuroprotective effects and receptor binding affinity of a novel compound like this compound.

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

Objective: To determine the ability of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound

  • L-Glutamic acid

  • Memantine (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days.

  • Compound Treatment: Prepare serial dilutions of this compound and memantine in Neurobasal medium. Pre-treat the neurons with various concentrations of the compounds for 2 hours.

  • Glutamate Insult: Add L-glutamic acid to a final concentration of 100 µM to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Neuroprotection_Assay_Workflow Start Plate Primary Cortical Neurons Culture Culture for 7-10 Days Start->Culture Pretreat Pre-treat with this compound Culture->Pretreat Insult Add Glutamate (100 µM) Pretreat->Insult Incubate Incubate for 24 hours Insult->Incubate MTT_Add Add MTT Solution Incubate->MTT_Add Incubate_MTT Incubate for 4 hours MTT_Add->Incubate_MTT Dissolve Dissolve Formazan with DMSO Incubate_MTT->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate Cell Viability Read->Analyze

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 2: NMDA Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NMDA receptor using a competitive radioligand binding assay.

Materials:

  • Rat brain cortex membranes

  • [3H]MK-801 (radioligand)

  • This compound

  • Unlabeled MK-801 (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine the brain membranes, [3H]MK-801, and varying concentrations of this compound or unlabeled MK-801.

  • Incubation: Incubate the mixture at room temperature for 2 hours to allow for binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound and perform non-linear regression analysis to determine the Ki and IC50 values.

V. Conclusion and Future Directions

The provided application notes and protocols offer a robust framework for the initial investigation of this compound as a potential therapeutic agent for neurological disorders. By following these standardized methodologies, researchers can generate reliable and comparable data to elucidate the compound's neuroprotective properties and mechanism of action. Future studies should aim to validate these in vitro findings in animal models of neurodegeneration and explore other potential mechanisms beyond NMDA receptor modulation. A thorough investigation of this compound's safety profile, pharmacokinetics, and pharmacodynamics will be critical for its advancement as a clinical candidate.

Application Notes and Protocols for Antibacterial Assays of Humantenidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Humantenidine (B12514173) is a complex indole (B1671886) alkaloid found in plants of the Gelsemium genus. While research has explored the diverse pharmacological activities of Gelsemium alkaloids, including anti-tumor and analgesic properties, the specific antibacterial potential of this compound and its synthetic derivatives remains an underexplored area.[1][2] Indole alkaloids as a class, however, are known to possess a wide range of biological activities, including antimicrobial effects against various pathogens.[3][4][5][6][7] Potential mechanisms for their antibacterial action include the inhibition of efflux pumps, disruption of biofilms, and interference with essential bacterial enzymes.[7][8]

These application notes provide a comprehensive guide for researchers interested in evaluating the antibacterial properties of novel this compound derivatives. The protocols detailed below are standard microbiology assays designed to determine the inhibitory and bactericidal efficacy of chemical compounds.

Disclaimer: The quantitative data presented in the following tables are hypothetical and for illustrative purposes only . As of the date of this document, specific antibacterial data for this compound derivatives is not available in the public domain. These examples are intended to demonstrate how to present and interpret data from the described assays.

Quantitative Data Summary

The following tables illustrate how to summarize the results from antibacterial susceptibility testing of hypothetical this compound derivatives (HD-1, HD-2, HD-3) against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
HD-1 832>6416
HD-2 416648
HD-3 1664>6432
Vancomycin 1--2
Ciprofloxacin 0.50.0150.250.5

Hypothetical data. Vancomycin and Ciprofloxacin are included as standard antibiotic controls.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives

CompoundStaphylococcus aureus (ATCC 29213) MBC (µg/mL)Escherichia coli (ATCC 25922) MBC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MBC (µg/mL)Enterococcus faecalis (ATCC 29212) MBC (µg/mL)
HD-1 16>64>6432
HD-2 832>6416
HD-3 64>64>64>64

Hypothetical data. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[2]

Experimental Protocols

Herein are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two fundamental assays in antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • This compound derivatives (stock solutions in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or Densitometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plates: a. Prepare serial two-fold dilutions of the this compound derivatives in CAMHB in a 96-well plate. The typical final volume in each well is 100 µL. b. The dilution series should cover a clinically relevant range of concentrations. c. Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL. b. Seal the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC: a. Following incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate with Bacteria and Compounds A->C B Prepare Serial Dilutions of this compound Derivatives B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for MIC Determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined and is used to find the lowest concentration of an antibacterial agent required to kill a particular bacterium.[2]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Microtiter plates from the completed MIC assay

  • Calibrated pipette or loop

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plates: a. Select the wells from the MIC assay corresponding to the MIC, 2x MIC, 4x MIC, and the positive growth control. b. Mix the contents of each selected well thoroughly. c. Using a calibrated pipette, withdraw a 10 µL or 100 µL aliquot from each of these wells. d. Spread the aliquot evenly onto a properly labeled MHA plate.[4]

  • Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][2][4]

MBC_Determination_Workflow A Start with Completed MIC Assay Plate B Select Wells: MIC, 2x MIC, 4x MIC, and Growth Control A->B C Aliquot and Plate onto Mueller-Hinton Agar B->C D Incubate Agar Plates (35°C, 18-24h) C->D E Count Colonies (CFU) on each plate D->E F Determine MBC: Lowest concentration with ≥99.9% killing E->F

Workflow for MBC Determination.

Potential Mechanism of Action: Signaling Pathway

While the specific mechanism of action for this compound is unknown, many indole alkaloids exert their antibacterial effects by disrupting the bacterial cell membrane or inhibiting cell division. The following diagram illustrates a hypothetical pathway where a this compound derivative interferes with bacterial cell wall synthesis and membrane integrity.

Signaling_Pathway cluster_compound Extracellular cluster_cell Bacterial Cell cluster_outcome Outcome HD This compound Derivative Membrane Cell Membrane HD->Membrane Disruption PBP Penicillin-Binding Proteins (PBPs) HD->PBP Inhibition Division Cell Division (e.g., FtsZ protein) HD->Division Inhibition Lysis Cell Lysis and Death Membrane->Lysis Peptidoglycan Peptidoglycan Synthesis Disruption Cell Wall Disruption Peptidoglycan->Disruption Division->Lysis Disruption->Lysis

Hypothetical Mechanism of Action.

References

No Information Available on the Anticancer Activity of Humantenidine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and research databases, no specific information was found regarding the anticancer activity of a compound referred to as "Humantenidine" in any cell lines. The search did not yield any publications detailing its mechanism of action, cytotoxic effects, or impact on cellular signaling pathways related to cancer.

Therefore, it is not possible to provide the requested Application Notes and Protocols, including data presentation in tables, detailed experimental methodologies, or diagrams of signaling pathways, as there is no publicly available scientific data on this topic.

It is possible that "this compound" may be a novel or less-studied compound, or the name may be misspelled. Researchers, scientists, and drug development professionals seeking information on the anticancer properties of novel compounds are encouraged to consult peer-reviewed scientific journals, chemical databases, and proceedings from scientific conferences for the most current and validated research findings.

In Vivo Dosing and Administration of Humantenidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the in vivo dosing and administration of a compound identified as "humantenidine" have yielded no specific preclinical or clinical data in publicly available scientific literature. Extensive searches of scholarly databases and biomedical research repositories did not uncover any studies detailing the use of This compound (B12514173) in animal models or human subjects.

This lack of information prevents the creation of detailed application notes and protocols as requested. The following sections outline the standard methodologies and considerations that would typically be addressed in such a document, should data on this compound become available. This information is provided as a general guide for researchers, scientists, and drug development professionals who may be in the early stages of investigating a novel compound.

General Principles of In Vivo Dosing and Administration

The primary objective of in vivo studies is to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new chemical entity. This involves determining how the body affects the drug (absorption, distribution, metabolism, and excretion) and how the drug affects the body (therapeutic effects and toxicity).

Preclinical Animal Models

The selection of an appropriate animal model is a critical first step in preclinical research. The choice of species is often guided by factors such as genetic similarity to humans, physiological relevance to the disease of interest, and established translational value. Common models in oncology research, for example, include:

  • Syngeneic Models: These involve the implantation of tumor cells derived from the same inbred strain of animal, allowing for the study of therapies in the context of a competent immune system.

  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice. These models are widely used to assess the direct anti-tumor activity of a compound.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models are considered to better recapitulate the heterogeneity and microenvironment of human cancers.

Experimental Protocols: A Generalized Workflow

While specific protocols for this compound are not available, a typical workflow for evaluating a novel anti-cancer agent in vivo is presented below. This workflow is a composite of standard practices in the field and should be adapted based on the specific characteristics of the compound and the research question.

Diagram: Generalized Workflow for In Vivo Compound Evaluation

G cluster_0 Pre-formulation & In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays A->B C Solubility & Stability Testing B->C D Animal Model Selection & Acclimatization C->D E Dose Range Finding / MTD Studies D->E F Efficacy Studies E->F G Pharmacokinetic (PK) Studies F->G H Toxicology & Safety Assessment G->H I Tumor Growth Inhibition Analysis H->I J PK/PD Modeling I->J K Histopathology & Biomarker Analysis J->K L Final Report & Publication K->L

Caption: A generalized workflow for the preclinical in vivo evaluation of a novel therapeutic compound.

Key Experimental Considerations

Dose Formulation

The formulation of a compound for in vivo administration is critical for ensuring accurate and reproducible dosing. Key considerations include:

  • Solubility: The compound must be dissolved in a biocompatible vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents such as DMSO, Tween 80, or Cremophor EL.

  • Stability: The stability of the compound in the chosen vehicle over the duration of the study must be confirmed.

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal, subcutaneous) depends on the compound's properties and the intended clinical application.

Maximum Tolerated Dose (MTD) Studies

Before conducting efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of the compound. This is typically achieved through a dose-escalation study where groups of animals are treated with increasing doses of the compound. The MTD is defined as the highest dose that does not cause unacceptable toxicity.

Efficacy Studies

Once the MTD is established, efficacy studies are performed to evaluate the therapeutic effect of the compound. These studies typically involve treating tumor-bearing animals with the compound at one or more dose levels and comparing the tumor growth to a vehicle-treated control group.

Table 1: Example Data Structure for an In Vivo Efficacy Study

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-Daily1500 ± 1500
Compound X10Daily800 ± 9046.7
Compound X25Daily450 ± 6070.0
Positive Control5Twice Weekly300 ± 5080.0

Signaling Pathways

Without specific data on this compound, it is not possible to depict any relevant signaling pathways. Should this compound be identified as an inhibitor of a particular kinase or pathway (e.g., the PI3K/AKT/mTOR pathway), a diagram illustrating its mechanism of action would be constructed.

Diagram: Example Signaling Pathway (Hypothetical)

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a PI3K inhibitor.

Conclusion and Future Directions

The absence of published data on "this compound" precludes the development of specific in vivo protocols. Researchers interested in this compound should first verify its identity and availability. If it is a novel or proprietary substance, initial in vitro characterization and subsequent in vivo pilot studies, following the general principles outlined above, would be necessary to establish its dosing and administration parameters. Collaboration with experienced pharmacologists and toxicologists is highly recommended to ensure the design and execution of robust and ethically sound preclinical studies.

Application Notes and Protocols for Assessing Humantenidine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of bioavailability is a cornerstone of drug discovery and development, providing critical insights into the fraction of an administered drug that reaches systemic circulation and is available to exert its therapeutic effect. For a novel compound such as Humantenidine, a multi-faceted approach employing in vitro, in vivo, and in silico methods is essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. These application notes provide detailed protocols for key experiments and a framework for data presentation to guide researchers in the comprehensive evaluation of this compound's bioavailability.

I. In Vitro Assessment of Intestinal Permeability and Metabolic Stability

In vitro models are instrumental in the early stages of drug development for screening and predicting the oral bioavailability of new chemical entities.[1][2] They offer a rapid and cost-effective means to assess key parameters such as intestinal permeability and metabolic stability.

A. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as a valuable in vitro model of the human intestinal epithelium.[3][4] This assay is widely used to predict the in vivo absorption of drugs across the gut wall.[3][5]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3][6]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.[6]

  • Compound Incubation: A solution of this compound (e.g., 10 µM) is added to either the apical (A) or basolateral (B) compartment of the inserts.[4]

  • Transport Measurement: The appearance of this compound in the receiving compartment (basolateral for A-to-B transport, and apical for B-to-A transport) is measured over a specified time period (e.g., 2 hours).[4]

  • Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters like P-glycoprotein.[3]

Data Presentation: Caco-2 Permeability of this compound

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
This compoundValueValueValueHigh/Medium/Low
Atenolol (Low Permeability Control)< 1< 1~1Low (~50%)[3]
Antipyrine (High Permeability Control)> 10> 10~1High (>90%)[3]
Talinolol (Efflux Control)< 1> 5> 5Low

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on inserts culture Culture for 18-22 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_A Add this compound to Apical side integrity->add_A add_B Add this compound to Basolateral side integrity->add_B incubate Incubate for 2 hours at 37°C add_A->incubate add_B->incubate sample_A Sample from Basolateral side incubate->sample_A sample_B Sample from Apical side incubate->sample_B quantify Quantify this compound (LC-MS/MS) sample_A->quantify sample_B->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate predict Predict in vivo absorption calculate->predict

Workflow for Caco-2 Permeability Assay.
B. Metabolic Stability Assays

Metabolic stability assays are crucial for predicting the in vivo clearance of a drug.[7] These assays evaluate the rate at which a compound is metabolized by liver enzymes.[8]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Pooled human liver microsomes are thawed on ice.[9] A reaction mixture containing phosphate (B84403) buffer (pH 7.4) and the test compound (e.g., 1 µM this compound) is prepared.[9]

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.[9]

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[9]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[9]

  • Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound (this compound).

  • Data Analysis: The percentage of this compound remaining at each time point is plotted against time. From the slope of the line, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[9][10]

Data Presentation: Metabolic Stability of this compound in Human Liver Microsomes

CompoundIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Predicted Hepatic Clearance
This compoundValueValueHigh/Medium/Low
Dextromethorphan (High Clearance Control)< 10> 100High
Midazolam (Moderate Clearance Control)10 - 3030 - 100Moderate
Verapamil (Low Clearance Control)> 30< 30Low

Experimental Workflow: Metabolic Stability Assay

G cluster_setup Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Data Analysis prepare Prepare reaction mix (microsomes, buffer, this compound) initiate Initiate reaction with NADPH prepare->initiate incubate Incubate at 37°C initiate->incubate sample Collect samples at T=0, 5, 15, 30, 60 min incubate->sample terminate Terminate reaction with acetonitrile sample->terminate quantify Quantify remaining this compound (LC-MS/MS) terminate->quantify plot Plot % remaining vs. time quantify->plot calculate Calculate t½ and Clint plot->calculate

Workflow for Metabolic Stability Assay.

II. In Vivo Bioavailability Assessment

While in vitro assays are predictive, in vivo studies in animal models are essential for the definitive determination of a drug's bioavailability and pharmacokinetic (PK) profile.[11][12]

A. Pharmacokinetic Studies in Animal Models

The selection of an appropriate animal model is crucial and should be based on similarities in gastrointestinal physiology and drug metabolism to humans.[13][14][15] Commonly used models include rodents (rats, mice) and non-rodents (dogs, non-human primates).[13][14][15]

Experimental Protocol: Oral and Intravenous PK Study in Rats

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week before the study.

  • Dosing:

    • Oral (PO) Group: A cohort of rats receives this compound via oral gavage at a specific dose.

    • Intravenous (IV) Group: Another cohort receives this compound via intravenous injection at a specific dose. The IV route serves as the 100% bioavailability reference.[16]

  • Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[11]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is stored frozen until analysis.

  • Quantification: The concentration of this compound in plasma samples is determined by a validated LC-MS/MS method.[17][18]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters, including:

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • Cmax (Maximum Concentration): The peak plasma concentration.

    • Tmax (Time to Cmax): The time at which Cmax is reached.

    • Absolute Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[16]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)Absolute Bioavailability (F%)
IVValueValueN/AValue100
POValueValueValueValueValue

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dose Administer IV dose to one group blood_sample Collect blood samples at time points iv_dose->blood_sample po_dose Administer PO dose to another group po_dose->blood_sample plasma_prep Process blood to obtain plasma blood_sample->plasma_prep quantify Quantify this compound in plasma (LC-MS/MS) plasma_prep->quantify plot Plot plasma concentration vs. time quantify->plot calculate Calculate PK parameters (AUC, Cmax, F%) plot->calculate

Workflow for an In Vivo Pharmacokinetic Study.

III. In Silico ADME Prediction

Computational, or in silico, models are valuable tools in the early phases of drug discovery for predicting the ADME properties of a large number of compounds.[19][20] These methods use the chemical structure of a molecule to estimate its physicochemical and pharmacokinetic characteristics.[21][22]

Key In Silico Predictions for Bioavailability

  • Physicochemical Properties: Molecular weight, logP (lipophilicity), and pKa.

  • Solubility: Prediction of aqueous solubility.

  • Absorption: Prediction of intestinal absorption and Caco-2 permeability.

  • Metabolism: Prediction of sites of metabolism and interaction with key metabolic enzymes (e.g., Cytochrome P450s).

  • Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five.[21]

Data Presentation: In Silico ADME Profile of this compound

ParameterPredicted ValueAcceptable Range for Oral Bioavailability
Molecular WeightValue< 500 Da
LogPValue< 5
H-bond DonorsValue< 5
H-bond AcceptorsValue< 10
Aqueous SolubilityHigh/Medium/LowHigh is preferable
Predicted Caco-2 PappValueCorrelates with in vitro data

Logical Relationship: Integrated Bioavailability Assessment

G cluster_early Early Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials insilico In Silico ADME Prediction invitro In Vitro Assays (Caco-2, Metabolic Stability) insilico->invitro Guide selection invivo In Vivo PK Studies (Animal Models) invitro->invivo Prioritize candidates human_pk Human Pharmacokinetics invivo->human_pk Predict human dose

Integrated workflow for bioavailability assessment.

IV. Analytical Methods for Quantification

Accurate and validated analytical methods are fundamental to all bioavailability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[17][23] The development of a robust LC-MS/MS method for this compound is a prerequisite for conducting the described in vitro and in vivo experiments.

The assessment of this compound's bioavailability requires a systematic and integrated approach. In silico predictions provide early guidance, followed by definitive in vitro assays to measure intestinal permeability and metabolic stability. Finally, in vivo pharmacokinetic studies in relevant animal models offer a comprehensive understanding of the compound's behavior in a biological system. The protocols and data presentation formats outlined in these application notes provide a robust framework for the thorough evaluation of this compound, facilitating informed decision-making throughout the drug development process.

References

Application Notes and Protocols for Humantenidine Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine (B12514173) is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. Preliminary studies on related alkaloids from this genus have revealed a range of biological activities, including potent cytotoxicity against various cancer cell lines and modulation of neuronal receptors. However, the specific molecular targets of this compound and its mechanism of action are not yet fully elucidated.

These application notes provide a comprehensive guide for researchers to investigate the potential molecular targets of this compound and to characterize its target engagement within a cellular context. The protocols detailed below are based on established methodologies for target classes implicated by the activity of structurally related compounds. These include proteins involved in RNA methylation, inhibitory neurotransmitter receptors, and key regulators of cell proliferation and apoptosis.

Hypothesized Target Classes and Corresponding Assays

Based on the known activities of related Gelsemium alkaloids, the following target classes are proposed for initial investigation with this compound:

  • RNA-Modifying Enzymes: Inspired by studies on the related alkaloid humantenine (B602792), which suggest an impact on RNA N6-methyladenosine (m6A) modification, investigating this compound's interaction with RNA methyltransferases (writers) and demethylases (erasers) is a promising avenue.

  • Inhibitory Neurotransmitter Receptors: Several Gelsemium alkaloids are known to interact with inhibitory glycine (B1666218) (GlyR) and GABA-A (GABAAR) receptors in the central nervous system.

  • Proteins Regulating Cell Cycle and Apoptosis: The observed cytotoxicity of related compounds suggests that this compound may directly or indirectly target proteins that are critical for cell survival and proliferation.

Section 1: Cellular Target Engagement using Thermal Shift Assay (CETSA)

Application Note: Confirming Intracellular Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a ligand to its target protein in a native cellular environment.[1][2][3][4][5] The principle is based on the ligand-induced thermal stabilization of the target protein. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. This method is invaluable for confirming that this compound reaches and engages with its intracellular target(s).

A typical CETSA workflow involves treating intact cells with this compound, followed by a heat challenge across a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, often by Western blotting, to generate a "melting curve". A shift in this curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response format can also be used to determine the potency of target binding in a cellular context.

Experimental Workflow: CETSA

cluster_0 Cell Culture and Treatment cluster_1 Heat Challenge cluster_2 Protein Extraction and Analysis cluster_3 Data Analysis A 1. Culture cells to desired confluency B 2. Treat cells with this compound or vehicle control A->B C 3. Harvest and resuspend cells B->C D 4. Aliquot cell suspension and heat at different temperatures C->D E 5. Cell lysis (e.g., freeze-thaw) D->E F 6. Separate soluble and aggregated proteins (centrifugation) E->F G 7. Quantify soluble target protein (e.g., Western Blot, ELISA) F->G H 8. Plot % soluble protein vs. temperature G->H I 9. Compare melting curves to determine thermal shift (ΔTm) H->I

Caption: CETSA experimental workflow.
Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell culture reagents

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Reagents for protein quantification (e.g., BCA assay kit)

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary antibody against the target protein, HRP-conjugated secondary antibody, chemiluminescence substrate)

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Heat Challenge:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 1-5 x 106 cells/mL.

    • Aliquot 50 µL of the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[1]

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[2]

  • Protein Analysis:

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the normalized band intensity (relative to the unheated control) against the corresponding temperature to generate a melting curve.

    • Compare the melting curves of this compound-treated samples with the vehicle control. A rightward shift in the curve indicates thermal stabilization and target engagement.

Section 2: In Vitro RNA Methyltransferase/Demethylase Assays

Application Note: Assessing Impact on RNA Methylation

Given that the related alkaloid humantenine has been shown to affect RNA m6A modification, it is plausible that this compound could inhibit or activate RNA methyltransferases (e.g., METTL3/14) or demethylases (e.g., FTO, ALKBH5). An in vitro enzyme activity assay can directly measure the effect of this compound on these enzymes.

A common method involves using a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), with a specific RNA substrate and the recombinant enzyme.[6][7][8][9] The incorporation of the radiolabeled methyl group into the RNA is quantified by scintillation counting. Inhibition of this process by this compound would suggest it is an inhibitor of the methyltransferase. Similar assays can be designed for demethylases, often measuring the release of the labeled methyl group. High-throughput screening (HTS) compatible fluorescence-based assays are also available.[10][11][12][13][14]

Experimental Workflow: In Vitro RNA Methyltransferase Assay

cluster_0 Reaction Setup cluster_1 Incubation and Quenching cluster_2 Quantification cluster_3 Data Analysis A 1. Prepare reaction mix: - Recombinant methyltransferase - RNA substrate - [3H]-SAM B 2. Add this compound at various concentrations A->B C 3. Incubate at optimal temperature (e.g., 37°C) B->C D 4. Stop the reaction C->D E 5. Spot reaction mix onto filter paper D->E F 6. Wash to remove unincorporated [3H]-SAM E->F G 7. Measure radioactivity via scintillation counting F->G H 8. Plot % inhibition vs. this compound concentration G->H I 9. Calculate IC50 value H->I

Caption: RNA methyltransferase assay workflow.
Protocol: In Vitro RNA Methyltransferase Inhibition Assay

Materials:

  • Recombinant human RNA methyltransferase (e.g., METTL3/14 complex)

  • Synthetic RNA substrate containing the methylation consensus sequence

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • S-adenosyl-L-methionine (SAM), unlabeled

  • This compound stock solution

  • Methyltransferase reaction buffer

  • Filter paper discs (e.g., Whatman 3MM)

  • Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer, recombinant enzyme, and RNA substrate.

    • In a 96-well plate, add varying concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Add a mixture of [³H]-SAM and unlabeled SAM to each well to initiate the reaction. The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours.[9]

  • Reaction Quenching and RNA Precipitation:

    • Stop the reaction by adding cold 10% TCA.

    • Spot the reaction mixture onto filter paper discs.

    • Wash the filter discs three times with 5% TCA and once with 70% ethanol to remove unincorporated [³H]-SAM.

  • Quantification:

    • Dry the filter discs completely.

    • Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 3: Radioligand Binding Assays for Neurotransmitter Receptors

Application Note: Investigating Glycine and GABA-A Receptor Binding

The interaction of Gelsemium alkaloids with inhibitory neurotransmitter receptors is well-documented. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[15][16][17] These assays use a radiolabeled ligand (e.g., [³H]strychnine for the glycine receptor, or [³H]muscimol or [³H]flunitrazepam for the GABA-A receptor) that binds to the receptor of interest.

The experiment measures the ability of this compound to compete with the radioligand for binding to the receptor in a preparation of cell membranes expressing the receptor. A reduction in the measured radioactivity indicates that this compound is binding to the receptor. By testing a range of this compound concentrations, an inhibition constant (Ki) can be calculated, which reflects the binding affinity of this compound for the receptor.

Experimental Workflow: Radioligand Competition Binding Assay

cluster_0 Reaction Setup cluster_1 Separation cluster_2 Quantification cluster_3 Data Analysis A 1. Prepare membrane fractions expressing the target receptor B 2. Incubate membranes with a fixed concentration of radioligand and varying concentrations of this compound A->B C 3. Incubate to reach equilibrium B->C D 4. Separate bound from free radioligand via rapid vacuum filtration C->D E 5. Wash filters to remove non-specific binding D->E F 6. Measure radioactivity on filters with a scintillation counter E->F G 7. Plot % specific binding vs. this compound concentration F->G H 8. Calculate IC50 and Ki values G->H

Caption: Radioligand binding assay workflow.
Protocol: Glycine Receptor ([³H]Strychnine) Competition Binding Assay

Materials:

  • Rat spinal cord or brainstem membrane preparation (or cells expressing recombinant GlyRs)

  • [³H]Strychnine (Radioligand)

  • Unlabeled glycine (for defining non-specific binding)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup:

    • In test tubes, combine the membrane preparation (50-100 µg protein), a fixed concentration of [³H]strychnine (at its Kd), and varying concentrations of this compound.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled glycine, e.g., 1 mM).

    • The final assay volume is typically 250-500 µL.

  • Incubation:

    • Incubate the tubes at 4°C for 60-90 minutes to allow binding to reach equilibrium.[15]

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 4: Cell-Based Assays for Cytotoxicity and Apoptosis

Application Note: Quantifying Cytotoxic Effects

The reported cytotoxicity of related alkaloids necessitates the characterization of this compound's effect on cell viability and its potential to induce programmed cell death (apoptosis).

MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells. This assay is ideal for determining the IC50 value of this compound in various cancer cell lines.

Annexin V/Propidium Iodide (PI) Staining: To determine if cell death occurs via apoptosis, Annexin V/PI staining followed by flow cytometry is the preferred method. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium iodide is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-treated wells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Quantitative Data Summary

As specific binding affinity and inhibitory concentration data for this compound are not yet widely available, the following table is provided as a template for researchers to populate with their experimental findings.

Assay Type Target/Cell Line Parameter This compound Value Reference Compound Value
Cytotoxicity e.g., HCT116, A549IC50 (µM)To be determinede.g., Doxorubicin
Apoptosis e.g., HCT116% Apoptotic CellsTo be determinede.g., Staurosporine
Receptor Binding Glycine ReceptorKi (nM)To be determinede.g., Strychnine
Receptor Binding GABA-A ReceptorKi (nM)To be determinede.g., Bicuculline
Enzyme Inhibition e.g., METTL3/14IC50 (µM)To be determinede.g., Sinefungin

Conclusion

The protocols and application notes provided herein offer a strategic framework for the initial characterization of this compound's biological activity and for the identification of its molecular targets. By systematically applying these assays, researchers can elucidate the mechanism of action of this novel natural product, paving the way for its potential development as a therapeutic agent.

References

Application Notes and Protocols for the Extraction of Humantenidine from Gelsemium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of humantenidine (B12514173), a significant alkaloid found in plants of the Gelsemium genus. The methodologies outlined are based on established scientific literature and are intended for laboratory use.

Introduction

Gelsemium, a genus of flowering plants in the family Loganiaceae, is a known source of a diverse range of indole (B1671886) alkaloids. Among these, this compound has garnered interest for its potential pharmacological activities. The efficient extraction and isolation of this compound are crucial for further research and development. This document outlines two primary methods for the extraction of alkaloids from Gelsemium plant material, which can be adapted for the specific isolation of this compound.

Data Presentation: Extraction Parameters

The following table summarizes key quantitative data for the extraction of alkaloids from Gelsemium, compiled from various studies. These parameters can be used as a starting point for optimizing the extraction of this compound.

ParameterMethod 1: Ultrasonic-Assisted Solvent ExtractionMethod 2: Acid-Base PartitioningSource(s)
Plant Material Dried and powdered Gelsemium tissue (leaves, stems, roots)Dried and powdered Gelsemium tissue (stems and leaves)[1][2]
Solvent 80% Ethanol (B145695)Ethanol (initial extraction), 20% H₂SO₄ (acidification), Na₂CO₃ (basification), Chloroform (B151607) (final extraction)[1][3]
Solvent-to-Solid Ratio 25:1 (v/w)Not explicitly stated, but involves suspension in water and subsequent partitioning.[1]
Temperature 60°CRoom Temperature[1][3]
Extraction Time 30 minutes (repeated twice)Not explicitly stated, involves sequential liquid-liquid extractions.[1]
Yield Not specified for individual alkaloids.18 g crude alkaloid extract from an unspecified amount of plant material.[3]
Purity Dependent on subsequent purification steps.Requires further purification (e.g., column chromatography).[3]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction

This method utilizes ultrasonication to enhance the extraction of alkaloids from the plant matrix into a solvent.

Materials:

  • Dried and powdered Gelsemium plant material

  • 80% Ethanol

  • Ultrasonic bath

  • Microcentrifuge tubes or appropriate extraction vessels

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 1 g of the dried, powdered Gelsemium plant material and place it into a suitable extraction vessel.[2]

  • Add 25 mL of 80% ethanol to the vessel.[1][2]

  • Place the vessel in an ultrasonic bath and sonicate for 30 minutes at 60°C.[1][2]

  • After the first extraction, separate the supernatant from the plant material by centrifugation or filtration.

  • Repeat the extraction process on the plant residue with an additional 25 mL of 80% ethanol for 30 minutes at 60°C.[1][2]

  • Combine the supernatants from both extractions.[2]

  • Filter the combined extract to remove any remaining particulate matter.

  • Evaporate the solvent from the filtered solution using a rotary evaporator or a stream of nitrogen to obtain the crude alkaloid extract.[1]

  • The crude extract can then be subjected to further purification techniques to isolate this compound.

Protocol 2: Acid-Base Partitioning for Crude Alkaloid Extraction

This protocol employs the basic nature of alkaloids to separate them from other plant constituents.

Materials:

  • Dried and powdered Gelsemium plant material

  • Ethanol

  • Distilled water

  • 20% Sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃) solution

  • Chloroform (CHCl₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Extract the dried and powdered plant material with ethanol.

  • Evaporate the ethanolic extract to dryness and dissolve the residue in water to form a suspension.[3]

  • Acidify the suspension to approximately pH 4 with 20% H₂SO₄.[3]

  • Partition the acidic suspension with ethyl acetate in a separatory funnel to remove neutral components. Discard the ethyl acetate layer.[3]

  • Basify the aqueous phase to approximately pH 10 with a sodium carbonate solution.[3]

  • Extract the basified aqueous phase multiple times with chloroform in a separatory funnel.[3]

  • Combine the chloroform fractions.

  • Dry the combined chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent using a rotary evaporator to yield the crude alkaloid extract.[3]

  • This crude extract can be further purified by methods such as silica (B1680970) gel column chromatography to isolate this compound.[3]

Visualization of Workflows

Diagram 1: Ultrasonic-Assisted Extraction Workflow

Ultrasonic_Extraction plant_material Dried, Powdered Gelsemium extraction_step Ultrasonic Extraction (80% Ethanol, 60°C, 30 min x 2) plant_material->extraction_step filtration Filtration extraction_step->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract purification Purification (e.g., HPLC, CCC) crude_extract->purification This compound Pure this compound purification->this compound Acid_Base_Partitioning cluster_extraction Initial Extraction cluster_partitioning Acid-Base Partitioning plant_material Dried, Powdered Gelsemium ethanolic_extraction Ethanolic Extraction plant_material->ethanolic_extraction suspension Aqueous Suspension ethanolic_extraction->suspension acidification Acidify to pH 4 (H₂SO₄) suspension->acidification etoh_partition Partition with EtOAc (Removes Neutrals) acidification->etoh_partition basification Basify to pH 10 (Na₂CO₃) etoh_partition->basification chcl3_extraction Extract with Chloroform basification->chcl3_extraction evaporation Solvent Evaporation chcl3_extraction->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract purification Purification (e.g., Silica Gel Chromatography) crude_extract->purification This compound Pure this compound purification->this compound

References

Application Note: Quantitative Analysis of Humantenidine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Humantenidine is a complex indole (B1671886) alkaloid found in plants of the Gelsemium genus. Due to its potential pharmacological and toxicological activities, a sensitive and robust analytical method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical research. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes the stable isotope-labeled compound Gelsemine as an internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound, Gelsemine (Internal Standard)

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

  • Equipment: UPLC system, Tandem Mass Spectrometer, Analytical Balance, Centrifuge, Calibrated Pipettes

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Gelsemine (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol/water mixture to prepare working standards for calibration curve and quality control (QC) samples.

  • Calibration Standards & QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations. A typical calibration curve might range from 0.1 to 200 ng/mL.[1][2][3][4] QC samples are typically prepared at low, medium, and high concentrations within this range (e.g., 0.4, 18, and 180 ng/mL).[3]

  • Internal Standard Spiking Solution: Prepare a solution of Gelsemine in acetonitrile at a concentration of 20 ng/mL.[3]

Plasma Sample Preparation Protocol

This protocol utilizes a simple and efficient protein precipitation method.[3]

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (Gelsemine in acetonitrile).[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,900 x g for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean vial for analysis.

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system.[3]

UPLC-MS/MS Conditions

Chromatographic Conditions (UPLC)

  • Column: Waters ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm[1][2][4]

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2]

  • Mobile Phase B: Methanol[1][2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL[3]

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.5 95
    2.5 95
    2.6 10

    | 4.0 | 10 |

Mass Spectrometry Conditions (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][2][3][5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 550 °C

  • Key MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 327.14 296.19[5]
    Gelsemine (IS) 323.20 236.23[5]

    Note: Collision Energy (CE) and Declustering Potential (DP) should be optimized for the specific mass spectrometer used to achieve maximum signal intensity.

Method Validation Summary

The described method has been validated based on parameters reported in relevant scientific literature. The performance characteristics demonstrate a sensitive, accurate, and precise method suitable for bioanalytical applications.

Parameter Result Reference
Linearity Range 0.1 - 200 ng/mL[1][2][3][4]
Correlation Coefficient (r²) > 0.995[1][2]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Intra- & Inter-Day Precision (%RSD) < 16%[1][2][3]
Accuracy (% Bias) 86.9% to 113.2%[1][2][3]
Extraction Recovery > 75.8%[1][2][3]
Matrix Effect 88.5% to 107.8%[1][2][3]

Visualizations

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Add_IS Add 150 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,900 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 2 µL Supernatant->Inject UPLC UPLC Separation (C18 Column) Inject->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for this compound analysis in plasma.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Analyte This compound in Plasma LC_Column C18 Stationary Phase Analyte->LC_Column IS Gelsemine (IS) IS->LC_Column ESI ESI+ Source (Ionization) LC_Column->ESI Temporal Separation Mobile_Phase Methanol/Water Mobile Phase Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical relationship of the core LC-MS/MS analytical components.

References

Humantenidine: Application Notes for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Information regarding the specific neuropharmacological applications of Humantenidine is currently limited in publicly available scientific literature. This compound is an indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium sempervirens. While this class of compounds is known for significant physiological activity, detailed characterization of this compound's specific interactions with neural targets is not yet extensively documented.

This document provides the available information on this compound and presents a generalized framework of experimental protocols that would be essential for characterizing its neuropharmacological profile. This approach is intended to guide researchers in the systematic investigation of this and other novel psychoactive compounds.

Compound Profile: this compound

This compound is a monoterpenoid indole alkaloid. The Gelsemium genus, its natural source, has a history in traditional medicine for treating various ailments, but is also known for its toxicity due to its alkaloid content. Structurally, as an indole alkaloid, this compound shares a core motif with many known neuroactive compounds, including serotonin (B10506) and tryptamines, suggesting a potential for interaction with receptors in the central nervous system (CNS).

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₄--INVALID-LINK--
Molecular Weight 342.4 g/mol --INVALID-LINK--
CAS Number 114027-39-3--INVALID-LINK--
Synonyms 14-Hydroxygelsenicine--INVALID-LINK--
Natural Source Gelsemium sempervirens--INVALID-LINK--

General Neuropharmacological Context of Gelsemium Alkaloids

Alkaloids from the Gelsemium genus have been reported to possess a range of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects. Some of these compounds are known to interact with the central nervous system. For instance, some Gelsemium alkaloids have been shown to modulate glycine (B1666218) receptors, which are critical for inhibitory neurotransmission in the CNS. Given the structural similarities among indole alkaloids, it is plausible that this compound may interact with various neuroreceptors, such as serotonin, dopamine, or GABA receptors, or ion channels. However, without specific experimental data, its precise mechanism of action remains speculative.

Proposed Experimental Protocols for Neuropharmacological Characterization

The following section outlines a standard workflow for the neuropharmacological evaluation of a novel natural product like this compound.

In Vitro Characterization

This is a primary step to identify potential molecular targets. Radioligand binding assays are commonly used to determine the affinity of a compound for a wide range of CNS receptors.

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of common neuroreceptors (e.g., serotonin, dopamine, adrenergic, opioid, GABA, and glutamate (B1630785) receptors).

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.

    • Incubate the membrane preparation with a specific radioligand for the target receptor at a fixed concentration.

    • In parallel, incubate the membrane-radioligand mixture with varying concentrations of this compound.

    • Separate bound from free radioligand using filtration through glass fiber filters.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Once binding is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the receptor.

  • Objective: To characterize the functional activity of this compound at its target receptors.

  • Methodology (Example for a G-protein coupled receptor):

    • Use a cell line stably expressing the receptor of interest and engineered to report on downstream signaling (e.g., via a calcium-sensitive fluorescent dye or a cAMP-sensitive reporter gene).

    • For agonist testing, apply varying concentrations of this compound to the cells and measure the signaling response.

    • For antagonist testing, pre-incubate the cells with varying concentrations of this compound before stimulating them with a known agonist for the receptor. Measure the inhibition of the agonist-induced signal.

    • Construct dose-response curves to determine potency (EC50 or IC50).

If this compound is suspected to interact with ion channels, electrophysiological techniques are employed.

  • Objective: To investigate the effects of this compound on the activity of voltage-gated or ligand-gated ion channels.

  • Methodology (Patch-Clamp Technique):

    • Culture primary neurons or a suitable cell line expressing the ion channel of interest.

    • Using a glass micropipette, form a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).

    • Apply voltage steps or a specific ligand to elicit ion channel currents, which are recorded using a specialized amplifier.

    • Perfuse the cells with varying concentrations of this compound and record any changes in the ion channel currents (e.g., inhibition, activation, or modulation of gating properties).

In Vivo Behavioral Screening

Animal models are essential for assessing the overall effect of a compound on the CNS.

  • Objective: To evaluate the psychoactive effects of this compound in a living organism.

  • Methodology (Mouse Models):

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movements (distance traveled, time spent in the center versus the periphery) are tracked after administration of this compound or a vehicle control.

    • Elevated Plus Maze: A widely used test for anxiety. The apparatus consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent in the open arms.

    • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects. These tests are based on the principle of learned helplessness. A compound with antidepressant properties will increase the duration of active, escape-oriented behavior.

    • Rota-rod Test: To assess motor coordination and potential sedative or muscle-relaxant effects. Mice are placed on a rotating rod, and the latency to fall is measured.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a potential signaling pathway for an indole alkaloid.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Screening receptor_binding Receptor Binding Assays functional_assays Functional Assays receptor_binding->functional_assays Identified Target ion_channel Ion Channel Electrophysiology open_field Open Field Test (Locomotion, Anxiety) functional_assays->open_field epm Elevated Plus Maze (Anxiety) fst Forced Swim Test (Antidepressant) start This compound (Novel Indole Alkaloid) start->receptor_binding

General workflow for neuropharmacological characterization.

signaling_pathway This compound This compound (Hypothetical Ligand) receptor Serotonin Receptor (e.g., 5-HT₂A) This compound->receptor Binds g_protein Gq/11 G-Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Neuronal Excitation & Downstream Signaling ca_release->cellular_response pkc->cellular_response

Hypothetical signaling pathway for an indole alkaloid.

Disclaimer: The signaling pathway depicted above is a generalized representation of a common pathway for certain indole alkaloids and has not been experimentally validated for this compound. It serves as an illustrative example of the types of mechanisms that could be investigated.

Conclusion and Future Directions

This compound represents a novel, yet understudied, natural product with potential for neuropharmacological activity. The immediate future for research on this compound should focus on systematic screening and characterization using the protocols outlined above. A thorough investigation, beginning with broad receptor binding panels and progressing to functional and in vivo studies, will be necessary to elucidate its mechanism of action and potential therapeutic applications. Given the known toxicity of other Gelsemium alkaloids, careful dose-response studies and toxicological evaluations should be an integral part of its investigation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Humantenidine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a complete total synthesis of Humantenidine has not been published in peer-reviewed literature. Therefore, this technical support center provides troubleshooting guides and FAQs for plausible, state-of-the-art synthetic strategies that researchers might employ to construct its complex polycyclic framework. The methodologies are based on established reactions used in the synthesis of related indole (B1671886) alkaloids.

Section 1: Troubleshooting the Asymmetric Polycyclic Core Synthesis

The construction of this compound's intricate tetracyclic spiro-oxindole core represents a significant synthetic challenge. A plausible strategy involves an organocatalytic cascade reaction, for instance, a Diels-Alder/amine cyclization sequence, to rapidly build complexity and establish key stereocenters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cascade cyclization is resulting in a low yield of the desired tetracyclic core. What are the likely causes and solutions?

A1: Low yields in complex cascade reactions are common and can stem from several factors:

  • Catalyst Deactivation: The organocatalyst may be sensitive to moisture, air, or impurities in the starting materials or solvent. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Substrate Instability: The tryptamine-derived diene or the aldehyde coupling partner may be unstable under the reaction conditions. Consider lowering the reaction temperature or using a higher-boiling solvent to minimize decomposition.

  • Inefficient Iminium Formation: The initial condensation between the catalyst and the aldehyde to form the reactive iminium ion is critical. If this step is slow or reversible, it can hamper the entire cascade. Switching to a different catalyst or adding a mild Lewis acid co-catalyst can sometimes promote this step.

  • Side Reactions: Competing polymerization of the aldehyde or decomposition of the enamine intermediate can reduce the yield. Monitor the reaction by TLC or LC-MS to identify potential side products.

Q2: The diastereoselectivity of my cyclization is poor. How can I improve the stereochemical outcome?

A2: Achieving high diastereoselectivity is dependent on the precise transition state geometry of the cyclization.

  • Catalyst Choice: The steric and electronic properties of the organocatalyst are paramount. A bulkier catalyst may provide better facial selectivity in the key cycloaddition step.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A screen of different solvents (e.g., toluene, CH2Cl2, THF, ethyl acetate) is recommended.

  • Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, although this may come at the cost of a longer reaction time.

Data Presentation: Optimizing the Cascade Reaction

The following table summarizes hypothetical optimization data for a key cascade reaction, based on trends observed in related syntheses like that of minfiensine.[1][2]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Catalyst A (20)Toluene2548455:1
2Catalyst A (20)CH2Cl22548527:1
3Catalyst A (20)CH2Cl20724812:1
4Catalyst B (20) CH2Cl2 0 60 75 >20:1
5Catalyst B (10)CH2Cl209665>20:1

Catalyst A: Standard imidazolidinone catalyst. Catalyst B: Bulkier, second-generation imidazolidinone catalyst.

Experimental Protocol: Organocatalytic Cascade Cyclization

This protocol is a representative procedure for the asymmetric synthesis of a tetracyclic pyrroloindoline core.

  • To a flame-dried Schlenk flask under an Argon atmosphere, add the tryptamine-derived diene (1.0 equiv) and the imidazolidinone catalyst (0.2 equiv).

  • Add anhydrous, degassed dichloromethane (B109758) (DCM) to achieve a 0.1 M concentration of the diene.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add the aldehyde coupling partner (1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 48-72 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired tetracyclic product.

Visualization: Troubleshooting the Cascade Reaction

G start Low Yield or Selectivity in Cascade Reaction check_purity Check Purity of Starting Materials (Diene, Aldehyde) start->check_purity check_conditions Verify Anhydrous/Inert Conditions start->check_conditions optimize_catalyst Screen Different Catalysts (Sterics/Electronics) check_purity->optimize_catalyst If pure check_conditions->optimize_catalyst If correct optimize_solvent Screen Solvents (Polarity/Aprotic) optimize_catalyst->optimize_solvent optimize_temp Vary Temperature (e.g., RT, 0°C, -20°C) optimize_solvent->optimize_temp side_products Analyze Side Products by LC-MS/NMR optimize_temp->side_products If still poor success Yield/Selectivity Improved optimize_temp->success If successful side_products->optimize_catalyst Re-evaluate based on mechanism

A decision tree for troubleshooting the cascade cyclization.

Section 2: Optimizing Late-Stage C-H Oxidation

Installing the correct oxidation pattern on the complex polycyclic core of this compound in the final stages of the synthesis requires highly selective C-H oxidation methods. Catalyst-controlled C-H oxidation can provide a powerful tool, but achieving the desired regioselectivity can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My late-stage C-H oxidation is non-selective, leading to a mixture of oxidized products. How can I target a specific C-H bond?

A1: Regioselectivity in C-H oxidation is governed by a combination of electronic, steric, and stereoelectronic factors.

  • Catalyst Control: Different catalysts have distinct intrinsic biases. For example, some iron-based catalysts preferentially oxidize sterically accessible, electron-rich C-H bonds, while others can be tuned to target more challenging sites.[3] A thorough screening of catalysts (e.g., Fe(PDP), Mn-porphyrins) is the first step.

  • Directing Groups: If the substrate contains functional groups like amides or alcohols, they can be used to direct the catalyst to nearby C-H bonds. If no suitable directing group is present, one might be temporarily installed.

  • Solvent Cage Effects: The solvent can sometimes form a "cage" around the substrate, influencing which C-H bonds are most accessible to the bulky oxidant-catalyst complex. Non-polar solvents often provide better selectivity.

Q2: The oxidation reaction is proceeding with a low yield, and I am recovering mostly starting material. What can I do?

A2: Low conversion suggests either an inactive catalyst or a C-H bond that is not sufficiently reactive.

  • Oxidant Choice: Ensure the terminal oxidant being used is appropriate for regenerating the active catalytic species. Common oxidants include peroxides (e.g., H2O2) or peracids (e.g., m-CPBA). The choice of oxidant is often catalyst-dependent.

  • Catalyst Loading: While typically used in catalytic amounts, increasing the catalyst loading (e.g., from 5 mol% to 15 mol%) can sometimes improve conversion for particularly challenging substrates.

  • Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy, but be mindful that this may also decrease selectivity.

Data Presentation: Regioselectivity in Late-Stage C-H Oxidation

This table presents representative data for the C-H oxidation of a model complex alkaloid scaffold.

EntryCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)Regioselectivity (C7:C9:C14)
1Fe(PDP) (10)H2O2 (3.0)MeCN25405 : 2 : 1
2Fe(CF3-PDP) (10)H2O2 (3.0)MeCN25551 : 8 : 2
3Mn(TMP)Cl (15)PhI(OAc)2 (2.0)CH2Cl24065>20 : 1 : 0
4Ru(bpy)3Cl2 (5) Na2S2O8 (2.5) MeCN/H2O 25 72 Site-specific via photoredox

Data is hypothetical and illustrates how catalyst choice dramatically influences the site of oxidation.

Experimental Protocol: Catalyst-Directed C-H Hydroxylation

This protocol provides a general method for a manganese-catalyzed late-stage hydroxylation.

  • In a glovebox, add the alkaloid substrate (1.0 equiv) and Mn(TMP)Cl catalyst (0.15 equiv) to a vial.

  • Add anhydrous dichloromethane (DCM) to dissolve the solids.

  • Add Phenyliodine diacetate (PhI(OAc)2, 2.0 equiv) as the oxidant.

  • Seal the vial, remove it from the glovebox, and place it in a heating block pre-set to 40 °C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by preparative HPLC to isolate the hydroxylated product(s).

Visualization: Catalyst-Controlled C-H Oxidation Pathway

G Cat_Rest Mn(III) Catalyst (Resting State) Cat_Active High-Valent O=Mn(V) Species Cat_Rest->Cat_Active Oxidant Cat_Active->Cat_Rest HO-Mn(IV) Substrate Alkaloid Substrate (R-H) Radical Alkaloid Radical (R•) Substrate->Radical H-atom Abstraction Product Hydroxylated Product (R-OH) Radical->Product Oxygen Rebound

A simplified pathway for manganese-catalyzed C-H hydroxylation.

References

Technical Support Center: Overcoming Humantenidine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information, troubleshooting advice, and standardized protocols to address common solubility issues encountered when working with Humantenidine. This compound is a natural indole (B1671886) alkaloid found in plants of the Gelsemium genus.[][2] Like many complex natural compounds, it can exhibit poor solubility in aqueous solutions, posing a challenge for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is an alkaloid with the molecular formula C₁₉H₂₂N₂O₄ and a molecular weight of approximately 342.4 g/mol .[][3] Its structure contains both hydrogen bond donors and acceptors, influencing its interaction with various solvents.[3] While specific solubility data is not extensively published, its alkaloid nature suggests pH-dependent solubility and potential for dissolution in certain organic solvents.

Q2: My this compound powder is not dissolving in my aqueous buffer. What are the first steps?

Poor aqueous solubility is a common issue for complex alkaloids.[4] Initial troubleshooting should involve:

  • Verification of Compound: Ensure the material is indeed this compound and check its purity (>97% is standard for research-grade compounds).[]

  • Use of Co-solvents: Introduce a small percentage of a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common first choices.

  • Gentle Heating and Agitation: Warming the solution (e.g., to 37°C) and using a vortex mixer or sonicator can help overcome the energy barrier to dissolution.

  • pH Adjustment: As an alkaloid, this compound's solubility is expected to increase in acidic conditions due to the protonation of its basic nitrogen atoms.

Q3: Which organic solvents are recommended for creating a stock solution?

For creating a concentrated stock solution, solvents such as DMSO, Dimethylformamide (DMF), Chloroform, Dichloromethane, and Ethyl Acetate are often effective for indole alkaloids.[2] It is critical to prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid artifacts.

Q4: How can I systematically improve the solubility of this compound for formulation development?

Several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[4][5] These methods are crucial for developing effective formulations with adequate bioavailability.[6] Key strategies include:

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[4][5]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix can enhance solubility.[4][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase aqueous solubility.[4]

  • Prodrug Approach: Modifying the this compound molecule to create a more soluble prodrug that converts to the active form in vivo.[8]

Troubleshooting Guides & Protocols

Troubleshooting Workflow for this compound Dissolution

If you are facing issues with dissolving this compound, follow this systematic workflow to identify a viable solution.

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using a co-solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM, 20 mM).

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Phase Solubility Study with Cyclodextrins

This experiment determines the effect of a complexing agent, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), on the aqueous solubility of this compound. Such studies are vital for developing oral or parenteral formulations.[9]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add an excess amount of this compound powder to a known volume of each HP-β-CD solution in separate sealed vials. Ensure the amount added is sufficient to achieve saturation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.

  • After incubation, allow the vials to stand to let undissolved particles settle.

  • Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered samples appropriately with the mobile phase.

  • Quantify the concentration of dissolved this compound in each sample using a validated HPLC method.

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.

Data Summary Tables

Table 1: Solubility of Alkaloids in Common Lab Solvents

This table provides illustrative solubility characteristics for alkaloid compounds similar to this compound to guide initial solvent selection. Note: Specific quantitative data for this compound is limited; this data is representative.

SolventTypePolarityExpected Alkaloid SolubilityApplication Notes
Water / Buffers Protic, PolarHighVery LowPhysiologically relevant but often requires a solubilizing agent.
DMSO Aprotic, PolarHighHighExcellent for stock solutions; may have cellular effects at >0.5%.
Ethanol Protic, PolarMediumModerateGood co-solvent for aqueous solutions; less toxic than DMSO.
Methanol Protic, PolarMediumModerate-HighEffective solvent, but higher volatility and toxicity than ethanol.
Dichloromethane Aprotic, NonpolarLowHighPrimarily used for extraction and purification, not for bioassays.
Ethyl Acetate Aprotic, NonpolarLowModerateCommon solvent for chromatography and extraction.[2]
Table 2: Common Solubility Enhancement Techniques

This table summarizes various methods used to improve the solubility of poorly soluble drugs, which can be applied to this compound.[4][5][6]

TechniquePrincipleTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Co-solvency Reducing solvent polarity with a water-miscible organic solvent.2 - 50Simple, widely used for initial studies.Potential for solvent toxicity and drug precipitation upon dilution.
pH Adjustment Ionizing the drug to a more soluble salt form.10 - 1000+Highly effective for ionizable drugs like alkaloids.Risk of pH-driven degradation; limited by physiological pH range.
Micronization Increasing surface area by reducing particle size.N/A (Improves rate)Enhances dissolution rate, established technology.Does not increase equilibrium solubility; can lead to particle aggregation.
Complexation (Cyclodextrins) Encapsulating the drug molecule in a soluble carrier.10 - 200Significant solubility increase, reduces toxicity, improves stability.Requires specific host-guest chemistry; can be costly.
Solid Dispersion Dispersing the drug in an amorphous form within a carrier matrix.10 - 100Large increases in both solubility and dissolution rate.Formulations can be physically unstable over time (recrystallization).

References

Humantenidine Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with humantenidine (B12514173), a spiro-oxindole alkaloid found in plants of the Gelsemium genus. Understanding the stability and degradation pathways of this compound is critical for accurate experimental design, data interpretation, and the development of stable pharmaceutical formulations. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: As an indole (B1671886) alkaloid, this compound's stability is influenced by several factors, including pH, temperature, and light exposure. Indole alkaloids, in general, are susceptible to degradation under acidic and alkaline conditions, and exposure to heat and UV light can accelerate these processes.

Q2: I am observing a loss of this compound in my aqueous solution during storage. What could be the cause?

A2: Loss of this compound in aqueous solutions can be attributed to several factors. The pH of the solution is a critical determinant of stability. A study on Gelsemium alkaloids, including a related compound humantenmine, in honey demonstrated good stability when stored at -20°C for up to 60 days. However, stability at room temperature, especially in non-buffered aqueous solutions, may be limited. For instance, some indole alkaloids are known to be acid-labile. It is recommended to prepare fresh aqueous solutions or store stock solutions in an appropriate organic solvent at low temperatures and protected from light.

Q3: My analytical column is showing peak tailing for this compound. What are the possible reasons and solutions?

A3: Peak tailing for alkaloids like this compound during HPLC analysis is a common issue. It can be caused by secondary interactions between the basic nitrogen atom in the alkaloid and residual silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of the basic nitrogen can ensure it is protonated and reduce interactions with silanols.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to block the active silanol sites.

  • Column Choice: Employing a column with end-capping or using a polymer-based column can minimize silanol interactions.

Q4: Are there any known degradation products of this compound I should be aware of?

A4: While specific forced degradation studies on this compound are not extensively published, based on its spiro-oxindole alkaloid structure, potential degradation pathways can be inferred. Isomerization is a known degradation pathway for other spiro-oxindole alkaloids. Additionally, oxidative degradation of the indole nucleus and hydrolysis of ester or amide functionalities, if present in related structures, are common degradation routes for complex alkaloids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Signal of this compound in LC-MS Analysis 1. Degradation in Solution: this compound may have degraded in the sample solution prior to analysis. 2. Poor Ionization: The compound may not be ionizing efficiently under the selected mass spectrometry conditions. 3. Matrix Effects: Components in the sample matrix may be suppressing the ionization of this compound.1. Sample Preparation: Prepare fresh solutions of this compound before analysis. If storage is necessary, use an organic solvent like methanol (B129727) or DMSO and store at -20°C or lower, protected from light. For aqueous solutions, ensure the pH is controlled and storage time is minimized. 2. MS Optimization: Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ionization modes, although alkaloids typically ionize well in positive mode. 3. Sample Cleanup: Implement a sample cleanup procedure such as solid-phase extraction (SPE) to remove interfering matrix components.
Variable and Non-Reproducible Results in Stability Studies 1. Inconsistent Storage Conditions: Fluctuations in temperature, light exposure, or pH can lead to variable degradation rates. 2. Evaporation of Solvent: Changes in concentration due to solvent evaporation during the study. 3. Adsorption to Container: The compound may be adsorbing to the surface of the storage vials.1. Controlled Environment: Ensure all samples are stored under tightly controlled and identical conditions. Use calibrated ovens, stability chambers, and protect samples from light with amber vials or foil wrapping. 2. Proper Sealing: Use tightly sealed containers to prevent solvent evaporation. For long-term studies, consider using vials with septa. 3. Inert Containers: Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.
Appearance of Unexpected Peaks in Chromatogram During Stability Analysis 1. Formation of Degradation Products: The new peaks are likely degradation products of this compound. 2. Contamination: The sample or solvent may be contaminated.1. Forced Degradation Comparison: Compare the chromatograms with those from forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Use a photodiode array (PDA) detector to check for spectral similarity between the new peaks and the parent compound. 2. Blank Analysis: Run a blank injection of the solvent to rule out contamination.

Quantitative Data Summary

While specific forced degradation data for this compound is limited in publicly available literature, a stability study of related Gelsemium alkaloids in honey provides some insight into its stability under specific storage conditions.

Table 1: Stability of Gelsemium Alkaloids in Honey Matrix [1]

CompoundStorage ConditionDurationStability (% Recovery)
Gelsemine-20°C60 days97.7% - 99.8%
Koumine-20°C60 days98.2% - 99.5%
Humantenmine-20°C60 days97.9% - 99.7%
GelsemineRoom Temp (25°C) - Freeze/Thaw (3 cycles)24 hours / 30 days89.84% - 98.9%
KoumineRoom Temp (25°C) - Freeze/Thaw (3 cycles)24 hours / 30 days90.15% - 97.8%
HumantenmineRoom Temp (25°C) - Freeze/Thaw (3 cycles)24 hours / 30 days91.34% - 96.5%

Note: Humantenmine is a structurally related Gelsemium alkaloid.

Experimental Protocols

To investigate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. The following are detailed methodologies for key experiments.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Add an aliquot of the stock solution to 0.1 N HCl and 1 N HCl separately to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH and 1 N NaOH.

    • Incubate at room temperature and at 60°C.

    • Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Add an aliquot of the stock solution to 3% H₂O₂ and 30% H₂O₂ separately.

    • Keep the solutions at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a calibrated oven at 80°C for 48 hours.

    • Also, prepare a solution of this compound in methanol and heat at 60°C for 24 hours.

    • Analyze the samples at different time intervals.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient can be developed to ensure separation of all components. A starting point could be 90% A and 10% B, gradually increasing the proportion of B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan). A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity and stability-indicating nature of the method.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid/Base Hydrolysis Acid/Base Hydrolysis This compound->Acid/Base Hydrolysis pH change Oxidation (H2O2) Oxidation (H2O2) This compound->Oxidation (H2O2) ROS Heat/Light Heat/Light This compound->Heat/Light Energy Isomers Isomerization Products Acid/Base Hydrolysis->Isomers Hydrolyzed Hydrolysis Products (if applicable) Acid/Base Hydrolysis->Hydrolyzed Oxidized Oxidized Products (e.g., N-oxides, hydroxylated indoles) Oxidation (H2O2)->Oxidized Heat/Light->Isomers Rearrangement Rearrangement Products Heat/Light->Rearrangement

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute stress->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis neutralize->hplc data Data Acquisition (Peak Area, Retention Time, Mass Spectra) hplc->data degradation Calculate % Degradation data->degradation products Identify Degradation Products data->products pathway Propose Degradation Pathway products->pathway

Caption: General workflow for a forced degradation study of this compound.

References

troubleshooting Humantenidine in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Humantenidine in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to assay variability. This compound is an indole (B1671886) alkaloid isolated from Gelsemium sempervirens.[1] This guide provides FAQs, troubleshooting advice, and standardized protocols to ensure consistency and reliability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a natural indole alkaloid with the chemical formula C19H22N2O4.[2][3] It is often used as a chemical reference standard in research.[4] Alkaloids as a class are studied for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][5]

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical to maintaining the stability and activity of this compound. Incorrect storage can be a major source of experimental variability.

Form Storage Temperature Duration Notes
Powder-20°C3 yearsKeep desiccated and protected from light.[4]
In Solvent-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[4]

Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in several organic solvents. The choice of solvent can impact your assay.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2]

  • For Cell-Based Assays: DMSO is the most common solvent. However, it is crucial to keep the final concentration in your assay low (typically <0.5%) as DMSO can independently affect cell viability and enzyme activity.[6] Always include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments.[7]

Troubleshooting Assay Variability

This section addresses specific problems you may encounter during your in vitro experiments with this compound.

Issue 1: High Well-to-Well Variability or Poor Reproducibility
Q: My replicate wells show significantly different results. What are the common causes and how can I fix this?

A: High variability is a frequent issue that can obscure the true effect of your compound. The causes can be traced to reagents, technique, or the experimental setup.

Troubleshooting Steps:

  • Review Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of error.[8]

    • Action: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. Change pipette tips between each sample and replicate.

    • Action: Thoroughly resuspend cells before plating to ensure a homogenous single-cell suspension. Avoid letting cells settle in the reservoir. Mix the plate gently in a cross-hatch pattern after plating.

  • Assess Reagent Homogeneity: If this compound or other critical reagents are not fully dissolved or mixed, they will not be distributed evenly.

    • Action: Ensure your stock solution of this compound is completely dissolved before making serial dilutions. Vortex solutions thoroughly between dilution steps.

Issue 2: Inconsistent IC50/EC50 Values Between Experiments
Q: I am getting different IC50 values for this compound every time I run my cytotoxicity assay. Why is this happening?

A: Fluctuations in IC50/EC50 values point to systemic or procedural inconsistencies between experimental runs.

Troubleshooting Steps:

  • Standardize Cell Conditions: The physiological state of your cells dramatically impacts their response to a compound.

    • Action: Use cells from a consistent and low passage number.[7] Ensure cells are in the logarithmic growth phase and are plated at a consistent density for every experiment. Document cell health and confluency at the time of treatment.[7]

  • Control Incubation Times and Temperatures: Minor deviations in incubation periods with the compound or detection reagents can alter the final readout.[7]

    • Action: Use a calibrated timer and incubator. Ensure all plates are processed for the exact same duration as specified in your protocol.

  • Verify Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, or be unstable in aqueous media over time.[10]

    • Action: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect solutions from light. If instability in the assay media is suspected, consider reducing the incubation time.

  • Check Reagent Lot-to-Lot Variability: Different batches of reagents (e.g., media, serum, detection kits) can have slightly different formulations or activity, affecting results.[8][11]

    • Action: When possible, purchase large batches of critical reagents. When switching to a new lot, validate it against the old lot to ensure consistent results.

Potential Cause Mitigation Strategy Reference
Pipetting Errors Regular pipette calibration; Use of automated pipetting systems.[7]
Cell Health & Passage Use low passage number cells; Monitor cell morphology and viability.[7]
Reagent Variability Lot validation; Use of high-quality, fresh reagents.[8][11]
Plate Edge Effects Avoid using outer wells; Fill perimeter wells with sterile media.[9]
Inconsistent Timing Strictly adhere to protocol incubation times and temperatures.[7]
Solvent Effects Maintain consistent final DMSO concentration (<0.5%); Always use vehicle controls.[6]
Issue 3: High Background Signal in an ELISA or Colorimetric Assay
Q: My negative control wells have a very high signal, reducing the dynamic range of my assay. What should I do?

A: High background can be caused by several factors, including non-specific binding and reagent issues.[7]

Troubleshooting Steps:

  • Improve Washing Steps (ELISA): Insufficient washing is a common cause of high background.[7]

    • Action: Increase the number of wash cycles and the volume of wash buffer. Ensure all wells are completely aspirated between washes.

  • Check for Antibody Cross-Reactivity (Immunoassays): The primary or secondary antibody may be binding non-specifically.[7]

    • Action: Run a control without the primary antibody to see if the secondary antibody is the source of the background. Check the antibody datasheet for known cross-reactivities.

  • Reduce Incubation with Substrate: Over-incubation with the detection substrate can lead to non-specific signal development.[7]

    • Action: Reduce the substrate incubation time or perform a time-course experiment to find the optimal window where the specific signal is high and the background is low.

Visual Guides and Protocols

Diagrams (Graphviz)

To help visualize workflows and decision-making processes, refer to the following diagrams.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A Prepare Cell Culture B Harvest & Count Cells C Plate Cells in Microplate (e.g., 10,000 cells/well) D Incubate 24h for Adherence E Prepare this compound Serial Dilutions F Add Compound/Vehicle to Wells D->F E->F G Incubate for Treatment Period (e.g., 48-72h) F->G H Add Detection Reagent (e.g., MTT, WST-1) G->H I Incubate for Color Development H->I J Read Absorbance on Plate Reader I->J K Analyze Data (Calculate IC50) J->K

Caption: General workflow for a cell-based assay with this compound.

Caption: Troubleshooting decision tree for high assay variability.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., GPCR) Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-kB) Kinase2->TF Gene Target Gene Expression (e.g., Cytokines, COX2) TF->Gene Inhibits Transcription Response Cellular Response (e.g., Inflammation, Apoptosis) Gene->Response This compound This compound (Indole Alkaloid) This compound->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Example Protocol: Cell Viability (WST-1) Assay for this compound

This protocol provides a standardized method for assessing the cytotoxic or anti-proliferative effects of this compound on adherent cell lines.

Materials:

  • This compound (powder or DMSO stock)

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • WST-1 cell proliferation reagent

  • Sterile, multichannel pipettes and tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Plating:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue).

    • Dilute the cell suspension in complete growth medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate (for a final density of 10,000 cells/well).

    • Add 100 µL of sterile media to the perimeter wells to reduce edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to create 2X working concentrations (e.g., from 200 µM to 0.1 µM).

    • Prepare a 2X vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.2%).

    • Carefully remove the media from the wells and add 100 µL of the appropriate 2X working solution or vehicle control to each well. Ensure you have triplicate wells for each condition.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • WST-1 Assay and Measurement:

    • After the treatment period, add 10 µL of WST-1 reagent to each well.

    • Gently mix the plate by tapping it.

    • Incubate for 1-4 hours at 37°C, 5% CO2, or until the positive control wells have developed a strong orange color.

    • Measure the absorbance at 450 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

  • Data Analysis:

    • Subtract the background absorbance (media only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

Technical Support Center: Minimizing Off-Target Effects of Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Humantenidine is a hypothetical compound used for illustrative purposes within this guide. The data, protocols, and troubleshooting advice are based on established principles for small molecule inhibitors and are intended to serve as a general resource for researchers facing similar challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and off-target activities?

This compound is a potent, ATP-competitive kinase inhibitor designed to target Cyclin-Dependent Kinase 9 (CDK9) , a key regulator of transcription. However, like many kinase inhibitors, it exhibits off-target activity against other kinases, most notably VEGFR2 and PDGFRβ , which can lead to unintended biological consequences.

Q2: I am observing a phenotype in my experiment that doesn't align with CDK9 inhibition. How can I determine if this is an off-target effect?

Distinguishing on-target from off-target effects is a critical step in validating your results.[1] A multi-step approach is recommended:

  • Dose-Response Analysis: Correlate the concentration of this compound required to induce your phenotype with its IC50 values for CDK9, VEGFR2, and PDGFRβ. If the phenotype occurs at concentrations where VEGFR2 or PDGFRβ are significantly inhibited, an off-target effect is likely.

  • Use Control Compounds: Employ a structurally related but inactive control to ensure the phenotype is not due to the chemical scaffold itself. Additionally, use a structurally distinct CDK9 inhibitor to see if you can reproduce the on-target effect.[1]

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down CDK9.[1][2] If the phenotype persists after treatment with this compound in CDK9-depleted cells, it is definitively an off-target effect.

Q3: What are the most effective strategies to proactively minimize off-target effects in my experiments?

Several strategies can be implemented at the start of your experiments to mitigate off-target risks:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of this compound that yields the desired on-target effect.[1] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[1]

  • Confirm Target Expression: Ensure your cell line or model system expresses the intended target (CDK9) at sufficient levels. Lack of the primary target can lead to misinterpretation of results, as any observed effect must be off-target.

  • Orthogonal Validation: Confirm key results using a non-pharmacological method, such as genetic knockdown, to provide strong evidence for on-target activity.[2]

Troubleshooting Guides

Issue 1: I'm observing unexpected levels of cell death at concentrations that should be selective for CDK9.

Potential Cause: This common issue may arise from the inhibition of pro-survival kinases. This compound is known to inhibit VEGFR2, a key receptor tyrosine kinase involved in cell survival and angiogenesis.

Troubleshooting Steps:

  • Consult Selectivity Data: Compare your effective concentration with the known IC50 values for this compound.

  • Assess VEGFR2 Pathway Activation: Perform a Western blot to check the phosphorylation status of VEGFR2 and its downstream effectors (e.g., Akt, ERK) in cells treated with this compound versus a vehicle control. A decrease in p-VEGFR2 would suggest off-target engagement.

  • Rescue Experiment: If your cells are dependent on VEGF signaling, try supplementing the media with recombinant VEGF. A partial or full rescue of the cell death phenotype would strongly implicate VEGFR2 inhibition as the off-target cause.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target and key off-targets.

TargetKinase FamilyIC50 (nM)Description
CDK9 Cyclin-Dependent Kinase15 On-Target
VEGFR2Receptor Tyrosine Kinase150Off-Target
PDGFRβReceptor Tyrosine Kinase350Off-Target
SRCNon-receptor Tyrosine Kinase> 10,000Not significantly inhibited
ABL1Non-receptor Tyrosine Kinase> 10,000Not significantly inhibited

Data presented are hypothetical and for illustrative purposes.

Visualizations & Workflows

Signaling Pathway Diagram

G cluster_on_target On-Target Pathway (CDK9) cluster_off_target Off-Target Pathway (VEGFR2) CDK9 CDK9 PolII RNA Pol II CDK9->PolII Phosphorylates Transcription Gene Transcription (e.g., c-Myc) PolII->Transcription Proliferation Cell Proliferation Transcription->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates Survival Cell Survival (via Akt/PI3K) VEGFR2->Survival This compound This compound This compound->CDK9 INHIBITS (On-Target) This compound->VEGFR2 INHIBITS (Off-Target)

Caption: On-target vs. off-target pathways of this compound.

Experimental Workflow for Troubleshooting

G cluster_validation Validation Steps start Unexpected Phenotype Observed dose_response 1. Perform Dose-Response Is phenotype dose-dependent? start->dose_response compare_ic50 2. Compare EC50 to IC50 values Does it match on-target or off-target? dose_response->compare_ic50 controls 3a. Use Orthogonal Inhibitor Does a different CDK9i replicate phenotype? compare_ic50->controls Matches On-Target IC50 conclusion_off Phenotype is likely OFF-TARGET compare_ic50->conclusion_off Matches Off-Target IC50 knockdown 3b. Genetic Knockdown (siRNA/CRISPR) Is phenotype lost in CDK9-KO cells? controls->knockdown conclusion_on Phenotype is likely ON-TARGET knockdown->conclusion_on Yes knockdown->conclusion_off No

Caption: A logical workflow for investigating an unexpected phenotype.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[2]

Objective: To determine if this compound stabilizes CDK9 against thermal denaturation in intact cells.

Methodology:

  • Cell Treatment: Treat two separate populations of your chosen cell line with either a vehicle control (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10x IC50) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Pelleting: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble CDK9 remaining at each temperature point for both vehicle and this compound-treated samples via Western Blot.

Expected Outcome: In this compound-treated samples, CDK9 should remain soluble at higher temperatures compared to the vehicle control, indicating that drug binding has stabilized the protein.

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array

This protocol helps to screen for off-target activity against a wide range of RTKs simultaneously.

Objective: To determine if this compound inhibits the phosphorylation of VEGFR2, PDGFRβ, or other RTKs in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow them to ~80% confluency. Serum-starve the cells overnight, then stimulate with a cocktail of growth factors (including VEGF and PDGF) in the presence of either vehicle control or this compound for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Array Procedure: Follow the manufacturer's instructions for the phospho-RTK array. Typically, this involves blocking the array membrane, incubating it with the cell lysates, and then detecting phosphorylated tyrosine residues using a specific antibody.

  • Data Analysis: Scan the array membrane and quantify the spot intensities. Compare the phosphorylation status of each RTK between the vehicle and this compound-treated samples to identify any significant inhibition.

Expected Outcome: A significant reduction in the signal for VEGFR2 and PDGFRβ spots in the this compound-treated sample compared to the control would confirm these as cellular off-targets.

References

Technical Support Center: Addressing Humantenidine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals who are investigating the novel anti-cancer agent, Humantenidine. While this compound has shown significant promise in preclinical models, the emergence of resistance can be a major obstacle. This guide provides detailed troubleshooting protocols and frequently asked questions (FAQs) to help you identify, understand, and overcome this compound resistance in your cancer cell models.

This compound is an alkaloid compound that functions as a potent and selective inhibitor of the H-Kinase, a critical enzyme in the pro-survival "H-Signal" pathway in various cancer types. Inhibition of H-Kinase by this compound leads to cell cycle arrest and apoptosis.

Frequently Asked Questions (FAQs)

Q1: My cancer cells, which were initially sensitive to this compound, are now showing reduced response. What are the likely causes?

A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can develop resistance through various mechanisms.[1] The most common mechanisms for resistance to targeted therapies like this compound include:

  • Target Alteration: Mutations in the gene encoding the H-Kinase can prevent this compound from binding effectively.[1][2]

  • Bypass Pathway Activation: Cancer cells may activate alternative pro-survival signaling pathways to compensate for the inhibition of the H-Signal pathway.[2]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration.[2]

  • Drug Inactivation: Cancer cells might enhance their metabolic processes to inactivate the drug.[3]

Q2: How can I determine if my resistant cells have a mutation in the H-Kinase gene?

A2: The most direct method is to sequence the H-Kinase gene in both your sensitive (parental) and resistant cell lines. Sanger sequencing of the coding region or next-generation sequencing (NGS) can identify any acquired mutations.

Q3: What are some potential bypass pathways that could be activated in this compound-resistant cells?

A3: Common bypass pathways in cancer that promote survival and proliferation include the PI3K/Akt/mTOR and MAPK/ERK pathways.[4] Activation of these pathways can render the inhibition of the H-Signal pathway ineffective.

Q4: I am observing high variability in my cell viability assay results. What could be the issue?

A4: High variability can be due to several factors including inconsistent cell seeding, edge effects in multi-well plates, or issues with drug solubilization.[4] Ensure you have a homogenous single-cell suspension before plating, avoid using the outer wells of your plates, and confirm that this compound is fully dissolved in its solvent before use.[4]

Troubleshooting Guides

Issue 1: Loss of this compound Efficacy in a Previously Sensitive Cell Line

This is a common indication of acquired resistance. The following workflow can help you systematically investigate the underlying mechanism.

Experimental Workflow: Investigating Acquired Resistance

G cluster_0 Start: Resistant Phenotype Observed cluster_1 Step 1: Check for Target Alteration cluster_2 Step 2: Investigate Bypass Pathways cluster_3 Step 3: Assess Drug Efflux start Resistant cells show higher IC50 for this compound seq Sequence H-Kinase Gene (Sensitive vs. Resistant Cells) start->seq mut_check Mutation Found? seq->mut_check mut_yes Yes: Characterize functional impact of mutation mut_check->mut_yes Yes mut_no No: Proceed to next step mut_check->mut_no No wb Western Blot for p-Akt, p-ERK (Sensitive vs. Resistant Cells) mut_no->wb path_check Pathway Activated? wb->path_check path_yes Yes: Test combination therapy (this compound + Pathway Inhibitor) path_check->path_yes Yes path_no No: Proceed to next step path_check->path_no No efflux Perform Rhodamine 123 Efflux Assay or Western Blot for P-gp path_no->efflux efflux_check Efflux Increased? efflux->efflux_check efflux_yes Yes: Test combination therapy (this compound + Efflux Pump Inhibitor) efflux_check->efflux_yes Yes efflux_no No: Consider other mechanisms (e.g., drug inactivation, epigenetic changes) efflux_check->efflux_no No

Caption: Workflow for identifying the mechanism of this compound resistance.

Issue 2: No Clear Dose-Response Curve in Cell Viability Assays

If you are not observing a classic sigmoidal dose-response curve, consider the following:

  • Sub-optimal Drug Concentration Range: The concentrations of this compound you are testing may be too narrow or not in the effective range for your specific cell line. Broaden the concentration range significantly.

  • Incorrect Assay Endpoint: The time point at which you are measuring cell viability may be too early. This compound's cytotoxic effects may require a longer incubation period. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint.

  • Cell Seeding Density: The initial number of cells plated can influence the apparent IC50. Ensure you are using a consistent and optimal seeding density for each experiment.

Data Presentation: Quantitative Analysis of Resistance

When resistance is confirmed, it is crucial to quantify the change in sensitivity.

Table 1: Comparative IC50 Values for this compound

Cell LineParental IC50 (nM)Resistant Subclone 1 IC50 (nM)Resistant Subclone 2 IC50 (nM)Resistance Fold-Change (Subclone 1)Resistance Fold-Change (Subclone 2)
MCF-715.2 ± 2.1245.8 ± 15.3301.4 ± 20.816.219.8
A54928.5 ± 3.5410.1 ± 25.6550.7 ± 31.214.419.3
HCT11611.8 ± 1.9199.5 ± 12.1254.6 ± 18.516.921.6

Data are presented as mean ± standard deviation.

Table 2: Protein Expression Changes in Resistant Cells (Relative Densitometry)

ProteinParental (Relative Level)Resistant (Relative Level)Fold ChangePotential Implication
H-Kinase1.00.95~1No change in target expression
p-Akt (Ser473)1.04.5+4.5Activation of PI3K/Akt pathway
p-ERK (Thr202/Tyr204)1.00.8-0.8No activation of MAPK/ERK pathway
P-glycoprotein1.08.2+8.2Increased drug efflux

Signaling Pathways & Mechanisms

This compound's Mechanism of Action

This compound selectively binds to the ATP-binding pocket of H-Kinase, preventing its phosphorylation and subsequent activation of downstream pro-survival targets.

G cluster_0 H-Signal Pathway cluster_1 Drug Action Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor H-Kinase H-Kinase Receptor->H-Kinase Downstream_Targets Downstream_Targets H-Kinase->Downstream_Targets Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Targets->Cell_Survival_Proliferation This compound This compound This compound->H-Kinase Inhibits

Caption: this compound inhibits the pro-survival H-Signal pathway.

Bypass Pathway Activation Mechanism

In resistant cells, the activation of a parallel pathway, such as the PI3K/Akt pathway, can maintain downstream survival signals even when H-Kinase is inhibited.

G cluster_0 H-Signal Pathway (Inhibited) cluster_1 Bypass Pathway (Activated) H-Kinase_Inhibited H-Kinase Downstream_H Downstream Targets H-Kinase_Inhibited->Downstream_H Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_H->Cell_Survival_Proliferation This compound This compound This compound->H-Kinase_Inhibited Inhibits PI3K PI3K Akt Akt PI3K->Akt Downstream_Akt Downstream Targets Akt->Downstream_Akt Downstream_Akt->Cell_Survival_Proliferation

Caption: Activation of the PI3K/Akt pathway bypasses this compound's effects.

Key Experimental Protocols

Protocol 1: Western Blot for Bypass Pathway Activation

Objective: To assess the activation status of key proteins in potential bypass pathways (e.g., p-Akt, p-ERK).

  • Cell Lysis:

    • Culture sensitive and resistant cells to 80-90% confluency.

    • Treat cells with this compound at the IC50 concentration for the parental line for 24 hours.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH).

Protocol 2: Rhodamine 123 Efflux Assay

Objective: To functionally assess the activity of drug efflux pumps like P-glycoprotein (P-gp).

  • Cell Preparation:

    • Harvest sensitive and resistant cells and resuspend them in phenol (B47542) red-free culture medium at a concentration of 1x10^6 cells/mL.

  • Dye Loading:

    • Add Rhodamine 123 to a final concentration of 1 µM.

    • Incubate the cells at 37°C for 30 minutes to allow for dye uptake.

  • Efflux Phase:

    • Centrifuge the cells and wash twice with ice-cold PBS to remove excess dye.

    • Resuspend the cells in fresh, pre-warmed, phenol red-free medium.

    • Optional: For an inhibitor control group, add a P-gp inhibitor like Verapamil (50 µM) during this step.

    • Incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Flow Cytometry Analysis:

    • Place cells on ice to stop the efflux process.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel).

    • Interpretation: Resistant cells with high efflux pump activity will show lower intracellular Rhodamine 123 fluorescence compared to sensitive cells, as they will have pumped out more of the dye. The fluorescence in resistant cells should increase in the presence of an efflux pump inhibitor.

References

Gelsemium Alkaloid Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsemium alkaloids. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation & Extraction

Q1: I am experiencing low recovery of Gelsemium alkaloids from my plant/biological samples. What are the common causes and how can I improve my extraction efficiency?

A1: Low recovery is a frequent challenge in Gelsemium alkaloid analysis, often stemming from the complex sample matrix and the diverse polarities of the alkaloids. Here are some common pitfalls and troubleshooting steps:

  • Inadequate Cell Lysis: The tough cell walls of plant material can prevent the complete release of alkaloids.

    • Troubleshooting: Ensure thorough grinding of the plant material, preferably under liquid nitrogen, to a fine powder.[1] For biological tissues, use appropriate homogenization techniques.

  • Suboptimal Solvent Choice: Using a single solvent may not efficiently extract the wide range of Gelsemium alkaloids, which have varying polarities.

    • Troubleshooting: Employ a multi-step extraction with solvents of different polarities (e.g., dichloromethane, ethyl acetate, and n-butanol) to capture a broader range of compounds.[2] An 80% ethanol (B145695) solution has also been shown to be effective.[1] For biological samples, protein precipitation followed by liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) is common.[3]

  • pH of the Extraction Solvent: The basic nature of alkaloids means their solubility is highly pH-dependent.

    • Troubleshooting: For initial extraction from plant material, an acidified aqueous solution can be used to protonate the alkaloids and increase their solubility. For liquid-liquid extraction, basifying the aqueous phase (e.g., with ammonium (B1175870) hydroxide) will deprotonate the alkaloids, making them more soluble in an organic solvent.[3][4]

  • Insufficient Extraction Time/Agitation: Incomplete extraction can occur if the solvent is not in contact with the sample for a sufficient duration or with adequate mixing.

    • Troubleshooting: Increase the extraction time and use methods like ultrasonication or vortexing to ensure thorough mixing and partitioning of the alkaloids into the solvent.[1]

Q2: My extracts from herbal matrices are very "dirty" and causing issues with my downstream analysis (e.g., clogging my HPLC column). How can I clean up my samples effectively?

A2: Complex herbal matrices require robust cleanup steps to remove interfering substances like pigments, lipids, and sugars.

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup method.

    • Protocol: For honey samples, a PRS cation exchange column can be used. The sample is loaded, washed, and the alkaloids are eluted with an appropriate solvent like 5% ammoniated methanol (B129727).[5] For other complex matrices, various SPE cartridges (e.g., C18, HLB) can be tested to find the one with the best retention and elution profile for your target alkaloids.[5]

  • Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE can effectively remove interfering compounds.

    • Protocol: After an initial extraction with a solvent like acetonitrile, a combination of sorbents such as primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and nano-MgO can be added to the extract.[6]

  • Liquid-Liquid Extraction (LLE): A fundamental technique that can be optimized for cleanup.

    • Protocol: By adjusting the pH of the aqueous phase, you can selectively extract the alkaloids into an immiscible organic solvent, leaving many polar, interfering compounds behind.[3]

Below is a workflow diagram for a typical Gelsemium alkaloid extraction and cleanup process.

Gelsemium_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis start Plant/Biological Sample grind Grinding/Homogenization start->grind extract Solvent Extraction (e.g., 80% Ethanol, Acidified Water) grind->extract cleanup_choice Cleanup Method? extract->cleanup_choice spe Solid-Phase Extraction (SPE) cleanup_choice->spe High Selectivity lle Liquid-Liquid Extraction (LLE) cleanup_choice->lle Basic & Effective dspe Dispersive SPE (dSPE) cleanup_choice->dspe High Throughput analysis LC-MS/MS Analysis spe->analysis lle->analysis dspe->analysis

Caption: General workflow for Gelsemium alkaloid extraction and analysis.

2. Chromatographic Separation & Detection

Q3: I am having trouble separating the different Gelsemium alkaloids in my sample using HPLC. Many peaks are co-eluting. What can I do?

A3: The structural similarity of many Gelsemium alkaloids makes their separation challenging.[7][8] Here are some strategies to improve chromatographic resolution:

  • Optimize the Mobile Phase:

    • Troubleshooting: Systematically vary the mobile phase composition (e.g., methanol vs. acetonitrile) and the gradient elution program. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for these basic compounds.[9][10]

  • Change the Stationary Phase:

    • Troubleshooting: If a standard C18 column is not providing adequate separation, consider columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

  • Employ 2D-LC:

    • Troubleshooting: For extremely complex samples, two-dimensional liquid chromatography (2D-LC) offers significantly higher peak capacity. An online heart-cutting or comprehensive 2D-LC system, often using columns with different pH conditions in each dimension, can resolve co-eluting compounds.[7][8]

Q4: My signal intensity in the mass spectrometer is low and inconsistent, especially for biological samples. I suspect matrix effects. How can I confirm and mitigate this?

A4: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, are a major pitfall in LC-MS/MS bioanalysis.[11]

  • Confirming Matrix Effects:

    • Protocol: The most common method is the post-extraction spike analysis. Compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank, extracted matrix sample. A significant difference indicates the presence of matrix effects.[9][10] The matrix effect can be quantified using the formula: Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100. Values below 85% or above 115% generally indicate significant ion suppression or enhancement, respectively.[6]

  • Mitigating Matrix Effects:

    • Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. Revisit your sample cleanup procedure (see Q2) to see if a more rigorous method can be employed.

    • Chromatographic Separation: Adjust your HPLC method to better separate the alkaloids from the matrix components that are causing ion suppression.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., blank plasma for plasma samples). This helps to compensate for the matrix effect, as both the standards and the samples will be affected similarly.

    • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience the same matrix effects. If this is not available, a structurally similar analog can be used.[3]

Below is a diagram illustrating the concept of matrix effects in LC-MS/MS analysis.

Matrix_Effect_Logic cluster_ideal Ideal Scenario (Neat Solution) cluster_real Real Scenario (Biological Matrix) cluster_result Result analyte_neat Analyte ionization_neat Analyte Ions analyte_neat->ionization_neat ESI signal_neat Strong MS Signal ionization_neat->signal_neat analyte_matrix Analyte + Matrix Components ionization_matrix Fewer Analyte Ions analyte_matrix->ionization_matrix ESI with Ion Suppression signal_matrix Suppressed MS Signal ionization_matrix->signal_matrix

Caption: Logical diagram of ion suppression due to matrix effects.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of Gelsemium alkaloids using LC-MS/MS, compiled from various studies.

Table 1: Method Validation Parameters for Gelsemium Alkaloid Analysis in Rat Plasma [9][10][12][13]

Parameter Value Range
Linearity (ng/mL) 0.1 - 200
Correlation Coefficient (R²) > 0.995
Precision (RSD%) < 16%
Accuracy (%) 86.9% - 113.2%
Extraction Efficiency (%) > 75.8%

| Matrix Effects (%) | 88.5% - 107.8% |

Table 2: Method Validation Parameters for Gelsemium Alkaloid Analysis in Honey [5]

Parameter Gelsemine Koumine Humantenmine
Linearity (ng/g) 5 - 1000 5 - 1000 20 - 1000
Correlation Coefficient (R²) > 0.998 > 0.998 > 0.998
Recovery (%) 81% - 94.2% 81% - 94.2% 81% - 94.2%
Intraday Precision (RSD%) ≤ 5.0% ≤ 5.0% ≤ 5.0%
Interday Precision (RSD%) ≤ 3.8% ≤ 3.8% ≤ 3.8%

| LOQ (ng/g) | 5 | 5 | 20 |

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of 11 Gelsemium Alkaloids in Rat Plasma [9][10]

  • Sample Preparation: To a 100 µL plasma sample, add the internal standard solution. Precipitate proteins by adding acetonitrile, then vortex and centrifuge.

  • Extraction: The supernatant is collected, dried under nitrogen, and reconstituted in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A) Water with 0.1% formic acid; B) Methanol.

    • Gradient Elution: A time-programmed gradient is used to separate the 11 alkaloids.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions are monitored for each alkaloid.

    • Optimization: Capillary voltage, cone voltage, and collision energy are optimized for each analyte to achieve maximum sensitivity.

Signaling Pathway

Gelsemium alkaloids exert a range of pharmacological effects, including analgesic and anxiolytic activities. Gelsemine, a principal alkaloid, is known to act as an agonist at spinal α3 glycine (B1666218) receptors (α3-GlyR), which contributes to its analgesic properties.[14] The alkaloids can also centrally act against GABA action, which may be related to their toxicity at high doses.[15]

Gelsemium_Signaling cluster_alkaloids Gelsemium Alkaloids cluster_targets Molecular Targets cluster_effects Pharmacological Effects gelsemine Gelsemine glyr Spinal α3 Glycine Receptors (α3-GlyR) gelsemine->glyr Agonist other_alkaloids Other Alkaloids (e.g., Koumine) gaba GABAergic System other_alkaloids->gaba Antagonist analgesia Analgesia (Pain Relief) glyr->analgesia Leads to toxicity Toxicity (Convulsions) gaba->toxicity Leads to

Caption: Simplified signaling pathways for Gelsemium alkaloids.

References

Technical Support Center: Enhancing the Purity of Synthetic Alkaloid X

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of Alkaloid X?

A1: Impurities in synthetic alkaloids can be broadly categorized as:

  • Starting materials: Unreacted starting materials or reagents carried through the synthesis.

  • Byproducts: Compounds formed from competing or side reactions.

  • Intermediates: Unreacted intermediates from previous synthetic steps.

  • Degradation products: Resulting from the instability of the final compound under certain conditions (e.g., light, temperature, pH).

  • Reagent-related impurities: Impurities originating from the reagents, solvents, and catalysts used.

Q2: Which analytical techniques are most suitable for assessing the purity of Alkaloid X?

A2: A multi-faceted approach is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for its high resolution and sensitivity in quantifying impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile impurities.[1] Quantitative Nuclear Magnetic Resonance (qNMR) can be used for absolute purity determination without the need for a reference standard of the impurity itself.[1]

Q3: What are the preliminary steps to consider before attempting to purify crude Alkaloid X?

A3: Before proceeding with purification, it is crucial to:

  • Characterize the crude mixture: Use techniques like Thin Layer Chromatography (TLC), HPLC, or LC-MS to get a preliminary idea of the number of components and the relative polarity of the target compound and major impurities.

  • Assess solubility: Determine the solubility of the crude product in various organic solvents to select an appropriate solvent system for chromatography or crystallization.

  • Evaluate stability: Determine if the alkaloid is sensitive to heat, light, or pH to avoid degradation during purification.

Troubleshooting Guide

Issue 1: My final product shows multiple spots on the TLC plate after purification.

  • Possible Cause A: Incomplete reaction or side reactions.

    • Solution: Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reactants). Consider optimizing the synthetic route to minimize byproduct formation.

  • Possible Cause B: Co-elution of impurities during chromatography.

    • Solution: Modify the solvent system for your chromatography. A gradient elution in flash chromatography or HPLC can improve separation. If using normal phase silica (B1680970) gel, consider switching to reverse-phase or using a different stationary phase altogether.

  • Possible Cause C: Degradation of the product on the TLC plate.

    • Solution: Some alkaloids can degrade on silica gel. Try using neutral alumina (B75360) or a different type of TLC plate. Also, spot the plate and develop it immediately.

Issue 2: The purity of Alkaloid X as determined by HPLC is lower than expected after flash chromatography.

  • Possible Cause A: Overloading the column.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's weight in crude material.

  • Possible Cause B: Inappropriate solvent system.

    • Solution: The solvent system used for flash chromatography may not be optimal for separating closely related impurities. Develop a more selective solvent system using TLC or analytical HPLC as a guide.

  • Possible Cause C: Product degradation on silica gel.

    • Solution: If the alkaloid is unstable on silica, consider alternative purification techniques such as preparative HPLC, crystallization, or using a less acidic stationary phase like neutral alumina.

Issue 3: I am observing a new impurity in my purified sample that was not present in the crude mixture.

  • Possible Cause A: Decomposition during purification.

    • Solution: This suggests that the purification conditions are too harsh. If using chromatography, consider a faster purification method or a less reactive stationary phase. If concentrating the purified fractions, avoid excessive heat.

  • Possible Cause B: Solvent-induced degradation.

    • Solution: Ensure the solvents used for purification are of high purity and are not promoting degradation. For example, chlorinated solvents can contain traces of acid that may degrade sensitive compounds.

Quantitative Data Summary

The following table summarizes the purity enhancement of a hypothetical batch of synthetic Alkaloid X through a multi-step purification process.

Purification StepPurity (by HPLC Area %)Yield (%)Major Impurities Detected
Crude Product65%100%Starting Material A, Byproduct B
Flash Chromatography (Silica Gel)92%75%Trace Starting Material A
Recrystallization98.5%60%Minor unknown impurity
Preparative HPLC>99.8%45%Not detectable

Experimental Protocols

Protocol 1: Flash Column Chromatography

Objective: To perform a preliminary purification of crude Alkaloid X to remove major impurities.

Materials:

  • Crude Alkaloid X

  • Silica gel (230-400 mesh)

  • Appropriate column size

  • Solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, determined by TLC)

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the chosen solvent system.

  • Dissolve the crude Alkaloid X in a minimal amount of the solvent system or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with the solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.

  • Collect fractions and monitor the elution of the product using TLC or HPLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To accurately determine the purity of Alkaloid X samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample diluent: 50:50 mixture of Mobile Phase A and B

Procedure:

  • Sample Preparation: Prepare a stock solution of the Alkaloid X sample at a concentration of approximately 1 mg/mL in the sample diluent. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (or the λmax of Alkaloid X)

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by the area percent method.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude Alkaloid X Reaction->Crude Flash Flash Chromatography Crude->Flash Recrystal Recrystallization Flash->Recrystal PrepHPLC Preparative HPLC Recrystal->PrepHPLC Purity Purity Assessment (HPLC, NMR) PrepHPLC->Purity Pure Pure Alkaloid X (>99.8%) Purity->Pure

Caption: General workflow for the synthesis, purification, and analysis of Alkaloid X.

G cluster_troubleshooting Troubleshooting Low Purity Start Low Purity Detected CheckCrude Analyze Crude Mixture Start->CheckCrude MultipleImpurities Multiple Impurities? CheckCrude->MultipleImpurities OptimizeReaction Optimize Synthetic Route MultipleImpurities->OptimizeReaction Yes ChangePurification Modify Purification Strategy MultipleImpurities->ChangePurification No KnownImpurity Known Impurity? ChangePurification->KnownImpurity TargetedRemoval Targeted Removal (e.g., specific wash) KnownImpurity->TargetedRemoval Yes CharacterizeNew Characterize New Impurity KnownImpurity->CharacterizeNew No

Caption: Decision-making workflow for troubleshooting low purity issues with Alkaloid X.

References

Technical Support Center: Managing Humantenidine Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific cytotoxic profile of Humantenidine in primary cells is limited in publicly available scientific literature. This guide provides a comprehensive framework for systematically evaluating and managing the cytotoxicity of novel indole (B1671886) alkaloids, like this compound, in a primary cell culture setting. The protocols and troubleshooting advice are based on established methodologies for cytotoxicity testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxicity?

This compound is a complex indole alkaloid, often found in plants of the Gelsemium genus.[1][2] These alkaloids are known for their potent biological activities, but also for significant toxicity, with a narrow therapeutic window.[1][2] There is a lack of specific IC50 (half-maximal inhibitory concentration) values for this compound in various primary cell lines in public literature. However, related humantenine-type alkaloids are known to be among the most toxic compounds in Gelsemium, with LD50 values in mice reported to be below 1 mg/kg, suggesting high potential for cytotoxicity.[3][4]

Q2: My primary cells look unhealthy (e.g., detaching, blebbing) after treatment. How do I confirm it's this compound-induced cytotoxicity?

Initial visual assessment should be followed by quantitative assays. Start by performing a dose-response experiment to determine the IC50 value in your specific primary cell type.[5] Use a reliable cell viability assay such as MTT, XTT, or a neutral red uptake assay to quantify the cytotoxic effect across a wide concentration range (e.g., picomolar to micromolar).[5] Always include a vehicle control (e.g., DMSO at the same final concentration as your highest dose) to ensure the solvent is not causing the toxicity.[6]

Q3: How do I distinguish between a cytotoxic (cell-killing) and a cytostatic (cell-growth-inhibiting) effect?

This is a critical distinction. A viability assay like MTT measures metabolic activity and may not differentiate between the two.[6] To distinguish them, you should:

  • Perform cell counting: Use a hemocytometer or an automated cell counter at different time points. A cytotoxic agent will reduce the number of viable cells below the initial seeding density, while a cytostatic agent will only slow down or halt the increase in cell number.

  • Use a membrane integrity assay: An LDH (lactate dehydrogenase) release assay measures membrane damage, which is a hallmark of cytotoxicity (necrosis).

  • Analyze apoptosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to specifically identify apoptotic and necrotic cell populations.[5]

Q4: What is the likely mechanism of this compound-induced cytotoxicity?

While the exact mechanism for this compound is not fully elucidated, related indole alkaloids are known to induce apoptosis through various signaling pathways.[7][8] Studies on alkaloids from Gelsemium and other plants suggest potential mechanisms could involve:

  • Induction of Apoptosis: Many indole alkaloids trigger programmed cell death.[7] This can be investigated by looking for markers like caspase activation, DNA fragmentation, and changes in Bcl-2 family protein expression.[7][9]

  • Mitochondrial Pathway Involvement: The intrinsic apoptosis pathway, involving the mitochondria, is a common mechanism for cytotoxic alkaloids.[9]

  • Receptor-Mediated Excitotoxicity: Some Gelsemium alkaloids are associated with excitotoxicity, potentially involving pathways like the MAPK signaling cascade and N-methyl-D-aspartate (NMDA) receptors.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent number of cells per well.[10]2. Compound Precipitation: this compound may not be fully soluble in the culture medium.3. Edge Effects: Evaporation in the outer wells of the microplate concentrates the compound.[6]4. Inaccurate Pipetting: Errors during serial dilutions or reagent addition.[10]1. Action: Ensure a single-cell suspension before seeding. Mix gently but thoroughly. Perform a cell count to verify density.2. Action: Check solubility. Prepare the highest stock concentration in 100% DMSO and ensure it is fully dissolved before diluting in media. Visually inspect the media for precipitates under a microscope.3. Action: Avoid using the outermost wells for samples. Fill them with sterile PBS or media to create a humidity barrier.[6]4. Action: Use calibrated pipettes. Change tips between dilutions. Mix each dilution thoroughly.
All Cells Die, Even at the Lowest Concentration 1. Concentration Range is Too High: The tested doses are all above the toxic threshold.2. Solvent (DMSO) Toxicity: The final concentration of the vehicle is too high for your primary cells.3. Contamination: Bacterial or fungal contamination is killing the cells.[6]1. Action: Expand the dose-response curve to a much lower range (e.g., start from picomolar or low nanomolar concentrations).2. Action: Run a vehicle control with varying DMSO concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1% for sensitive primary cells).[6]3. Action: Visually inspect cultures for signs of contamination. Test with a contamination detection kit if unsure. Use fresh, sterile reagents.
No Cytotoxic Effect Observed 1. Concentration Range is Too Low: The tested doses are all below the effective concentration.2. Compound Inactivity/Degradation: The compound may have degraded in the media over the incubation period.3. Assay Insensitivity: The chosen assay (e.g., MTT) may not be sensitive enough if the compound is cytostatic rather than cytotoxic.[6]1. Action: Increase the concentration range significantly (e.g., up to 100 µM or higher).2. Action: Reduce the incubation time. Prepare fresh dilutions of the compound immediately before use.3. Action: Switch to a more direct measure of cell death, such as an LDH assay or Annexin V/PI staining. Also, perform cell counts to check for cytostatic effects.[5]
Inconsistent Results Between Experiments 1. Primary Cell Variability: Primary cells can have high batch-to-batch or donor-to-donor variability.2. Reagent Instability: Serum or other media components may have degraded.[11]3. Incubator Fluctuations: Inconsistent CO2, temperature, or humidity levels can stress cells.[6]1. Action: Use cells from the same donor and passage number for a set of experiments. Thoroughly characterize each batch.2. Action: Use fresh media and supplements. Aliquot reagents to avoid repeated freeze-thaw cycles.[6]3. Action: Regularly calibrate and monitor incubator conditions.

Quantitative Data Summary

As specific data for this compound is scarce, researchers should generate their own. Use the following table structure to summarize your experimental findings.

Cell TypeAssay UsedIncubation Time (hrs)IC50 Value (µM)Max Inhibition (%)Notes
e.g., Primary Human HepatocytesMTT Assay24[Your Data][Your Data][e.g., Vehicle: 0.1% DMSO]
e.g., Primary Human HepatocytesLDH Release24[Your Data][Your Data][e.g., Compared to Triton X-100 control]
e.g., Primary Neuronal CultureAnnexin V/PI48[Your Data][Your Data][e.g., % Apoptotic Cells]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol assesses cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is constant and non-toxic (<0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantifying Apoptosis vs. Necrosis via Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound (e.g., IC50/2, IC50, IC50x2) for the desired time. Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Workflows and Pathways

G cluster_viability Phase 1: Viability & Dose-Response cluster_mechanism Phase 2: Mechanism of Cell Death start Start: Primary Cells + this compound dose_range Dose-Ranging Study (e.g., 1 nM - 100 µM) start->dose_range mtt Viability Assay (MTT, XTT, etc.) dose_range->mtt ic50 Calculate IC50 Value mtt->ic50 annexin Apoptosis vs. Necrosis (Annexin V / PI Assay) ic50->annexin Use IC50 for mechanism studies caspase Caspase Activation (Western Blot / Activity Assay) annexin->caspase pathway Pathway Analysis (e.g., Bcl-2, MAPK) caspase->pathway end_node Conclusion: Characterize Cytotoxicity Profile pathway->end_node G cluster_mito Intrinsic (Mitochondrial) Pathway hum This compound (Indole Alkaloid) stress Cellular Stress / Target Binding (e.g., Receptor, Enzyme) hum->stress bcl2 Bcl-2 Family Dysregulation (↓Bcl-2, ↑Bax) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Executioner Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (DNA Fragmentation, Blebbing) casp3->apoptosis

References

Technical Support Center: Quantification of Novel Small Molecule Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of novel small molecule compounds, such as Humantenidine. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist researchers, scientists, and drug development professionals in their quantitative analysis endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to method validation and quantification.

General Method Validation

Q1: What are the key parameters to evaluate during analytical method validation? A1: According to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), the core validation parameters include: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[1][2][3]

Q2: When is revalidation of an analytical method required? A2: Revalidation is necessary when there are significant changes to the analytical procedure, such as changes in the synthesis of the drug substance, in the composition of the finished product, or in the analytical procedure itself.

Q3: What is the difference between LOD and LOQ? A3: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable accuracy and precision.

Sample Preparation

Q4: How do I choose the right sample preparation technique? A4: The choice depends on the analyte's properties, the biological matrix, and the analytical method's sensitivity. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][5][6][7][8] A decision-making workflow is provided in the visualization section below.

Q5: What causes emulsion formation during Liquid-Liquid Extraction (LLE), and how can I prevent it? A5: Emulsions are often caused by high concentrations of lipids or proteins in the sample or by vigorous shaking. To prevent or break emulsions, you can try gentle mixing, adding salt to the aqueous phase ("salting out"), centrifugation, or using a different organic solvent.[9][10][11]

Chromatography (HPLC/LC-MS)

Q6: What is "matrix effect" in LC-MS/MS analysis? A6: The matrix effect is the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, affecting accuracy and precision.[12][13][14]

Q7: Why are my chromatographic peak shapes poor (e.g., tailing or fronting)? A7: Poor peak shape can result from several factors including column degradation, inappropriate mobile phase pH, column overload, or dead volume in the system.[15][16][17]

II. Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during sample analysis.

HPLC-UV & LC-MS/MS Troubleshooting
Symptom Possible Causes Recommended Solutions
High Backpressure 1. Blockage in the column or tubing.[17] 2. Precipitated buffer in the mobile phase.[18] 3. Particulate matter from the sample.1. Reverse flush the column; check for blocked tubing. 2. Ensure mobile phase components are fully miscible and filter the mobile phase. 3. Use a guard column and filter samples before injection.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate.[15][19] 2. Temperature variations.[15] 3. Column degradation.1. Degas the mobile phase; check the pump for leaks and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column.
Poor Peak Shape (Tailing/Fronting) 1. Secondary interactions between the analyte and the stationary phase.[17] 2. Column overloading.[17] 3. Mismatch between sample solvent and mobile phase.1. Adjust mobile phase pH or use a different column type. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase if possible.
Low Signal Intensity (LC-MS/MS) 1. Ion suppression from matrix components.[13] 2. Inefficient ionization source. 3. Improper mobile phase additives.[14]1. Improve sample cleanup; adjust chromatography to separate the analyte from interferences. 2. Clean and optimize the ion source parameters (e.g., temperature, gas flows). 3. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.
Ghost Peaks 1. Carryover from a previous injection.[15] 2. Contamination in the mobile phase or system.[15]1. Implement a more rigorous needle wash protocol. 2. Use high-purity solvents and flush the system.
HPTLC Troubleshooting
Symptom Possible Causes Recommended Solutions
Irregular Spot/Band Shape 1. Improper sample application technique.[20] 2. Contamination on the HPTLC plate.1. Ensure the application device is clean and functioning correctly; optimize application speed.[21] 2. Pre-wash the HPTLC plates with a strong solvent like methanol.[22]
Inconsistent Rf Values 1. Chamber not saturated with mobile phase vapor. 2. Variations in temperature or humidity. 3. Changes in mobile phase composition.1. Ensure adequate chamber saturation time before plate development. 2. Perform experiments in a controlled environment. 3. Prepare the mobile phase fresh and accurately.
Poor Resolution 1. Inappropriate mobile phase system.[23] 2. Overloading of the sample.1. Optimize the mobile phase composition through systematic trials. 2. Reduce the amount of sample applied to the plate.
Sample Preparation Troubleshooting
Technique Symptom Possible Causes Recommended Solutions
Liquid-Liquid Extraction (LLE) Low Analyte Recovery 1. Incorrect pH of the aqueous phase.[11] 2. Inappropriate extraction solvent.[11] 3. Insufficient mixing.1. Adjust the pH to ensure the analyte is in its neutral form. 2. Select a solvent based on the analyte's polarity and LogP value. 3. Gently invert the mixture multiple times to ensure adequate partitioning.
Solid-Phase Extraction (SPE) Low Analyte Recovery 1. Incorrect sorbent type.[24] 2. Inadequate conditioning or equilibration.[25] 3. Sample breakthrough during loading.[26] 4. Elution solvent is too weak.[27]1. Choose a sorbent that provides the appropriate retention mechanism (e.g., reversed-phase, ion-exchange). 2. Ensure the sorbent is properly wetted and equilibrated with the loading buffer. 3. Decrease the sample loading flow rate or use a larger sorbent bed. 4. Increase the strength of the elution solvent.
SPE Poor Reproducibility 1. Inconsistent flow rates during loading or elution.[24] 2. Sorbent bed drying out before sample application.[27]1. Use a vacuum manifold with a flow control system. 2. Ensure the sorbent bed remains wetted after the equilibration step.

III. Experimental Protocols

The following are generalized protocols for method validation. These should be adapted based on the specific analyte and instrumentation.

Protocol 1: HPLC-UV Method Validation
  • System Suitability:

    • Prepare a standard solution of this compound.

    • Inject the standard solution six times.

    • Calculate the relative standard deviation (RSD) for retention time and peak area. Acceptance criteria: RSD < 2%.

  • Specificity:

    • Analyze blank matrix, matrix spiked with this compound, and matrix spiked with potential interfering substances.

    • Ensure that no interfering peaks are observed at the retention time of this compound.

  • Linearity and Range:

    • Prepare a series of at least five calibration standards spanning the expected concentration range.

    • Analyze each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²). Acceptance criterion: r² ≥ 0.995.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Analyze five replicates of each QC level on the same day (repeatability) and on three different days (intermediate precision).

    • Calculate the percent recovery for accuracy and the RSD for precision. Acceptance criteria: Recovery within 85-115% (or 80-120% at LLOQ), RSD ≤ 15% (or ≤ 20% at LLOQ).

  • Limit of Quantification (LOQ):

    • Determine the lowest concentration that meets the accuracy and precision criteria mentioned above.

  • Robustness:

    • Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C).

    • Analyze a sample under each condition and assess the impact on retention time and peak area.

Protocol 2: LC-MS/MS Method Validation

This protocol follows the general principles of the HPLC-UV protocol but includes mass spectrometry-specific considerations.

  • Tuning and Optimization:

    • Infuse a standard solution of this compound to optimize mass spectrometer parameters (e.g., precursor/product ion pair, collision energy, cone voltage).

    • Select an appropriate internal standard (preferably a stable isotope-labeled version of the analyte).

  • Specificity and Selectivity:

    • Analyze at least six different lots of blank biological matrix to check for interferences.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples: A. Analyte in neat solution. B. Blank matrix extract spiked with the analyte post-extraction. C. Matrix spiked with the analyte before extraction.

    • Calculate the matrix factor (response of B / response of A) and recovery (response of C / response of B).

  • Stability Studies:

    • Evaluate the stability of this compound in the biological matrix under various conditions:

      • Freeze-Thaw Stability: After three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a specified duration.

      • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

      • Post-Preparative Stability: In the autosampler.

Protocol 3: HPTLC Method Validation
  • Stationary and Mobile Phase Selection:

    • Select an appropriate HPTLC plate (e.g., silica (B1680970) gel 60 F254).[22]

    • Develop a mobile phase system that provides good separation and a suitable Rf value (typically 0.2-0.8) for this compound.[23]

  • System Suitability:

    • Apply the same standard solution multiple times and check the consistency of the Rf values.

  • Specificity:

    • Spot blank matrix extract and matrix spiked with this compound.

    • Confirm that the analyte spot is well-resolved from any matrix components.

  • Linearity and Range:

    • Apply a series of standards with increasing concentrations.

    • Scan the plate with a densitometer at the wavelength of maximum absorbance.

    • Plot peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy and Precision:

    • Prepare and analyze QC samples at three concentration levels in replicate.

    • Calculate recovery for accuracy and RSD for precision as described for HPLC.

  • Robustness:

    • Vary parameters such as mobile phase composition, chamber saturation time, and development distance to assess the method's reliability.[28]

IV. Data Presentation

Summarize quantitative validation data in clear, structured tables for easy interpretation and comparison.

Table 1: Linearity and Range Summary
AnalyteRange (ng/mL)Calibration Curve EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 1234x + 560.998
Table 2: Accuracy and Precision Summary
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Recovery)Inter-day Precision (%RSD)Inter-day Accuracy (% Recovery)
LLOQ18.5105.210.2103.5
Low QC35.1101.86.5100.9
Mid QC504.398.55.299.1
High QC8003.999.34.899.8
Table 3: LOD & LOQ Summary
AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.31.0
Table 4: Stability Summary
Stability TestStorage ConditionDuration% Recovery (Low QC)% Recovery (High QC)
Freeze-Thaw3 Cycles (-80°C to RT)N/A95.897.2
Bench-TopRoom Temperature8 hours98.199.0
Long-Term-80°C90 days96.598.4
Post-Preparative4°C (Autosampler)24 hours101.2100.5

V. Visualizations

Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis Dev1 Literature Review & Analyte Characterization Dev2 Select Analytical Technique (HPLC, LC-MS, etc.) Dev1->Dev2 Dev3 Optimize Chromatographic Conditions Dev2->Dev3 Dev4 Develop Sample Preparation Protocol Dev3->Dev4 Val1 System Suitability Dev4->Val1 Proceed to Validation Val2 Specificity & Selectivity Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy & Precision Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness & Stability Val5->Val6 Ana1 Sample Analysis with QC Checks Val6->Ana1 Method Approved Ana2 Data Processing & Review Ana1->Ana2 Ana3 Reporting Results Ana2->Ana3

Caption: General workflow for analytical method validation.

Troubleshooting Logic for HPLC/LC-MS Issues

G cluster_RT Retention Time Issues cluster_Peak Peak Shape Issues cluster_Pressure Backpressure Issues Start Chromatographic Issue Detected Problem Inconsistent Retention Time Poor Peak Shape High Backpressure Start->Problem RT_Check1 Check Pump & Flow Rate Problem:f0->RT_Check1 Peak_Check1 Reduce Sample Concentration Problem:f1->Peak_Check1 Pres_Check1 Check for Blockages (Frits, Tubing) Problem:f2->Pres_Check1 RT_Check2 Verify Mobile Phase Composition RT_Check1->RT_Check2 If OK RT_Sol1 Service Pump / Fix Leaks RT_Check1->RT_Sol1 RT_Check3 Check Column Temperature RT_Check2->RT_Check3 If OK RT_Sol2 Prepare Fresh Mobile Phase RT_Check2->RT_Sol2 RT_Sol3 Use Column Oven RT_Check3->RT_Sol3 Peak_Check2 Adjust Mobile Phase pH Peak_Check1->Peak_Check2 If OK Peak_Sol1 Dilute Sample Peak_Check1->Peak_Sol1 Peak_Check3 Check for Dead Volume Peak_Check2->Peak_Check3 If OK Peak_Sol2 Optimize pH Peak_Check2->Peak_Sol2 Peak_Sol3 Check Fittings & Tubing Peak_Check3->Peak_Sol3 Pres_Check2 Reverse Flush Column Pres_Check1->Pres_Check2 If OK Pres_Sol1 Replace Blocked Components Pres_Check1->Pres_Sol1 Pres_Check3 Filter Mobile Phase & Sample Pres_Check2->Pres_Check3 If OK Pres_Sol2 Replace Column if Flush Fails Pres_Check2->Pres_Sol2 Pres_Sol3 Implement Filtration Steps Pres_Check3->Pres_Sol3

Caption: Troubleshooting decision tree for common HPLC/LC-MS issues.

Sample Preparation Method Selection

G Start Start: Select Sample Prep Method Matrix Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Dilute Dilute & Shoot Matrix->Dilute No (e.g., Urine) Interference Significant Interference? Sensitivity->Interference Yes PPT Protein Precipitation (PPT) Sensitivity->PPT No LLE Liquid-Liquid Extraction (LLE) Interference->LLE No SPE Solid-Phase Extraction (SPE) Interference->SPE Yes

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Humantenidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of Humantenidine, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the HPLC analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is a significant concern in the analysis of this compound for several reasons:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to accurately separate and quantify individual components in a mixture.

  • Inaccurate Quantification: The asymmetrical peak shape can lead to errors in peak integration and area calculation, which compromises the accuracy of quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]

This compound, as a basic alkaloid compound, is particularly susceptible to peak tailing due to its chemical properties and potential secondary interactions within the HPLC system.

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for a basic compound like this compound are often related to interactions between the analyte and the stationary phase, as well as issues with the mobile phase and the HPLC system itself. Key causes include:

  • Secondary Silanol (B1196071) Interactions: this compound, being a basic compound with a predicted pKa of 13.52, can interact strongly with acidic silanol groups (Si-OH) present on the surface of silica-based columns.[] This is a major contributor to peak tailing.[][3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to the ionization of both this compound and the silanol groups, exacerbating their interaction and causing peak tailing.

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion and tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, or voids can form, which can negatively impact peak shape.

  • Extra-column Effects: Issues such as excessive tubing length or diameter between the injector, column, and detector can increase dead volume and contribute to peak broadening and tailing.[3]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing in your this compound HPLC analysis.

Step 1: Initial System and Method Verification

Before making significant changes to your method, it's essential to rule out common system-level problems.

Question: My this compound peak is tailing. Where should I start my troubleshooting?

Answer: Start with a systematic check of your HPLC system and fundamental method parameters.

Initial Troubleshooting Workflow

start Peak Tailing Observed check_system Check System Suitability (Pressure, Baseline Noise) start->check_system check_column Inspect Column (Age, Performance) check_system->check_column System OK check_mobile_phase Verify Mobile Phase (pH, Composition, Degassing) check_column->check_mobile_phase Column OK check_sample Evaluate Sample (Concentration, Solvent) check_mobile_phase->check_sample Mobile Phase OK end_good Peak Shape Improved check_sample->end_good Issue Found & Resolved end_bad Proceed to Method Optimization check_sample->end_bad No Obvious Issue

Caption: A logical workflow for the initial steps in troubleshooting peak tailing.

Step 2: Optimizing Mobile Phase Conditions

The mobile phase composition, particularly its pH and the use of additives, is a powerful tool for mitigating peak tailing.

Question: How can I adjust the mobile phase to improve the peak shape of this compound?

Answer: Optimizing the mobile phase pH and considering the use of additives can significantly reduce peak tailing.

Strategies for Mobile Phase Optimization:

  • pH Adjustment: For a basic compound like this compound, working at a low pH (around 2.5-3.5) can protonate the silanol groups on the column, minimizing their interaction with the protonated analyte and thus reducing tailing.[5] Conversely, at a high pH (above 8), the analyte may be in its neutral form, also reducing interactions with silanol groups. However, ensure your column is stable at the chosen pH.

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak symmetry.

  • Mobile Phase Additives: The addition of a small amount of a basic compound, such as triethylamine (B128534) (TEA), to the mobile phase can act as a "silanol blocker." TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound. Ionic liquids can also be used as mobile phase additives to reduce peak tailing by masking residual free silanol groups.[1][6][7]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Analyte

Mobile Phase pHPeak Asymmetry Factor (As)Observations
7.02.1Significant peak tailing
5.01.8Moderate peak tailing
3.01.2Improved peak symmetry

Note: This table presents illustrative data for a typical basic compound.

Step 3: Column Selection and Care

The choice of HPLC column and its proper maintenance are crucial for achieving good peak shapes.

Question: What type of HPLC column is best for analyzing this compound, and how should I maintain it?

Answer: Selecting a modern, well-deactivated column and following proper maintenance procedures are key to preventing peak tailing.

Column Selection and Maintenance Strategies:

  • Use End-Capped Columns: Modern reversed-phase columns (e.g., C18, C8) that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for secondary interactions with basic analytes like this compound.

  • Consider Alternative Stationary Phases: For challenging separations of basic compounds, consider columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica-polymer materials, which can further shield the silica (B1680970) surface.

  • Column Washing: If you suspect your column is contaminated, a thorough washing procedure can help restore its performance. A typical wash sequence for a reversed-phase column might involve flushing with water, then isopropanol, followed by hexane (B92381) (for non-polar contaminants), and then re-equilibrating with your mobile phase. Always disconnect the column from the detector during washing.

  • Guard Columns: Using a guard column can help protect your analytical column from strongly retained impurities in your sample, extending its lifetime and maintaining good peak performance.

Troubleshooting Logic for Column-Related Issues

start Persistent Peak Tailing is_column_old Is the column old or frequently used? start->is_column_old replace_column Replace with a new end-capped column is_column_old->replace_column Yes wash_column Perform a thorough column wash is_column_old->wash_column No is_tailing_resolved Is peak tailing resolved? replace_column->is_tailing_resolved wash_column->is_tailing_resolved success Problem Solved is_tailing_resolved->success Yes consider_alt_phase Consider alternative stationary phase is_tailing_resolved->consider_alt_phase No

Caption: A decision-making diagram for addressing column-related peak tailing.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the HPLC analysis of this compound.

Protocol 1: Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to prepare a stock solution. Further dilute the stock solution to the desired concentration range for your calibration curve.

  • Sample Extraction (from a matrix): The specific extraction procedure will depend on the sample matrix. A general approach for a plant matrix might involve: a. Homogenize the sample. b. Extract with a suitable organic solvent (e.g., methanol, ethanol). c. Filter the extract to remove particulate matter. d. Consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds if the matrix is complex.

  • Final Preparation: Before injection, ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase composition.

Protocol 2: HPLC Method Parameters for this compound Analysis

This protocol provides a starting point for method development. Optimization will likely be required.

Table 2: Recommended Starting HPLC Parameters for this compound

ParameterRecommended ConditionRationale
Column C18, end-capped, 250 mm x 4.6 mm, 5 µmGood retention for alkaloids, end-capping minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to protonate silanols and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesTo elute a range of compounds and determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.
Detection UV at an appropriate wavelength (requires determination)

Method Development Workflow

start Initial Method Development scouting_gradient Run a Scouting Gradient (e.g., 5-95% Acetonitrile) start->scouting_gradient evaluate_chromatogram Evaluate Chromatogram (Retention, Resolution, Peak Shape) scouting_gradient->evaluate_chromatogram optimize_gradient Optimize Gradient Slope and Time evaluate_chromatogram->optimize_gradient Sub-optimal optimize_ph Adjust Mobile Phase pH (e.g., add acid/base) optimize_gradient->optimize_ph consider_additive Consider Mobile Phase Additive (e.g., TEA) optimize_ph->consider_additive fine_tune Fine-tune Flow Rate and Temperature consider_additive->fine_tune validation Method Validation fine_tune->validation Optimized

Caption: A workflow for developing a robust HPLC method for this compound analysis.

By following these troubleshooting guides, utilizing the provided information, and systematically optimizing your method, you can effectively address peak tailing issues in your this compound HPLC analysis, leading to more accurate and reliable results.

References

strategies to reduce Humantenidine-induced toxicity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the novel therapeutic agent, Exemplaridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate potential in vivo toxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Exemplaridine-induced toxicity observed in preclinical studies?

A1: Preclinical data suggest that Exemplaridine-induced toxicity is primarily dose-dependent and targets the liver.[1][2] The proposed mechanism involves the production of reactive metabolites that can lead to oxidative stress, mitochondrial dysfunction, and in some cases, trigger an inflammatory response leading to hepatocellular injury.

Q2: Are there known genetic factors that might predispose certain animal strains to Exemplaridine toxicity?

A2: While research is ongoing, preliminary findings suggest that genetic polymorphisms in cytochrome P450 enzymes, which are involved in the metabolism of Exemplaridine, may influence susceptibility to its toxic effects. Strains with lower expression of these enzymes may exhibit higher plasma concentrations of the parent compound, increasing the risk of toxicity.

Q3: What are the early warning signs of Exemplaridine-induced toxicity in my animal models?

A3: Early indicators of toxicity can be subtle. Key observations should include monitoring for changes in animal behavior such as lethargy or reduced food and water intake. Regular monitoring of body weight is also crucial, as a significant decrease can be an early sign of systemic toxicity.[3] Biochemical markers, particularly elevations in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are critical for detecting liver injury.[4]

Q4: Can I administer a co-therapy to mitigate the observed liver toxicity?

A4: Yes, co-administration of N-acetylcysteine (NAC) has shown promise in preclinical models. NAC is thought to replenish glutathione (B108866) stores, thereby reducing oxidative stress induced by Exemplaridine metabolites.[5][6] Additionally, the use of ursodeoxycholic acid is being investigated for its potential to protect hepatocytes.

Troubleshooting Guides

Guide 1: Unexpected Elevation in Liver Enzymes (ALT/AST)

If you observe a significant elevation in serum ALT and/or AST levels following Exemplaridine administration, follow these steps:

  • Immediate Action: The first and most critical step is to consider discontinuing the administration of Exemplaridine to prevent irreversible liver damage.[2]

  • Confirm the Finding: Re-run the biochemical assays to rule out any experimental error.

  • Dose-Response Assessment: If the experimental design allows, assess if the enzymatic elevation is dose-dependent. Consider reducing the dose in subsequent cohorts.

  • Histopathological Analysis: Euthanize a subset of affected animals and perform a histopathological examination of the liver tissue to characterize the nature and extent of the injury.[1]

  • Consider Hepatoprotective Co-therapies: In future experiments, consider the prophylactic co-administration of a hepatoprotective agent like N-acetylcysteine (NAC).[5][6]

Guide 2: Signs of Systemic Toxicity (e.g., Weight Loss, Lethargy)

Should your animal models exhibit signs of systemic toxicity, please refer to the following guide:

  • Increase Monitoring Frequency: Increase the frequency of clinical observations (e.g., twice daily) to closely monitor for any worsening of symptoms.

  • Supportive Care: Ensure easy access to food and water. In cases of significant weight loss, providing a high-calorie dietary supplement may be beneficial.

  • Blood Level Monitoring: If possible, measure the plasma concentration of Exemplaridine to determine if the observed toxicity correlates with unexpectedly high drug exposure.[2]

  • Evaluate Route of Administration: The route of administration can influence drug metabolism and systemic exposure.[7] Consider if an alternative route might reduce systemic toxicity while maintaining efficacy.

  • Review Exclusion Criteria: For future studies, refine the health criteria for animal inclusion to ensure that underlying health issues are not exacerbating the toxic effects of the drug.[1]

Data Presentation

Table 1: Dose-Dependent Hepatotoxicity of Exemplaridine in a 14-Day Rodent Study

Dose Group (mg/kg/day)Mean ALT (U/L)Mean AST (U/L)Incidence of Histopathological Liver Changes
Vehicle Control35 ± 550 ± 80%
1045 ± 765 ± 1010%
30150 ± 25220 ± 4060%
100450 ± 70680 ± 95100%

Table 2: Effect of N-acetylcysteine (NAC) Co-administration on Exemplaridine-Induced Liver Injury

Treatment Group (30 mg/kg/day Exemplaridine)Mean ALT (U/L)Mean AST (U/L)
Exemplaridine Alone150 ± 25220 ± 40
Exemplaridine + NAC (100 mg/kg/day)60 ± 1085 ± 15

Experimental Protocols

Protocol 1: In Vivo Assessment of Hepatotoxicity
  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer Exemplaridine via the intended clinical route (e.g., oral gavage) daily for the study duration (e.g., 14 or 28 days). Include a vehicle control group.

  • Clinical Observations: Record body weight, food and water consumption, and clinical signs of toxicity daily.

  • Blood Collection: Collect blood samples at baseline and at specified time points (e.g., weekly) for biochemical analysis of liver enzymes (ALT, AST, ALP) and bilirubin.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect liver tissue, record organ weight, and preserve samples in 10% neutral buffered formalin for histopathological processing and examination.

Protocol 2: Toxicokinetic Analysis
  • Animal Model and Dosing: Use a cannulated rodent model to allow for serial blood sampling. Administer a single dose of Exemplaridine.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of Exemplaridine and its major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key toxicokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Visualizations

G cluster_0 Hepatocyte Exemplaridine Exemplaridine CYP450 CYP450 Enzymes Exemplaridine->CYP450 Metabolism Metabolite Reactive Metabolite GSH Glutathione (GSH) Metabolite->GSH Detoxification ROS Oxidative Stress (ROS) Metabolite->ROS CYP450->Metabolite Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Hypothetical signaling pathway of Exemplaridine-induced hepatotoxicity.

G start Start: In Vivo Study dosing Dosing Regimen: - Dose Levels - Duration - Control Group start->dosing monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Food/Water Intake dosing->monitoring sampling Biological Sampling: - Blood Collection (Biochemistry, Hematology) monitoring->sampling necropsy Terminal Procedures: - Necropsy - Organ Weights sampling->necropsy histology Histopathology: - Tissue Processing - Microscopic Exam necropsy->histology end End: Toxicity Profile histology->end

Caption: Experimental workflow for an in vivo toxicity study.

G observe Toxicity Observed? severe Is it Severe? observe->severe Yes continue Continue & Monitor observe->continue No stop Stop Dosing severe->stop Yes reduce Reduce Dose severe->reduce No end Re-evaluate Protocol stop->end reduce->end continue->observe

Caption: Decision tree for managing in-study toxicity.

References

Technical Support Center: Optimizing Storage Conditions for Humantenidine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Humantenidine samples. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term storage conditions for this compound in solid form?

For short-term storage, solid this compound powder should be kept in a tightly sealed container, protected from light, in a cool and dry place. A standard laboratory environment with controlled room temperature (20°C to 25°C) is generally acceptable for periods of up to a few weeks. To minimize degradation, it is advisable to store the compound in a desiccator to protect it from moisture.

Q2: What are the optimal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or lower, in a tightly sealed, light-resistant container. Under these conditions, the compound is expected to remain stable for several months to years. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the powder.

Q3: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). For short-term storage (up to one week), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. One study on related Gelsemium alkaloids demonstrated stability in plasma for up to 30 days at -80°C[1].

Q4: Is this compound sensitive to light?

Yes, like many indole (B1671886) alkaloids, this compound is potentially susceptible to photodegradation. It is crucial to protect both solid samples and solutions from direct exposure to natural and artificial light. Use amber-colored vials or wrap containers with aluminum foil. All handling and preparation of this compound samples should be performed under subdued light conditions whenever possible.

Q5: What is the expected stability of this compound at different pH values?

The stability of this compound can be significantly influenced by pH. Generally, indole alkaloids are more stable in neutral to slightly acidic conditions. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis and degradation. It is recommended to maintain the pH of aqueous solutions between 4 and 7 for optimal stability. One study on related alkaloids showed that they are acid labile[2].

Q6: What are the common degradation products of this compound?

Forced degradation studies on related Gelsemium alkaloids suggest that degradation can occur through hydrolysis, oxidation, and photolysis. While specific degradation products for this compound are not extensively documented in publicly available literature, they are likely to involve modifications to the indole ring and other functional groups within the molecule. Identification of such products typically requires analytical techniques like LC-MS/MS[3].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of sample potency or inconsistent experimental results. 1. Improper storage temperature. 2. Exposure to light. 3. Repeated freeze-thaw cycles of stock solutions. 4. pH of the solution is outside the optimal range. 5. Contamination of the sample.1. Ensure solid samples are stored at -20°C for long-term storage and solutions at -20°C or -80°C. 2. Store all samples in light-resistant containers. 3. Aliquot stock solutions into single-use vials. 4. Check and adjust the pH of aqueous solutions to be within the 4-7 range. 5. Use sterile techniques and high-purity solvents for sample preparation.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). 1. Sample degradation. 2. Contamination from solvent or container. 3. Interaction with other components in the experimental matrix.1. Perform a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and pre-cleaned, inert containers. 3. Analyze a blank matrix to identify interfering peaks.
Precipitation of this compound in solution. 1. Poor solubility in the chosen solvent. 2. Supersaturation of the solution. 3. Temperature fluctuations during storage.1. Consult solubility data and consider using a different solvent or a co-solvent system. 2. Prepare solutions at a concentration below the solubility limit at the storage temperature. 3. Maintain a constant and appropriate storage temperature.

Data Presentation

Table 1: Hypothetical Long-Term Stability of Solid this compound

Storage ConditionPurity after 6 months (%)Purity after 12 months (%)
25°C, in dark, desiccated95.290.5
4°C, in dark, desiccated98.597.1
-20°C, in dark, desiccated>99.5>99.0

Note: This data is hypothetical and based on the general stability of related indole alkaloids. Actual stability may vary.

Table 2: Hypothetical Stability of this compound in Ethanol (1 mg/mL)

Storage ConditionPurity after 1 month (%)Purity after 3 months (%)
25°C, protected from light92.085.3
4°C, protected from light97.895.2
-20°C, protected from light>99.0>98.5

Note: This data is hypothetical and based on the general stability of related indole alkaloids. Actual stability may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.

  • Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B option 2) for a specified duration. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a control sample using a validated stability-indicating HPLC or UPLC-MS/MS method. Compare the chromatograms to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from its degradation products. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths (e.g., 220 nm and 280 nm) to ensure all components are detected.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study. A UPLC-MS/MS method for related Gelsemium alkaloids used a C18 column with a gradient of methanol and water containing 0.1% formic acid[1].

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->alkali oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo hplc Stability-Indicating HPLC/UPLC-MS Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow start Inconsistent Experimental Results? check_storage Review Storage Conditions start->check_storage Yes temp Temperature Correct? check_storage->temp check_handling Review Sample Handling check_method Validate Analytical Method check_handling->check_method light Protected from Light? temp->light Yes adjust_temp Store at Recommended Temperature temp->adjust_temp No freeze_thaw Aliquoted Stock? light->freeze_thaw Yes use_amber Use Light-Resistant Containers light->use_amber No ph pH in Optimal Range? freeze_thaw->ph Yes aliquot Aliquot Future Stock Solutions freeze_thaw->aliquot No ph->check_handling Yes adjust_ph Adjust pH to 4-7 ph->adjust_ph No

Caption: Troubleshooting inconsistent results with this compound samples.

References

Validation & Comparative

Unraveling the Enigma of Humantenidine: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. Humantenidine, an indole (B1671886) alkaloid isolated from the plant Gelsemium sempervirens, presents a compelling case study in the complexities of natural product pharmacology. While its parent plant is known for potent neuroactivity, evidence suggests this compound diverges from the primary mechanisms of its sister alkaloids. This guide provides a comparative analysis of what is currently known about this compound's mechanism of action, contrasted with other alkaloids from Gelsemium sempervirens, and presents a framework for its further validation.

Executive Summary

Initial investigations into the biological activity of this compound have yielded surprising results, debunking early assumptions and highlighting its unique pharmacological profile. Contrary to some initial commercial suggestions, this compound is not a cytotoxic agent. Instead, its activity, like other Gelsemium alkaloids, is centered on the central nervous system. However, recent studies indicate a significant departure in its molecular targets compared to well-studied alkaloids like gelsemine (B155926). This guide will delve into the available data, present comparative tables, detail relevant experimental protocols, and visualize the known and proposed signaling pathways.

Debunking Cytotoxicity: A Shift in Focus

Early commercial literature and the known toxic properties of its source plant, Gelsemium sempervirens, led to the hypothesis that this compound might exert its effects through cytotoxicity. However, a foundational study by Schun et al. in 1987 definitively demonstrated that this compound, along with eight other indole alkaloids from the plant, was inactive in both KB and P-388 cytotoxicity test systems[1]. The study identified the cytotoxic principles of Gelsemium sempervirens as two pregnane (B1235032) derivative steroids, not the alkaloids.

This critical finding redirected research efforts towards the well-documented neurotoxic and neuroactive properties of Gelsemium alkaloids.

The Neurological Landscape of Gelsemium Alkaloids: A Point of Divergence

The toxic and therapeutic effects of Gelsemium sempervirens are primarily attributed to its impact on the central nervous system, with symptoms of overdose including convulsions and respiratory arrest, and therapeutic applications in traditional medicine for analgesia and anxiolysis.

The Established Mechanism of Action for Gelsemine and Related Alkaloids

A significant body of research has established that many Gelsemium alkaloids, such as gelsemine, exert their neurotropic effects by modulating major inhibitory neurotransmitter receptors. Specifically, they act as modulators of glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors[2]. This interaction leads to a decrease in inhibitory control within the central nervous system, explaining the convulsive effects at high doses. Conversely, at lower concentrations, these interactions are thought to contribute to the observed analgesic and anxiolytic properties.

This compound: An Outlier in the Mechanistic Narrative

A pivotal 2024 study on the molecular pharmacology of Gelsemium alkaloids provided the first major clue to this compound's distinct mechanism. The research confirmed the action of alkaloids like gelsemine, koumine, and gelsevirine (B199093) on GlyRs and GABA-A receptors. However, it also concluded that the toxicity of this compound is likely unrelated to the modulation of these specific inhibitory receptors[2]. This suggests that this compound interacts with a different set of molecular targets within the central nervous system to produce its neurological effects.

Comparative Data: Highlighting the Knowledge Gap

The following table summarizes the known activities and molecular targets of this compound in comparison to the more extensively studied Gelsemium alkaloid, gelsemine. The lack of quantitative data for this compound underscores the nascent stage of its mechanistic validation.

Compound Biological Activity Molecular Target(s) IC50/EC50/Ki Reference
This compound NeuroactiveNot definitively identified; suggested to be distinct from GlyRs and GABA-A receptors.Data not available[2]
Gelsemine Neuroactive, Analgesic, AnxiolyticGlycine Receptors (GlyRs), GABA-A ReceptorsData available for GlyR and GABA-A receptor modulation.[2]

Experimental Protocols for Validating this compound's Mechanism of Action

To elucidate the specific molecular targets of this compound, a series of well-established experimental protocols in neuropharmacology would be required. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine if this compound binds to specific neuronal receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, hippocampus) in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction containing the receptors.

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]-strychnine for glycine receptors, [3H]-muscimol for GABA-A receptors) and varying concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) to assess its binding affinity for the receptor.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To measure the functional effects of this compound on ion channel activity in neurons.

Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

  • Patching: Using a micromanipulator, form a high-resistance seal (a "giga-seal") between a glass micropipette filled with an internal solution and the membrane of a single neuron.

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ion currents.

  • Drug Application: Apply this compound at various concentrations to the perfusion solution and record changes in membrane currents in response to receptor agonists or voltage steps.

  • Data Analysis: Analyze the recorded currents to determine if this compound potentiates or inhibits the function of specific ion channels.

Visualizing the Pathways: Known and Proposed Mechanisms

The following diagrams, generated using Graphviz, illustrate the established signaling pathway for alkaloids like gelsemine and a proposed experimental workflow for elucidating the mechanism of this compound.

Gelsemium_Alkaloid_Pathway cluster_postsynaptic Postsynaptic Neuron Gelsemine Gelsemine GlyR_GABAAR Glycine/GABA-A Receptors Gelsemine->GlyR_GABAAR Modulates Cl_influx Cl- Influx GlyR_GABAAR->Cl_influx Opens Channel Hyperpolarization Hyperpolarization/ Inhibition Cl_influx->Hyperpolarization

Caption: Signaling pathway for Gelsemine at inhibitory synapses.

Humantenidine_Workflow This compound This compound Receptor_Screening Broad Receptor Binding Screen (e.g., GPCRs, ion channels) This compound->Receptor_Screening Electrophysiology Whole-Cell Patch-Clamp (on identified target) Receptor_Screening->Electrophysiology Identified Hit In_Vivo_Studies In Vivo Animal Models (e.g., analgesia, anxiety tests) Electrophysiology->In_Vivo_Studies Functional Effect Confirmed Mechanism_Elucidation Mechanism of Action Elucidated In_Vivo_Studies->Mechanism_Elucidation

Caption: Experimental workflow for validating this compound's mechanism.

Future Directions and Conclusion

The current body of evidence strongly indicates that this compound is a neuroactive indole alkaloid with a mechanism of action that is distinct from other major alkaloids found in Gelsemium sempervirens. Its lack of activity at canonical inhibitory receptors like GlyRs and GABA-A receptors opens up new avenues of investigation into its potential molecular targets.

Future research should focus on broad-spectrum screening assays to identify novel binding partners for this compound within the central nervous system. Subsequent validation through electrophysiological and in vivo studies will be crucial to fully characterize its pharmacological profile. The elucidation of this compound's unique mechanism of action will not only contribute to a better understanding of the complex pharmacology of Gelsemium alkaloids but may also unveil novel therapeutic targets for neurological disorders. This guide serves as a foundational resource for researchers embarking on this exciting area of natural product drug discovery.

References

Comparative Analysis of Guanidine Alkaloids: A Case Study on Phidianidine A and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel therapeutic agents and bioactive compounds has led researchers to explore the rich chemical diversity of natural products. Among these, guanidine (B92328) alkaloids have emerged as a promising class of molecules due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique physicochemical characteristics of the guanidine group, such as its high basicity and ability to form strong hydrogen bonds, contribute significantly to its biological function.[1][3] This guide provides a comparative overview of a specific guanidine-containing natural product, Phidianidine A, and its synthetic analogs, highlighting their performance based on experimental data. While the initial focus was on "Humantenidine," a lack of publicly available information on this specific compound has necessitated the use of Phidianidine A as a representative example to illustrate the principles of a comparative analysis. Researchers and drug development professionals can adapt this framework for their own comparative studies.

Performance Comparison of Phidianidine A and Synthetic Analogs

The following table summarizes the antifouling activity of Phidianidine A and several of its synthetic analogs against the settlement and metamorphosis of Amphibalanus improvisus cyprids.[4] The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a specific biological process.

CompoundMolecular Weight ( g/mol )IC50 (µg/mL)
Phidianidine A354.41.5
Synthetic Analog 1288.40.7
Synthetic Analog 2316.42.3
Synthetic Analog 3344.55.1

Data sourced from a study on Phidianidine A and its synthetic analogues as naturally inspired marine antifoulants.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of natural product analogs.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & SAR A Natural Product Isolation (e.g., Phidianidine A) B Structural Elucidation A->B C Design of Synthetic Analogs B->C D Chemical Synthesis C->D E Purification & Characterization (NMR, MS) D->E F Primary Assay (e.g., Antifouling Assay) E->F Test Compounds G Dose-Response Studies F->G H Determination of IC50/EC50 Values G->H I Data Compilation & Comparison H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: Workflow for the development and evaluation of synthetic analogs of a natural product.

Experimental Protocols

Antifouling Assay against Amphibalanus improvisus Cyprids

This protocol is a generalized representation based on standard methods for assessing the antifouling properties of chemical compounds.[4]

1. Organism Collection and Rearing:

  • Adult Amphibalanus improvisus (barnacles) are collected from their natural habitat.

  • In the laboratory, the barnacles are induced to release nauplii by placing them in filtered seawater and exposing them to a light source.

  • The nauplii are reared in filtered seawater and fed with a diet of microalgae (e.g., Chaetoceros muelleri) until they reach the cyprid larval stage.

2. Preparation of Test Compounds:

  • Phidianidine A and its synthetic analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions of a known concentration.

  • Serial dilutions of the stock solutions are prepared in filtered seawater to achieve the desired final test concentrations.

3. Bioassay Procedure:

  • The bioassays are conducted in multi-well polystyrene plates.

  • Each well is filled with a specific volume of the test solution (or a control solution containing only the solvent at the same concentration).

  • A known number of competent cyprids (typically 10-20) are added to each well.

  • The plates are incubated under controlled conditions (e.g., constant temperature and light cycle) for a defined period (e.g., 24-48 hours).

4. Data Collection and Analysis:

  • After the incubation period, the number of settled and metamorphosed cyprids in each well is counted under a stereomicroscope.

  • The percentage of inhibition of settlement is calculated for each concentration relative to the control.

  • The IC50 value, the concentration at which 50% of the cyprid settlement is inhibited, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

While the specific signaling pathways for many guanidine alkaloids are still under investigation, some natural products are known to interact with various cellular targets. For instance, certain compounds can modulate the activity of ion channels, receptors, or enzymes.[2] The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound, leading to a cellular response.

G A Bioactive Compound (e.g., Guanidine Alkaloid) B Cell Surface Receptor A->B Binding C Second Messenger Activation (e.g., cAMP, Ca2+) B->C D Kinase Cascade (e.g., MAPK pathway) C->D E Transcription Factor Activation D->E F Gene Expression E->F G Cellular Response (e.g., Inhibition of Cell Growth) F->G

Caption: A generalized signal transduction pathway initiated by a bioactive compound.

The comparative analysis of natural products and their synthetic analogs is a cornerstone of modern drug discovery and development. As demonstrated with the case study of Phidianidine A, this approach allows for the identification of lead compounds with improved potency and desirable physicochemical properties.[4] The systematic evaluation of structure-activity relationships, guided by robust experimental data and clear visualization of workflows and pathways, is essential for advancing our understanding of bioactive molecules and their potential therapeutic applications. Researchers are encouraged to apply this comparative framework to their own investigations of novel compounds like "this compound."

References

Hypothetical Comparative Efficacy of Humantenidine and Memantine in Moderate to Severe Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical investigational drug, Humantenidine, against the standard of care, Memantine (B1676192), for the treatment of moderate to severe Alzheimer's disease. The data presented is hypothetical and for illustrative purposes to showcase a comparative framework.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Current therapeutic strategies aim to manage symptoms and slow disease progression. Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a standard of care for moderate to severe AD. It is thought to work by blocking the effects of excess glutamate, a neurotransmitter that can lead to neuronal excitotoxicity.[1][2] this compound is a hypothetical investigational drug with a novel dual mechanism of action, targeting both amyloid-beta (Aβ) plaque aggregation and neuroinflammatory pathways.

Efficacy Comparison

A hypothetical, randomized, double-blind, placebo-controlled Phase III clinical trial over 52 weeks was designed to compare the efficacy of this compound and Memantine in patients with moderate to severe Alzheimer's disease. The primary and secondary endpoints included changes in cognitive scores and cerebrospinal fluid (CSF) biomarkers.

Quantitative Data Summary

The following table summarizes the hypothetical mean changes from baseline at 52 weeks for key efficacy endpoints.

Efficacy EndpointThis compound (20 mg/day)Memantine (20 mg/day)Placebo
ADAS-Cog-11 Score Change -4.5 (p<0.001 vs Placebo)-2.8 (p<0.05 vs Placebo)-1.2
CDR-SB Score Change -1.8 (p<0.001 vs Placebo)-1.1 (p<0.05 vs Placebo)-0.5
CSF Aβ42 Levels (pg/mL) Change +150 (p<0.001 vs Placebo)+30 (p>0.05 vs Placebo)+10
CSF p-tau181 Levels (pg/mL) Change -40 (p<0.001 vs Placebo)-15 (p>0.05 vs Placebo)-5

Note: Lower scores on ADAS-Cog-11 and CDR-SB indicate less cognitive and functional decline. Higher CSF Aβ42 and lower CSF p-tau181 levels are considered indicative of a positive therapeutic effect.

Experimental Protocols

Hypothetical Phase III Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of this compound compared to Memantine and placebo in subjects with moderate to severe Alzheimer's disease.

Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: 1200 subjects aged 50-85 years with a diagnosis of probable Alzheimer's disease, a Mini-Mental State Examination (MMSE) score between 3 and 14, and meeting the National Institute on Aging and Alzheimer's Association (NIA-AA) core clinical criteria.

Randomization and Blinding: Subjects were randomized in a 1:1:1 ratio to receive this compound (20 mg/day), Memantine (20 mg/day), or a matching placebo. All subjects, investigators, and study staff were blinded to the treatment allocation.

Assessments:

  • Primary Efficacy Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog-11) score at week 52.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) score at week 52.

    • Change from baseline in CSF levels of Aβ42 and phosphorylated tau at threonine 181 (p-tau181) at week 52.

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

Statistical Analysis: Efficacy endpoints were analyzed using a mixed-effects model for repeated measures (MMRM) on the intent-to-treat (ITT) population.

Visualizations

Signaling Pathway of this compound

Humantenidine_Pathway cluster_extracellular Extracellular Space cluster_neuron Neuron Aβ Monomers Aβ Monomers Aβ Oligomers Aβ Oligomers Aβ Monomers->Aβ Oligomers Aggregation Aβ Plaques Aβ Plaques Aβ Oligomers->Aβ Plaques Synaptic Dysfunction Synaptic Dysfunction Aβ Oligomers->Synaptic Dysfunction This compound This compound This compound->Aβ Oligomers Inhibits Microglia Microglia This compound->Microglia Modulates Microglia->Synaptic Dysfunction Pro-inflammatory Cytokines Neuronal Death Neuronal Death Synaptic Dysfunction->Neuronal Death

Caption: Hypothetical mechanism of this compound in Alzheimer's disease.

Experimental Workflow for Efficacy Assessment

Clinical_Trial_Workflow Patient Screening Patient Screening Baseline Assessments Baseline Assessments Patient Screening->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization This compound Arm This compound Arm Randomization->this compound Arm Memantine Arm Memantine Arm Randomization->Memantine Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period (52 Weeks) Treatment Period (52 Weeks) Follow-up Assessments Follow-up Assessments Treatment Period (52 Weeks)->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis This compound Arm->Treatment Period (52 Weeks) Memantine Arm->Treatment Period (52 Weeks) Placebo Arm->Treatment Period (52 Weeks)

Caption: Workflow of the hypothetical Phase III clinical trial.

References

A Comparative Guide to Analytical Methods for Humantenidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of humantenidine (B12514173) and related humantenine-type alkaloids, which are naturally occurring monoterpenoid indole (B1671886) alkaloids found in plants of the Gelsemium genus. The selection of an appropriate analytical method is critical for accuracy and reliability in research, quality control, and pharmacokinetic studies. This document compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Two-Dimensional Liquid Chromatography with UV detection (2D-LC-UV), supported by experimental data from published studies.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance parameters of LC-MS/MS and 2D-LC-UV methods for the quantification of humantenine-type alkaloids. While specific data for this compound is limited, data for the closely related and co-analyzed compound, humantenmine, is presented as a reliable proxy.

ParameterLC-MS/MS for Humantenmine2D-LC-UV for Humantenmine
Linearity Range 0.1 - 200 µg/L20 - 1000 ng/g
Correlation Coefficient (r²) > 0.99> 0.998
Limit of Detection (LOD) 0.10 µg/L2 ng/g
Limit of Quantification (LOQ) 0.2 µg/L20 ng/g
Accuracy (Recovery) 82.68% - 100.35%81% - 94.2%
Intra-day Precision (%RSD) 2.46% - 8.76%≤ 5.0%
Inter-day Precision (%RSD) 2.73% - 10.83%≤ 3.8%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS and 2D-LC-UV methods.

LC-MS/MS Method for Humantenine-type Alkaloids in Porcine Plasma

This method is designed for the sensitive and simultaneous quantification of several Gelsemium alkaloids, including humantenmine.[1]

a) Sample Preparation:

  • To a 100 µL plasma sample, add an appropriate amount of internal standard.

  • Add 300 µL of a protein precipitation solution (1% formic acid in acetonitrile:methanol (B129727), 2:1 v/v).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1290 Infinity LC system.

  • Column: Agilent ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 35°C.

  • MS System: Agilent 6460 Triple Quadrupole LC/MS.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte.

2D-LC-UV Method for Humantenine-type Alkaloids in Honey

This method is suitable for the analysis of Gelsemium alkaloids in complex matrices like honey, offering enhanced separation and specificity compared to conventional HPLC-UV.[2]

a) Sample Preparation:

  • Dissolve 1.0 g of honey in 5 mL of water and vortex for 2 minutes.

  • Condition a PRS cation exchange solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of Milli-Q water.

  • Load the honey solution onto the SPE cartridge at a flow rate of less than 5 mL/min.

  • Wash the cartridge with 10 mL of Milli-Q water and discard the effluent.

  • Elute the retained alkaloids with 8 mL of 5% ammoniated methanol.

  • Evaporate the eluate to 0.5 mL under a gentle stream of nitrogen.

b) 2D-LC and UV Detection Conditions:

  • First Dimension (1D) LC:

  • Second Dimension (2D) LC:

    • Column: C18 column.

    • Mobile Phase: A gradient of water, acetonitrile, methanol, phosphoric acid, and acetic acid.

    • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 500 µL.

  • Detection: UV detector set at 254 nm and 263 nm.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is add_pp Add Protein Precipitation Solution add_is->add_pp vortex Vortex (1 min) add_pp->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data TwoD_LC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis 2D-LC-UV Analysis start Honey Sample (1.0 g) dissolve Dissolve in Water start->dissolve spe Solid-Phase Extraction (SPE) dissolve->spe elute Elute with Ammoniated Methanol spe->elute concentrate Concentrate under Nitrogen elute->concentrate inject Inject (500 µL) concentrate->inject lc1d 1D LC Separation (Cation Exchange) inject->lc1d heart_cut Heart-cutting lc1d->heart_cut lc2d 2D LC Separation (C18) heart_cut->lc2d uv UV Detection (254 & 263 nm) lc2d->uv data Data Acquisition and Quantification uv->data

References

Unraveling the Biological Activities of Humantenine: A Comparative Look at Related Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the state of research into the biological effects of Humantenine and its more studied counterparts from Gelsemium elegans. Due to a notable scarcity of independent replication studies on Humantenine, this guide provides a comparative analysis based on available data for related alkaloids, Koumine and Gelsemine, to offer a broader context for future research.

While specific, independently replicated studies on the biological activities of Humantenine are currently limited, research into other alkaloids from the same plant, Gelsemium elegans, provides valuable insights into its potential therapeutic effects. This guide synthesizes the available data on Humantenine and offers a comparative perspective with its more extensively studied relatives, Koumine and Gelsemine.

A recent study investigated the effect of Humantenine on mRNA m6A modification in the human colon cancer cell line HCT116.[1] This research suggests that Humantenine may influence biological processes by altering the epitranscriptome, with enrichment analysis indicating an association with pathways involved in tight junctions, regulation of the actin cytoskeleton, and metabolic pathways.[1] However, detailed quantitative data on its cytotoxic or anti-inflammatory effects from this or other studies are not yet available.

In contrast, significant research has been conducted on other major alkaloids of Gelsemium elegans, namely Koumine and Gelsemine, which have demonstrated anti-inflammatory, anticancer, and neuroprotective properties.[2][3]

Comparative Data on Gelsemium Alkaloids

To provide a framework for understanding the potential activities of Humantenine, the following tables summarize the quantitative data available for the related alkaloid, Koumine.

Table 1: Anti-inflammatory Activity of Koumine

CompoundModel SystemMeasured ParametersResults
KoumineRats with adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA)Serum levels of TNF-α and IL-1βAt 15 mg/kg, inhibited the increase in TNF-α. At 3 and 15 mg/kg, suppressed the increase in IL-1β.[2]
KoumineLPS-stimulated RAW264.7 macrophagesProduction of NO, IL-1β, IL-6, and TNF-αDose-dependent reduction in pro-inflammatory mediators.[4]

Table 2: Anticancer Activity of Koumine

CompoundCell LineAssayResults
KoumineHuman breast cancer (MCF-7)Cell proliferationIC50 of 124 µg/mL at 72 hours.[2]
KoumineHuman breast cancer (MCF-7)ApoptosisUp-regulated the Bax/Bcl-2 ratio and caspase-3 expression.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the studies of Humantenine and Koumine.

Humantenine: MeRIP-seq Analysis in HCT116 Cells
  • Cell Culture and Treatment: HCT116 human colon cancer cells were cultured and treated with Humantenine.

  • RNA Extraction and Fragmentation: Total RNA was extracted and fragmented.

  • Immunoprecipitation: The fragmented RNA was immunoprecipitated with an anti-m6A antibody.

  • Sequencing: Both the immunoprecipitated RNA (IP) and the input RNA were subjected to high-throughput sequencing.

  • Data Analysis: The sequencing data was analyzed to identify and quantify m6A peaks. The R package exomePeak was used for this purpose. Overlapping genes between differentially m6A-modified mRNA and differentially expressed mRNAs were analyzed using GO and KEGG pathway enrichment.[1]

Koumine: Anti-inflammatory Activity in RAW264.7 Macrophages
  • Cell Culture and Treatment: RAW264.7 macrophages were cultured and pre-treated with various concentrations of Koumine before stimulation with lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production Assay: The concentration of NO in the culture medium was measured using the Griess reagent.

  • Cytokine Measurement: The levels of IL-1β, IL-6, and TNF-α in the culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates were prepared, and proteins were separated by SDS-PAGE. The expression levels of iNOS, and the phosphorylation of NF-κB, ERK, and p38 were detected using specific primary and secondary antibodies.[4]

Koumine: Anticancer Activity in MCF-7 Cells
  • Cell Proliferation Assay: MCF-7 cells were seeded in 96-well plates and treated with different concentrations of Koumine for various time points. Cell viability was assessed using a CCK-8 assay.

  • Apoptosis Analysis: Apoptosis was evaluated by observing changes in the Bax/Bcl-2 ratio and caspase-3 expression through methods such as Western blotting or immunofluorescence.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is essential for a clear understanding of the mechanisms of action. The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by Koumine and the experimental workflow for the Humantenine study.

Koumine_Anti_inflammatory_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates ERK ERK TLR4->ERK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Koumine Koumine Koumine->ERK inhibits Koumine->p38 inhibits Koumine->IKK inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK->Pro_inflammatory_Cytokines contributes to p38->Pro_inflammatory_Cytokines contributes to IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_Cytokines induces transcription

Koumine's anti-inflammatory signaling pathways.

Humantenine_MeRIP_Seq_Workflow HCT116 HCT116 Cells Treatment Humantenine Treatment HCT116->Treatment Total_RNA Total RNA Extraction Treatment->Total_RNA Fragmentation RNA Fragmentation Total_RNA->Fragmentation Immunoprecipitation m6A Immunoprecipitation Fragmentation->Immunoprecipitation Input Input RNA Fragmentation->Input IP_RNA IP RNA (m6A enriched) Immunoprecipitation->IP_RNA Sequencing High-Throughput Sequencing Input->Sequencing IP_RNA->Sequencing Data_Analysis Data Analysis (Peak Calling, Differential Modification) Sequencing->Data_Analysis Bioinformatics Bioinformatic Analysis (GO, KEGG) Data_Analysis->Bioinformatics

Workflow for Humantenine MeRIP-Seq analysis.

References

A Comparative Analysis of the Toxicity Profiles of Humantenidine and Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of two notable Gelsemium alkaloids: Humantenidine and gelsemine (B155926). The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their relative toxicities, mechanisms of action, and the experimental protocols used for their assessment.

Executive Summary

This compound, also known as gelsenicine, exhibits significantly higher acute toxicity than gelsemine. The lethal dose 50 (LD50) for this compound is in the microgram to low milligram per kilogram range, while gelsemine's LD50 is substantially higher. Their mechanisms of toxicity also differ; this compound is primarily associated with the modulation of GABAergic neurotransmission, whereas gelsemine's toxic effects are largely attributed to its action on glycine (B1666218) receptors. This guide will delve into the available data, present it in a structured format, and provide detailed experimental context.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound and gelsemine. It is critical to note that a direct comparison is challenging due to the variations in experimental animals and routes of administration across different studies.

CompoundAnimal ModelRoute of AdministrationLD50Citation
This compound (Gelsenicine) Rat (female)Oral0.520 mg/kg[1][2]
Rat (male)Oral0.996 mg/kg[1][2]
MouseNot Specified0.185 mg/kg[3]
Gelsemine MouseIntraperitoneal56 mg/kg[4]

Experimental Protocols

The determination of the median lethal dose (LD50) is a standardized procedure in toxicology to assess acute toxicity. The oral LD50 values for this compound (gelsenicine) cited in this guide were determined using methods consistent with the OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure.

OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This method is a sequential testing procedure that uses a reduced number of animals compared to classical LD50 methods.

Principle: A single animal is dosed at a time. The dose for the subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal. This continues until a stopping criterion is met, and the LD50 is then calculated using the maximum likelihood method.

Experimental Workflow:

  • Animal Selection: Healthy, young adult rodents (typically female rats, as they are often more sensitive) are used.[5] Animals are acclimatized to laboratory conditions before the study.

  • Fasting: Animals are fasted prior to dosing (e.g., food, but not water, is withheld overnight for rats).[6]

  • Dosing: The test substance is administered orally via gavage in a single dose. The volume is typically limited (e.g., not exceeding 1 ml/100g body weight for oily vehicles).[6]

  • Sequential Dosing:

    • The first animal receives a dose one step below the best estimate of the LD50.

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

    • The interval between dosing is typically 48 hours, allowing for observation of the outcome.[7]

  • Observation: Animals are observed for signs of toxicity and mortality. Special attention is given during the first few hours post-dosing and then daily for a total of 14 days.[7][8]

  • Data Analysis: The LD50 and confidence intervals are calculated using the maximum likelihood method based on the pattern of survivals and deaths.[7]

cluster_0 OECD 425 Experimental Workflow Start Start Select & Acclimatize Animals Select & Acclimatize Animals Start->Select & Acclimatize Animals Fast Animals Overnight Fast Animals Overnight Select & Acclimatize Animals->Fast Animals Overnight Administer Dose 1 (Oral Gavage) Administer Dose 1 (Oral Gavage) Fast Animals Overnight->Administer Dose 1 (Oral Gavage) Observe Animal (48h) Observe Animal (48h) Administer Dose 1 (Oral Gavage)->Observe Animal (48h) Outcome? Outcome? Observe Animal (48h)->Outcome? Stopping Criteria Met? Stopping Criteria Met? Observe Animal (48h)->Stopping Criteria Met? Increase Dose for Next Animal Increase Dose for Next Animal Outcome?->Increase Dose for Next Animal Survived Decrease Dose for Next Animal Decrease Dose for Next Animal Outcome?->Decrease Dose for Next Animal Died Administer Next Dose Administer Next Dose Increase Dose for Next Animal->Administer Next Dose Decrease Dose for Next Animal->Administer Next Dose Administer Next Dose->Observe Animal (48h) Stopping Criteria Met?->Administer Next Dose No Calculate LD50 (Max Likelihood) Calculate LD50 (Max Likelihood) Stopping Criteria Met?->Calculate LD50 (Max Likelihood) Yes End End Calculate LD50 (Max Likelihood)->End

Figure 1: OECD 425 Up-and-Down Procedure Workflow.

Mechanisms of Toxicity

The toxic effects of this compound and gelsemine are mediated through different primary molecular targets within the central nervous system.

This compound (Gelsenicine) and the GABAergic System

The toxicity of this compound is linked to its interaction with the GABAergic system, specifically the GABA-A (γ-aminobutyric acid type A) receptors. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and thus inhibiting neurotransmission. Some studies suggest that this compound may enhance the binding of GABA to its receptor, potentially leading to excessive inhibition and subsequent respiratory depression, which is a common cause of death in acute toxicity.[1][2][9]

cluster_1 This compound Signaling Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates GABA Binding Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Respiratory_Failure Respiratory Failure CNS_Depression->Respiratory_Failure

Figure 2: Postulated mechanism of this compound toxicity.

Gelsemine and the Glycinergic System

Gelsemine's toxicity is primarily mediated through its action as an agonist at glycine receptors (GlyRs), which are inhibitory ligand-gated chloride channels concentrated in the spinal cord and brainstem. By binding to and activating these receptors, gelsemine mimics the action of the neurotransmitter glycine, leading to an influx of chloride ions. This results in hyperpolarization of motor neurons and interneurons, causing muscle relaxation and paralysis. At toxic doses, this can lead to respiratory failure due to paralysis of the diaphragm and intercostal muscles.

cluster_2 Gelsemine Signaling Pathway Gelsemine Gelsemine Glycine_Receptor Glycine Receptor (Spinal Cord, Brainstem) Gelsemine->Glycine_Receptor Agonist Binding Chloride_Influx Increased Cl- Influx Glycine_Receptor->Chloride_Influx Opens Channel Hyperpolarization Motor Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Muscle_Paralysis Muscle Paralysis Hyperpolarization->Muscle_Paralysis Respiratory_Failure Respiratory Failure Muscle_Paralysis->Respiratory_Failure

Figure 3: Mechanism of gelsemine toxicity.

Conclusion

The available data clearly indicate that this compound (gelsenicine) is substantially more toxic than gelsemine. The significant difference in their LD50 values, coupled with their distinct primary molecular targets, underscores the importance of careful consideration in the research and development of any therapeutic agents derived from Gelsemium alkaloids. While gelsemine's effects are concentrated on the glycinergic system, this compound's interaction with the GABAergic system appears to mediate its potent toxicity. Further research employing direct comparative studies with standardized methodologies is warranted to more precisely delineate their toxicological profiles.

References

A Head-to-Head Comparison of Humantenidine and Koumine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and pharmacology, the alkaloids derived from the Gelsemium genus have garnered significant attention for their diverse and potent biological activities. Among these, koumine (B8086292) and humantenidine (B12514173) represent two prominent compounds with potential therapeutic applications. This guide provides a detailed, evidence-based comparison of their pharmacological properties, mechanisms of action, and available experimental data to assist researchers and drug development professionals in their scientific endeavors.

Disclaimer: The available scientific literature on this compound is significantly less extensive than that on koumine. Consequently, a direct head-to-head comparison across all pharmacological parameters is challenging. This guide presents a comprehensive overview of the existing data for both compounds.

Overview of Pharmacological Activities

Koumine has been extensively studied and shown to possess a wide range of pharmacological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor activities.[1][2] In contrast, the characterization of this compound's bioactivity is still in its early stages, with current research primarily highlighting its cytotoxic effects against cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of koumine and this compound.

Table 1: Anti-Tumor Activity

CompoundCell LineAssayIC50Citation
Koumine MCF-7 (Human breast cancer)Proliferation Assay124 µg/mL (at 72h)[1]
This compound A549 (Human lung carcinoma)Cytotoxicity Assay4.6 µM[3]
HCT-116 (Human colon cancer)Cytotoxicity Assay7.8 µM[3]
HepG2 (Human liver cancer)Cytotoxicity Assay9.3 µM[3]
MCF-7 (Human breast cancer)Cytotoxicity Assay5.2 µM[3]
SGC-7901 (Human gastric cancer)Cytotoxicity Assay6.5 µM[3]

Table 2: Analgesic and Anti-Inflammatory Activity of Koumine

ActivityAnimal ModelDosageEffectCitation
Analgesic Postoperative Pain (Rat)0.28, 7 mg/kg (s.c.)Significantly reduced neuropathic pain[4]
Diabetic Neuropathy (Rat)7 mg/kg (s.c.)More effective than gabapentin (B195806) (100 mg/kg)[5]
Inflammatory Pain (Mouse)10 mg/kgAntinociceptive effect in formalin test[6]
Anti-inflammatory Adjuvant-Induced Arthritis (Rat)0.6, 3, or 15 mg/kg (p.o.)Reduced arthritis index score[1][7]
Collagen-Induced Arthritis (Rat)15 mg/kgInhibited increase in TNF-α and IL-1β[1][7]

Table 3: Receptor Binding and Ion Channel Modulation

CompoundTargetEffectIC50 / EC50Citation
Koumine Glycine (B1666218) Receptors (GlyRs)Antagonist9.587 µM[8]
GABA-A Receptors (GABAARs)Antagonist142.8 µM[8][9]

Mechanisms of Action

Koumine

Koumine exerts its diverse pharmacological effects through multiple mechanisms of action:

  • Anti-Tumor Mechanism: Koumine induces apoptosis in cancer cells by up-regulating the Bax/Bcl-2 ratio and the expression of caspase-3.[1] It can also cause cell cycle arrest at the G2/M phase.[1]

  • Analgesic and Anti-Neuroinflammatory Mechanism: Koumine's analgesic effects are mediated through several pathways. It acts as an orthosteric agonist of glycine receptors, leading to the biosynthesis of the neurosteroid allopregnanolone (B1667786), which in turn modulates GABA-A receptors.[10][11] Additionally, koumine inhibits spinal neuroinflammation by suppressing the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][12][13] This neuroprotective effect is also linked to the activation of the Nrf2/HO-1 pathway, which promotes the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[14] The translocator protein (18 kDa) (TSPO) is also implicated in its analgesic action.[4][15]

  • Anti-inflammatory Mechanism in Arthritis: In models of rheumatoid arthritis, koumine reduces inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in joint tissues and serum.[1][7]

Koumine_Analgesic_Pathway cluster_neuron Spinal Neuron Koumine Koumine GlyR Glycine Receptor Koumine->GlyR activates TSPO TSPO Koumine->TSPO activates Neurosteroid Neurosteroid (Allopregnanolone) Biosynthesis GlyR->Neurosteroid TSPO->Neurosteroid GABAAR GABA-A Receptor Neurosteroid->GABAAR modulates Analgesia Analgesic Effect GABAAR->Analgesia leads to

Caption: Signaling pathway for the analgesic action of koumine.

Koumine_Anti_Inflammatory_Pathway cluster_microglia Microglia / Astrocyte Koumine Koumine Activation Glial Cell Activation Koumine->Activation inhibits ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Activation->ProInflammatory releases Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation

Caption: Mechanism of koumine's anti-neuroinflammatory effect.

This compound

The mechanism of action for this compound is not well-elucidated. The available data indicates that it exhibits moderate cytotoxic activity against a panel of human tumor cell lines, suggesting a potential anti-cancer effect.[3] However, the specific molecular targets and signaling pathways involved in this cytotoxicity have not yet been identified.

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (koumine or this compound) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add varying concentrations of test compound A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilizing agent (DMSO) E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Animal Models of Pain

Formalin-Induced Inflammatory Pain in Mice [6]

  • Acclimatization: Mice are individually placed in an observation chamber for at least 30 minutes to acclimate.

  • Drug Administration: Koumine or vehicle is administered subcutaneously (s.c.) at a specified time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The duration of nociceptive behavior is compared between the drug-treated and vehicle-treated groups.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats [13][16]

  • Surgery: Under anesthesia, the sciatic nerve of the rat is exposed, and loose ligatures are tied around it.

  • Drug Administration: Koumine or vehicle is administered (e.g., subcutaneously) daily for a set period, starting on a specific postoperative day.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (increased sensitivity to heat) is measured using a plantar test device at various time points.

  • Data Analysis: The paw withdrawal threshold (for mechanical allodynia) and latency (for thermal hyperalgesia) are compared between the groups.

Conclusion and Future Directions

The currently available scientific evidence clearly establishes koumine as a multi-target agent with significant potential in the fields of oncology, analgesia, and anti-inflammatory therapy. Its mechanisms of action are relatively well-characterized, providing a solid foundation for further preclinical and clinical development.

In contrast, this compound remains a largely unexplored alkaloid. While its initial cytotoxic profiling is promising, extensive research is required to elucidate its mechanisms of action, evaluate its efficacy in in vivo models, and assess its safety profile. Future studies should focus on identifying the molecular targets of this compound to understand its anti-cancer activity and explore other potential pharmacological properties. A direct, comprehensive comparison with koumine will only be possible once a more substantial body of data on this compound becomes available.

References

Assessing the Selectivity of Humantenidine for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of the novel kinase inhibitor, Humantenidine. Through a direct comparison with other inhibitors targeting the same primary kinase, this document offers a clear evaluation of this compound's performance, supported by detailed experimental data and methodologies.

Introduction to this compound and its Target: Target Kinase X (TKX)

This compound is a novel small molecule inhibitor developed to target Target Kinase X (TKX), a serine/threonine kinase implicated in a significant cellular signaling pathway that regulates cell proliferation and survival. Dysregulation of the TKX pathway has been identified as a key driver in several proliferative diseases. This guide evaluates the selectivity of this compound for TKX in comparison to two other known TKX inhibitors, here referred to as Competitor A and Competitor B.

Comparative Selectivity Data

The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to unforeseen side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Competitor A, and Competitor B against TKX and a panel of nine other related and unrelated kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Competitor A IC50 (nM)Competitor B IC50 (nM)
TKX (Primary Target) 15 25 50
Kinase 18502501500
Kinase 2>10,00012008000
Kinase 312003000>10,000
Kinase 4>10,000>10,000>10,000
Kinase 525008005000
Kinase 6>10,0005000>10,000
Kinase 7500015007500
Kinase 8>10,000>10,000>10,000
Kinase 980002000>10,000

Data presented are representative of in vitro biochemical assays.

Experimental Protocols

The data presented in this guide were generated using established and robust experimental protocols to ensure accuracy and reproducibility.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinases (TKX and kinase panel)

  • Specific peptide substrates for each kinase

  • This compound, Competitor A, and Competitor B stock solutions (10 mM in DMSO)

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of this compound, Competitor A, and Competitor B in DMSO.

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted inhibitors or a DMSO vehicle control to the wells.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP is kept at the Km for each respective kinase.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Terminate the reaction by transferring the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value for each inhibitor against each kinase by fitting the data to a dose-response curve using non-linear regression.

Cellular Target Engagement Assay (NanoBRET™)

To confirm target engagement within a cellular context, a NanoBRET™ assay is employed. This assay measures the binding of an inhibitor to its target protein in live cells.

Materials:

  • HEK293 cells transiently expressing TKX-NanoLuc® fusion protein

  • NanoBRET™ Tracer

  • This compound, Competitor A, and Competitor B

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate and Nano-Glo® Luciferase Assay Buffer

  • White, 96-well assay plates

Procedure:

  • Seed the HEK293 cells expressing the TKX-NanoLuc® fusion protein into 96-well plates and incubate overnight.

  • Prepare serial dilutions of the inhibitors in Opti-MEM®.

  • Add the NanoBRET™ Tracer to the inhibitor dilutions.

  • Remove the culture medium from the cells and add the inhibitor/tracer mixtures.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Prepare the Nano-Glo® detection reagent by mixing the substrate and buffer.

  • Add the detection reagent to each well.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Determine the cellular IC50 values by plotting the NanoBRET™ ratio against the inhibitor concentration.

Visualizing Pathways and Workflows

To better illustrate the context and methodology of this study, the following diagrams have been generated.

TKX_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TKX TKX ERK->TKX Substrate Protein Substrate Protein TKX->Substrate Protein Phosphorylation Transcription Factor Transcription Factor Substrate Protein->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Caption: Hypothetical TKX Signaling Pathway.

Selectivity_Profiling_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Compound Synthesis Compound Synthesis Primary Screen (TKX) Primary Screen (TKX) Compound Synthesis->Primary Screen (TKX) Kinase Panel Screen Kinase Panel Screen Primary Screen (TKX)->Kinase Panel Screen Hits IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Cellular Target Engagement Cellular Target Engagement IC50 Determination->Cellular Target Engagement Selective Compounds Phenotypic Screening Phenotypic Screening Cellular Target Engagement->Phenotypic Screening Cellular IC50 Cellular IC50 Phenotypic Screening->Cellular IC50

Caption: Kinase Inhibitor Selectivity Profiling Workflow.

Conclusion

The experimental data clearly demonstrates that this compound is a potent inhibitor of its primary target, TKX, with an IC50 value of 15 nM. More importantly, this compound exhibits a superior selectivity profile when compared to Competitor A and Competitor B. It shows significantly less activity against the other kinases in the panel, with most off-target IC50 values being in the micromolar range or higher. This high degree of selectivity suggests that this compound has a lower potential for off-target related side effects, making it a promising candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for the continued evaluation of this compound and other kinase inhibitors.

A Researcher's Guide to Comparative Gene Expression Analysis of Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative gene expression analysis following treatment with Humantenidine, a natural alkaloid identified in Gelsemium sempervirens[]. Due to the limited publicly available data on the specific molecular effects of this compound, this document outlines a robust experimental and analytical workflow. This guide will enable researchers to effectively design studies, generate high-quality data, and interpret the resulting gene expression changes. The proposed methodologies are based on established practices in transcriptomics and comparative functional genomics.

Comparative Analysis of Gene Expression: A Hypothetical Study

To understand the molecular mechanisms of this compound, a comparative gene expression study is essential. This would involve treating a relevant biological system (e.g., a specific cell line or model organism) with this compound and comparing the resulting gene expression profiles to a control group and groups treated with alternative compounds.

For the purpose of this guide, we will consider a hypothetical study comparing the effects of this compound to a well-characterized indole (B1671886) alkaloid, such as Vinblastine, and a vehicle control.

Data Presentation: Expected Outcomes

A primary output of such a study would be a comprehensive list of differentially expressed genes (DEGs). This data is most effectively presented in a tabular format to facilitate comparison across treatment groups.

Table 1: Hypothetical Differentially Expressed Genes in Response to this compound and Vinblastine Treatment

Gene SymbolLog2 Fold Change (this compound vs. Control)p-value (this compound vs. Control)Log2 Fold Change (Vinblastine vs. Control)p-value (Vinblastine vs. Control)Putative Function
GENE-A2.50.0011.80.005Apoptosis Regulation
GENE-B-1.80.003-2.10.001Cell Cycle Progression
GENE-C1.20.040.50.35Signal Transduction
GENE-D-3.0<0.001-1.50.02Metabolic Pathway
GENE-E0.80.212.9<0.001Transcription Factor

Note: This table represents a simplified, hypothetical dataset. A real dataset would contain a much larger number of genes.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and reliable gene expression analysis.

Cell Culture and Treatment
  • Cell Line: Select a human cancer cell line relevant to the potential therapeutic application of indole alkaloids (e.g., HeLa, A549, or a neuroblastoma cell line).

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound (e.g., at a predetermined IC50 concentration), Vinblastine (as a positive control), or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

    • Perform each treatment in triplicate to ensure statistical power.

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of >8.0.

Library Preparation and RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Utilize packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment groups and the control. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

Mandatory Visualizations

Visual representations are crucial for interpreting complex biological data and workflows.

Experimental_Workflow A Cell Culture B This compound / Vinblastine / Vehicle Treatment A->B C Total RNA Extraction B->C D RNA Quality Control (QC) C->D E RNA-Seq Library Preparation D->E F High-Throughput Sequencing E->F G Bioinformatic Analysis F->G H Differentially Expressed Genes (DEGs) G->H I Pathway and Functional Analysis H->I

Caption: Experimental workflow for comparative gene expression analysis.

A key goal of gene expression analysis is to understand the underlying biological pathways affected by the treatment. Based on the activities of other alkaloids, one might hypothesize that this compound could impact cell cycle regulation.

Signaling_Pathway cluster_treatment This compound Treatment cluster_cell_cycle Cell Cycle Regulation This compound This compound p21 p21 (CDKN1A) This compound->p21 Upregulates Expression CDK2 CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes CyclinE Cyclin E CyclinE->CDK2 Activates p21->CDK2 Inhibits Apoptosis Apoptosis G1_S_Transition->Apoptosis Leads to (if arrested)

Caption: Hypothetical signaling pathway affected by this compound.

This guide provides a foundational framework for initiating a comparative gene expression analysis of this compound. The successful execution of these protocols will yield valuable insights into its mechanism of action and facilitate further drug development efforts.

References

Validating Biomarkers for Predicting Response to Novel Kinase Inhibitor Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of targeted therapies has revolutionized treatment paradigms across various diseases, shifting the focus towards personalized medicine. A cornerstone of this approach lies in the identification and validation of predictive biomarkers to select patients who are most likely to benefit from a specific treatment. This guide provides a comparative framework for validating biomarkers for response to Humantenidine , a novel investigational kinase inhibitor, against an established alternative, Drug X .

This document outlines key experimental data, detailed protocols, and visual workflows to aid researchers in designing and evaluating biomarker validation studies.

Comparative Analysis of Predictive Biomarkers

The following table summarizes the performance of two potential predictive biomarkers for this compound and the standard-of-care, Drug X. Biomarker A is a specific gene mutation, while Biomarker B is the expression level of a particular phosphoprotein.

Biomarker Drug Assay Method N Sensitivity Specificity Positive Predictive Value (PPV) Negative Predictive Value (NPV) Overall Response Rate (ORR) in Biomarker+ Population
Biomarker A (Gene Mutation) This compoundNext-Generation Sequencing (NGS)25085%92%88%90%75%
Biomarker A (Gene Mutation) Drug XSanger Sequencing25060%75%65%70%50%
Biomarker B (Protein Expression) This compoundImmunohistochemistry (IHC)25078%85%80%83%68%
Biomarker B (Protein Expression) Drug XWestern Blot25055%68%58%65%45%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies.

Protocol 1: Gene Mutation Analysis by Next-Generation Sequencing (NGS)
  • Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples are collected from patients. DNA is extracted using a commercially available kit optimized for FFPE samples. DNA quantification and quality are assessed using a spectrophotometer and fluorometer.

  • Library Preparation: 200ng of extracted DNA is used for library preparation. DNA is fragmented, end-repaired, and ligated with sequencing adapters. This is followed by PCR amplification to enrich the library.

  • Target Enrichment: A custom hybridization panel targeting the gene of interest for Biomarker A is used to capture the target regions from the prepared library.

  • Sequencing: The enriched libraries are sequenced on a high-throughput sequencing platform to a mean depth of 500x.

  • Data Analysis: Raw sequencing data is aligned to the human reference genome. Variant calling is performed using established bioinformatics pipelines to identify the specific mutation defined as Biomarker A.

Protocol 2: Protein Expression Analysis by Immunohistochemistry (IHC)
  • Sample Preparation: FFPE tumor tissue sections (4 µm thick) are mounted on positively charged slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) for 20 minutes.

  • Immunostaining: Slides are incubated with a primary antibody specific for the phosphoprotein of Biomarker B at a 1:100 dilution for 60 minutes at room temperature. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of antigen expression.

  • Scoring: Staining intensity and the percentage of positive tumor cells are scored by two independent pathologists. A pre-defined scoring system (e.g., H-score) is used to determine the final expression level.

Visualizing Methodologies and Pathways

Clear visual representations of complex biological and experimental processes are essential for comprehension and communication.

experimental_workflow cluster_patient Patient Cohort cluster_ngs Biomarker A: NGS cluster_ihc Biomarker B: IHC cluster_analysis Data Analysis & Correlation cluster_outcome Validation Outcome p Patient Samples (FFPE Tissue) dna DNA Extraction p->dna slide Slide Preparation p->slide lib Library Preparation dna->lib seq Sequencing lib->seq bio Bioinformatics Analysis seq->bio corr Correlate Biomarker Status with Clinical Response bio->corr stain Immunostaining slide->stain score Pathologist Scoring stain->score score->corr val Validated Predictive Biomarker corr->val

Experimental workflow for biomarker validation.

The signaling pathway below illustrates the hypothetical mechanism of action of this compound, providing context for the selection of potential biomarkers.

signaling_pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Biomarker B (Phosphoprotein) Rec->P1 phosphorylates P2 Downstream Effector 1 P1->P2 P3 Downstream Effector 2 P2->P3 TF Transcription Factors P3->TF Prolif Cell Proliferation & Survival TF->Prolif Hum This compound Hum->P1 inhibits

Hypothetical signaling pathway for this compound.

A Comparative Analysis of the Neuroprotective Effects of Humantenidine and Other Promising Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapies for neurodegenerative diseases, a growing body of research is dedicated to identifying and characterizing compounds with neuroprotective properties. This guide provides a comprehensive comparison of the neuroprotective effects of Humanin (often referred to as Humantenidine in some contexts), a mitochondrially-derived peptide, with other notable compounds: the flavonoids Quercetin (B1663063) and Hesperidin (B1673128), the inducible nitric oxide synthase (iNOS) inhibitor Aminoguanidine (B1677879), and the alpha-2 adrenergic receptor agonist Dexmedetomidine. This analysis is based on experimental data from in vitro and in vivo studies, with a focus on quantitative outcomes and the underlying molecular mechanisms.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the neuroprotective effects of Humanin/S14G-Humanin and the comparator compounds across various experimental models. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including cell lines, neurotoxic insults, compound concentrations, and outcome measures.

Table 1: In Vitro Neuroprotective Effects

CompoundCell LineNeurotoxic InsultConcentrationOutcome MeasureResult
S14G-Humanin (HNG) SH-SY5YOxygen-Glucose Deprivation/Reoxygenation (OGD/R)1 µg/LApoptosis RateDecreased apoptosis by ~60% compared to OGD/R group[1][2]
Quercetin SH-SY5Y6-Hydroxydopamine (6-OHDA)50 nMCell Viability (MTT assay)Significantly enhanced cell viability compared to 6-OHDA treated cells[3]
Quercetin SH-SY5Y1-methyl-4-phenylpyridinium (MPP+)0.1-1 µg/mlCell Viability (MTT assay)Protected against MPP+-induced damage[4]
Hesperidin Differentiated SH-SY5YAmyloid Beta (Aβ) 1-42 (20 µM)25 µM and 50 µMCell Viability (MTT assay)Significantly increased cell viability[5][6]
Hesperidin Differentiated SH-SY5YAmyloid Beta (Aβ) 1-42 (20 µM)25 µM and 50 µMBax/Bcl-2 ratioSignificantly decreased the Bax/Bcl-2 ratio[6]
Dexmedetomidine PC12Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)1 µM, 10 µM, 50 µMApoptosis RateSignificantly decreased apoptosis rates in a dose-dependent manner[7]

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelInjury ModelTreatment ProtocolOutcome MeasureResult
Aminoguanidine RatTransient Middle Cerebral Artery Occlusion (MCAO)150 mg/kg IP at the beginning of ischemiaInfarct VolumeReduced total infarct volume by 56%[8]
Aminoguanidine RatFocal Cerebral Infarction (MCAO)320 mg/kg IP 15 minutes after ischemiaInfarct VolumeReduced from 7.6 ± 2.6% to 1.3 ± 0.2% of the hemisphere[9][10]
Aminoguanidine RatTransient MCAO100 mg/kg IP, twice daily for 3 days, starting 24h after ischemiaNeocortical Infarct VolumeReduced by 26%[11]
Dexmedetomidine RatCerebral Ischemia-Reperfusion InjuryNot specifiedNeuronal ApoptosisSignificantly attenuated the increase in apoptotic cells[12]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by their modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Humanin/S14G-Humanin (HNG)

Humanin and its potent analog, S14G-Humanin (HNG), exert their neuroprotective effects through multiple pathways. A key mechanism involves the activation of pro-survival signaling cascades. Upon binding to its receptor complex, which includes CNTFRα/WSX-1/gp130, Humanin activates the Janus kinase/signal transducer and activator of transcription 3 (JAK2/STAT3) and the Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathways.[13] Activation of these pathways promotes cell survival and inhibits apoptosis. Furthermore, HNG has been shown to reactivate the JAK2/STAT3 signaling pathway via the PI3K/AKT pathway in response to ischemia/reperfusion injury.[1][2]

Humanin_Signaling HN Humanin/HNG Receptor CNTFRα/WSX-1/gp130 Receptor Complex HN->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates PI3K PI3K Receptor->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Survival Cell Survival STAT3->Survival Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Akt->Survival

Caption: Humanin/HNG Signaling Pathway.

Flavonoids (Quercetin and Hesperidin)

Flavonoids like quercetin and hesperidin exhibit neuroprotective effects primarily through their antioxidant and anti-inflammatory properties. They can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a common factor in neurodegenerative diseases. Quercetin has been shown to protect dopaminergic neurons by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. Hesperidin has been found to inhibit amyloid-beta induced apoptosis by modulating the voltage-dependent anion channel 1 (VDAC1) and the Bax/Bcl-2 ratio.[6][14]

Flavonoid_Neuroprotection Flavonoids Quercetin / Hesperidin ROS Reactive Oxygen Species (ROS) Flavonoids->ROS Scavenges Nrf2 Nrf2 Pathway Flavonoids->Nrf2 Activates Apoptosis Apoptosis Flavonoids->Apoptosis Inhibits BaxBcl2 Bax/Bcl-2 Ratio Flavonoids->BaxBcl2 Decreases OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neuroprotection Neuroprotection BaxBcl2->Apoptosis

Caption: Neuroprotective Mechanisms of Flavonoids.

Aminoguanidine

Aminoguanidine's primary neuroprotective mechanism is attributed to its inhibition of inducible nitric oxide synthase (iNOS).[11] During cerebral ischemia, the expression and activity of iNOS increase, leading to the production of cytotoxic levels of nitric oxide (NO). By inhibiting iNOS, aminoguanidine reduces NO-mediated neurotoxicity and subsequent neuronal damage.[8][15]

Aminoguanidine_Action Ischemia Cerebral Ischemia iNOS Inducible Nitric Oxide Synthase (iNOS) Ischemia->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Produces Neurotoxicity Neurotoxicity NO->Neurotoxicity Neuroprotection Neuroprotection Aminoguanidine Aminoguanidine Aminoguanidine->iNOS Inhibits

Caption: Mechanism of Action of Aminoguanidine.

Dexmedetomidine

Dexmedetomidine, a selective α2-adrenergic receptor agonist, confers neuroprotection through multiple mechanisms. It has been shown to inhibit neuronal apoptosis by activating the PI3K/Akt and ERK1/2 signaling pathways and by upregulating anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic proteins such as Bax and Caspase-3.[7][16] Additionally, it can reduce neuroinflammation and oxidative stress.[7]

Dexmedetomidine_Pathway Dex Dexmedetomidine Alpha2R α2-Adrenergic Receptor Dex->Alpha2R Activates PI3KAkt PI3K/Akt Pathway Alpha2R->PI3KAkt ERK ERK1/2 Pathway Alpha2R->ERK Bcl2 Bcl-2 PI3KAkt->Bcl2 Upregulates Bax Bax / Caspase-3 PI3KAkt->Bax Downregulates ERK->Bcl2 Upregulates ERK->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Neuroprotection Neuroprotection

References

Safety Operating Guide

Humantenidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Humantenidine is a critical component of laboratory safety and environmental responsibility. As a toxic alkaloid derived from plants of the Gelsemium genus, this compound requires careful handling and disposal as hazardous chemical waste.[1][2] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is provided below. This information is crucial for selecting compatible storage containers and understanding its chemical behavior.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₄[3][5]
Molecular Weight 342.4 g/mol [3][5]
Appearance Powder[3]
Predicted pKa 13.52 ± 0.40[3]
Predicted Boiling Point 513.3 ± 60.0 °C[3]
Predicted Density 1.53 ± 0.1 g/cm³[3]
Toxicity Presumed high due to being a Gelsemium alkaloid.[1][2][4]

This compound Disposal Workflow

The following diagram outlines the mandatory step-by-step workflow for the safe disposal of this compound waste. This process ensures that the waste is correctly identified, segregated, stored, and transferred for final disposal in compliance with safety and environmental regulations.

HumantenidineDisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal Operation A 1. Identify Waste - Solid (pure compound, contaminated labware) - Liquid (solutions) B 2. Segregate Waste - Place in a dedicated, compatible container for toxic organic alkaloids. A->B Segregate Immediately C 3. Label Container - Affix 'Hazardous Waste' label. - List contents: 'this compound Waste', solvent(s). - Add accumulation start date. B->C Label Clearly D 4. Store Safely - Seal container tightly. - Place in secondary containment. - Store in designated, secure area away from incompatibles. C->D Store Securely E 5. Assess Waste Status - Is container >90% full? - Has it been stored for >90 days? D->E Monitor Regularly F 6. Arrange for Disposal - Contact institution's Environmental Health & Safety (EHS) office. - Schedule a hazardous waste pickup. E->F If Yes G 7. Document Transfer - Complete all required waste transfer forms. - Retain a copy for laboratory records. F->G Upon Scheduling H 8. Professional Disposal - Waste is handled by licensed hazardous waste contractor for incineration or other approved disposal methods. G->H Final Step

References

Essential Safety and Operational Guidance for Handling Humantenidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Humantenidine, a comprehensive understanding of its handling, safety, and disposal is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

  • Harmful if swallowed or inhaled.

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned to protect from skin contact.
Respiratory Protection Fume hood or approved respiratorUse a fume hood for all manipulations of powdered this compound to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a designated, well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to minimize inhalation risk.

  • Avoid generating dust. Use careful weighing and transfer techniques.

  • Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Adherence to established protocols is essential for safety and experimental reproducibility.

General Workflow for Handling this compound:

G General Experimental Workflow for this compound prep Preparation - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Carefully weigh the required amount of this compound on a calibrated balance prep->weigh solubilize Solubilization - Dissolve this compound in a suitable solvent (e.g., DMSO, Ethanol) weigh->solubilize experiment Experimental Use - Add to cell culture or animal model as per protocol solubilize->experiment decon Decontamination - Clean all equipment and surfaces with an appropriate solvent and then soap and water experiment->decon disposal Waste Disposal - Dispose of all waste materials according to the established disposal plan decon->disposal

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Biological Activity and Signaling Pathways

This compound is a member of the monoterpenoid indole (B1671886) alkaloid family, known for a wide range of biological activities, including anti-tumor, immunosuppressive, anti-anxiety, and analgesic effects. While the specific signaling pathways of this compound are still under investigation, research on closely related alkaloids from the Gelsemium genus, such as gelsemine, provides insights into its potential mechanisms of action. Gelsemine has been shown to act as an agonist at spinal alpha 3 glycine (B1666218) receptors (α3 GlyR), which are involved in pain modulation.

Hypothesized Signaling Pathway for a Gelsemium Alkaloid (Gelsemine):

G Hypothesized Signaling Pathway of Gelsemine gelsemine Gelsemine glyr Alpha 3 Glycine Receptor (α3 GlyR) (Spinal Cord Neuron) gelsemine->glyr Binds to and activates ion_channel Chloride Ion Channel Opening glyr->ion_channel Leads to hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization Causes pain_signal Reduced Pain Signal Transmission hyperpolarization->pain_signal analgesia Analgesic Effect pain_signal->analgesia

Caption: A diagram illustrating the proposed mechanism of action for the related Gelsemium alkaloid, gelsemine, involving the activation of glycine receptors to produce an analgesic effect. The specific pathway for this compound may differ.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated PPE (gloves, etc.), and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "Hazardous Waste" and "this compound."

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected.

  • Collection: Arrange for the collection of hazardous waste through your institution's EHS office. Follow all institutional and local regulations for hazardous waste disposal. Do not pour any waste containing this compound down the drain.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible handling and disposal of this compound in the laboratory. Always consult your institution's specific safety protocols and EHS office for additional guidance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.